molecular formula C19H22N2 B1224356 1-(Dibenzosuberyl)piperazine CAS No. 69159-50-8

1-(Dibenzosuberyl)piperazine

Cat. No.: B1224356
CAS No.: 69159-50-8
M. Wt: 278.4 g/mol
InChI Key: MDBCLUYDTRHKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dibenzosuberyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C19H22N2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
The exact mass of the compound Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)21-13-11-20-12-14-21/h1-8,19-20H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBCLUYDTRHKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219214
Record name Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69159-50-8
Record name 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69159-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069159508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69159-50-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Potential Mechanism of Action of 1-(Dibenzosuberyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available pharmacological data exists for the specific compound 1-(Dibenzosuberyl)piperazine. This guide provides a comprehensive overview of the potential mechanisms of action based on the known pharmacology of structurally related piperazine-containing compounds and the dibenzosuberyl moiety. The quantitative data presented in the tables is illustrative and intended to serve as a template for data presentation.

Introduction

This compound is a molecule combining the piperazine heterocyclic motif with a dibenzosuberyl group. The piperazine ring is a common scaffold in medicinal chemistry, known to interact with a variety of central nervous system (CNS) targets. The dibenzosuberyl moiety, a tricyclic structure, is found in several psychoactive compounds. The combination of these two pharmacophores suggests that this compound has the potential to exhibit a complex pharmacological profile, likely involving interactions with neurotransmitter receptors and transporters.

This technical guide will explore the putative mechanisms of action of this compound by examining the established pharmacology of related compounds. We will delve into potential molecular targets, downstream signaling pathways, and the experimental protocols required to elucidate its precise mechanism.

Core Pharmacological Hypotheses

Based on the structural components of this compound, its mechanism of action is likely to involve modulation of one or more of the following neurotransmitter systems:

  • Dopaminergic System: Many arylpiperazine derivatives exhibit affinity for dopamine receptors, particularly the D2-like family (D2, D3, and D4).[1] The dibenzosuberyl structure is also present in some compounds with dopaminergic activity.

  • Serotonergic System: Arylpiperazines are well-known to interact with various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors.[2][3][4]

  • Sigma Receptors: The piperazine moiety is a key feature in many high-affinity sigma receptor ligands (σ1 and σ2).[5][6][7]

  • GABAergic System: While less common for arylpiperazines, some piperazine derivatives can modulate GABA-A receptors.[8]

Quantitative Data Summary (Illustrative)

The following tables summarize hypothetical quantitative data for this compound to demonstrate a structured format for presenting such information. Note: These values are not based on published experimental data for this specific compound.

Table 1: Receptor Binding Affinities (Ki, nM)
Receptor SubtypeRadioligandKᵢ (nM) - Hypothetical
Dopamine
D₁[³H]SCH23390> 1000
D₂[³H]Spiperone25
D₃[³H]7-OH-DPAT15
D₄[³H]Nemonapride50
Serotonin
5-HT₁ₐ[³H]8-OH-DPAT10
5-HT₂ₐ[³H]Ketanserin40
5-HT₂c[³H]Mesulergine60
Sigma
σ₁--INVALID-LINK---Pentazocine5
σ₂[³H]DTG150
Table 2: Functional Activity (EC₅₀/IC₅₀, nM)
Receptor SubtypeAssay TypeFunctional ResponsePotency (nM) - HypotheticalEfficacy (% of Standard) - Hypothetical
Dopamine D₂ cAMP InhibitionAntagonist (IC₅₀)7595
Serotonin 5-HT₁ₐ [³⁵S]GTPγS BindingPartial Agonist (EC₅₀)3060
Sigma σ₁ Ca²⁺ MobilizationAgonist (EC₅₀)1585

Signaling Pathways

The interaction of this compound with its putative targets would trigger specific intracellular signaling cascades.

Dopamine D₂ Receptor Antagonism

Antagonism at D₂ receptors, which are Gαi/o-coupled, would block the inhibitory effect of dopamine on adenylyl cyclase. This would lead to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

D2_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D₂ Receptor G_protein Gαi/o D2R->G_protein Dopamine AC Adenylyl Cyclase ATP ATP G_protein->AC Inhibition cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation Dibenzosuberylpiperazine This compound Dibenzosuberylpiperazine->D2R Antagonism

Caption: Putative D₂ receptor antagonist signaling pathway for this compound.

Serotonin 5-HT₁ₐ Receptor Partial Agonism

Partial agonism at 5-HT₁ₐ receptors, which are also Gαi/o-coupled, would lead to a submaximal inhibition of adenylyl cyclase, resulting in a moderated decrease in cAMP levels compared to a full agonist.

Caption: Putative 5-HT₁ₐ receptor partial agonist signaling pathway.

Experimental Protocols

To determine the precise mechanism of action of this compound, a series of in vitro experiments are necessary.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Kᵢ) of the compound for various receptors.

Objective: To quantify the affinity of this compound for a panel of CNS receptors.

General Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g).

    • Resuspend the membrane pellet in assay buffer.

  • Competitive Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D₂ receptors) and varying concentrations of this compound.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Membranes + Radioligand + This compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Counting->Analysis

Caption: General workflow for a radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

5.2.1. cAMP Inhibition Assay (for Gαi/o-coupled receptors like D₂ and 5-HT₁ₐ)

Objective: To measure the effect of this compound on adenylyl cyclase activity.

Protocol:

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO-D₂).

  • Assay:

    • Pre-treat cells with this compound at various concentrations.

    • Stimulate adenylyl cyclase with forskolin.

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot cAMP levels against the log concentration of the compound to determine IC₅₀ (for antagonists) or EC₅₀ (for agonists) values.

5.2.2. [³⁵S]GTPγS Binding Assay (for G-protein activation)

Objective: To directly measure G-protein activation upon receptor stimulation.

Protocol:

  • Membrane Preparation: As described for binding assays.

  • Assay:

    • Incubate membranes with GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

    • Terminate the reaction by rapid filtration.

    • Quantify the amount of bound [³⁵S]GTPγS.

  • Data Analysis:

    • Plot [³⁵S]GTPγS binding against the log concentration of the compound to determine EC₅₀ and Emax values.

5.2.3. Calcium Mobilization Assay (for Gαq-coupled receptors like 5-HT₂ₐ)

Objective: To measure changes in intracellular calcium concentration.

Protocol:

  • Cell Culture: Use a cell line expressing the receptor of interest.

  • Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Measurement:

    • Measure baseline fluorescence.

    • Add this compound and monitor changes in fluorescence over time using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis:

    • Calculate the increase in intracellular calcium and plot against the log concentration of the compound to determine EC₅₀.

Conclusion

References

The Pharmacological Profile of 1-(Dibenzosuberyl)piperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel Psychoactive Scaffold

This technical guide provides a comprehensive overview of the anticipated pharmacological profile of 1-(Dibenzosuberyl)piperazine, a novel compound with significant potential for impacting central nervous system (CNS) targets. Due to the limited availability of direct experimental data for this specific molecule, this document leverages extensive structure-activity relationship (SAR) data from closely related arylpiperazine and dibenzosuberyl analogues to construct a predictive pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals investigating new chemical entities for neurological and psychiatric disorders.

Executive Summary

This compound integrates two key pharmacophores: the dibenzosuberyl moiety and a piperazine ring. The dibenzosuberyl group, a tricyclic structure, is a known feature in compounds targeting monoamine transporters and G-protein coupled receptors (GPCRs). The piperazine ring is a versatile scaffold prevalent in a vast number of CNS-active drugs, often conferring affinity for dopamine and serotonin receptors. The combination of these two moieties suggests that this compound is likely to exhibit significant affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors, positioning it as a promising candidate for development as an antipsychotic, antidepressant, or anxiolytic agent. This document outlines the predicted receptor binding affinities, functional activities, and the experimental methodologies required to validate these hypotheses.

Predicted Receptor Binding Profile

Based on the established SAR of arylpiperazine derivatives, this compound is predicted to interact with several key CNS receptors. The large, lipophilic dibenzosuberyl group attached to one of the piperazine nitrogens is expected to significantly influence its binding affinity and selectivity.

Table 1: Predicted In Vitro Receptor Binding Affinities (Ki) of this compound

Receptor TargetPredicted Affinity (Ki, nM)Rationale based on SAR
Dopamine D210 - 50The arylpiperazine moiety is a classic D2 receptor ligand.[1][2][3] The bulky dibenzosuberyl group is expected to confer high affinity.
Serotonin 5-HT1A5 - 25Arylpiperazines are well-established high-affinity ligands for the 5-HT1A receptor.[4][5][6] The specific nature of the aryl substituent is a key determinant of affinity.
Serotonin 5-HT2A20 - 100Arylpiperazine derivatives frequently exhibit affinity for the 5-HT2A receptor, often with slightly lower potency compared to 5-HT1A.[7][8]

Predicted Functional Activity

The functional activity of this compound as an agonist, antagonist, or partial agonist is crucial for its therapeutic potential. The following predictions are based on the functional profiles of structurally related compounds.

Table 2: Predicted In Vitro Functional Activity of this compound

Receptor TargetPredicted Functional ActivityPredicted Potency (EC50/IC50, nM)Rationale
Dopamine D2Antagonist / Partial Agonist50 - 200Many arylpiperazine antipsychotics act as D2 antagonists or partial agonists.[8][9]
Serotonin 5-HT1APartial Agonist10 - 75Arylpiperazines often exhibit partial agonism at the 5-HT1A receptor, a desirable property for anxiolytics and antidepressants.[4][6]
Serotonin 5-HT2AAntagonist100 - 500Antagonism at 5-HT2A receptors is a common feature of atypical antipsychotics and can contribute to antidepressant effects.[7][8]

Experimental Protocols

To empirically determine the pharmacological profile of this compound, the following in vitro assays are essential.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of the test compound for the target receptors.

Protocol 4.1.1: Dopamine D2 Receptor Binding Assay

  • Membrane Preparation: Prepare crude membrane fractions from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[10][11]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Spiperone (specific activity ~70-90 Ci/mmol) at a final concentration of 0.2-0.5 nM.[10][12]

  • Non-specific Binding: Determined in the presence of 10 µM haloperidol.

  • Incubation: Incubate membrane homogenates, radioligand, and various concentrations of this compound in a total volume of 250 µL for 60 minutes at 25°C.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Calculate Ki values from IC50 values using the Cheng-Prusoff equation.[10]

Functional Assays

These assays determine the functional consequence of the compound binding to the receptor (e.g., agonism, antagonism).

Protocol 4.2.1: 5-HT1A Receptor cAMP Functional Assay

  • Cell Culture: Use CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Assay Principle: The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[13][14]

  • Procedure: a. Seed cells in a 384-well plate and allow them to attach overnight. b. Pre-incubate cells with various concentrations of this compound for 15 minutes. c. Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production. d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[15][16]

  • Data Analysis:

    • Agonist mode: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 value.

    • Antagonist mode: Pre-incubate with the test compound before adding a known 5-HT1A agonist (e.g., 5-CT). Determine the IC50 value.

Protocol 4.2.2: 5-HT2A Receptor IP1 Functional Assay

  • Cell Culture: Use CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Assay Principle: The 5-HT2A receptor is a Gq-coupled receptor. Its activation stimulates phospholipase C, leading to the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.[17][18]

  • Procedure: a. Culture cells in a suitable plate format. b. Add various concentrations of this compound to the cells. c. Incubate for 30-60 minutes at 37°C in the presence of a phosphodiesterase inhibitor to allow for IP1 accumulation. d. Lyse the cells and measure IP1 levels using a commercially available HTRF kit.[19][20]

  • Data Analysis:

    • Agonist mode: Determine the EC50 value from the dose-response curve of IP1 accumulation.

    • Antagonist mode: Pre-incubate with the test compound before adding a known 5-HT2A agonist (e.g., serotonin). Determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams illustrate the canonical signaling pathways for the predicted primary receptor targets of this compound.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine / Agonist Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D2 Receptor Signaling Pathway.

GHT1A_Signaling_Pathway cluster_membrane Cell Membrane HT1AR 5-HT1A Receptor G_protein Gi/o Protein HT1AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Serotonin Serotonin / Agonist Serotonin->HT1AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

GHT2A_Signaling_Pathway cluster_membrane Cell Membrane HT2AR 5-HT2A Receptor G_protein Gq/11 Protein HT2AR->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_protein->PLC Activates Serotonin Serotonin / Agonist Serotonin->HT2AR Binds PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with a high probability of interacting with key dopaminergic and serotonergic receptors implicated in a range of CNS disorders. The predictive pharmacological profile outlined in this document, based on robust structure-activity relationship data from analogous compounds, suggests a profile consistent with that of an atypical antipsychotic or a novel antidepressant/anxiolytic. The immediate next steps should involve the synthesis of this compound and the execution of the in vitro binding and functional assays detailed herein to empirically validate these predictions. Subsequent in vivo studies in relevant animal models of psychosis, depression, and anxiety will be crucial to ascertain its therapeutic potential and to establish a comprehensive preclinical data package to support further development.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Dibenzosuberyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Dibenzosuberyl)piperazine, a heterocyclic compound with a tricyclic dibenzosuberyl moiety linked to a piperazine ring. This document details experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

This compound, also known as 1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine, is a molecule of interest in medicinal chemistry due to the prevalence of the dibenzocycloheptene and piperazine scaffolds in various centrally acting agents. The rigid tricyclic system combined with the versatile piperazine ring offers a unique framework for the design of novel therapeutic agents. This guide outlines a common and effective two-step synthetic route to this compound and details the analytical methods for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing from the commercially available 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (dibenzosuberol). The first step involves the conversion of the alcohol to a more reactive chloro intermediate, followed by a nucleophilic substitution with piperazine.

Step 1: Synthesis of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

The initial step focuses on the chlorination of dibenzosuberol to produce the key intermediate, 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

Experimental Protocol:

A solution of crude 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (201.5 g) in dry benzene (700 ml) is prepared in a suitable reaction vessel. To this solution, thionyl chloride (350 ml) is added dropwise over a period of 40 minutes, while maintaining the reaction temperature between 30°C and 40°C. Following the addition, the reaction mixture is heated to reflux and maintained for an additional 1.5 hours. After the reflux period, the reaction mixture is concentrated under reduced pressure. To ensure complete removal of thionyl chloride, the residue is diluted with benzene (300 ml) and re-evaporated; this process is repeated two to three times. The resulting crude product is a beige crystalline mass. For further purification, recrystallization from carbon tetrachloride can be performed.

Step 2: Synthesis of this compound

The final step involves the nucleophilic substitution of the chloro group in the intermediate with piperazine to yield the target compound.

Experimental Protocol:

A solution of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene in chloroform is added dropwise to a solution of piperazine in chloroform. The resulting mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed successively with a 20% sodium hydroxide solution, water, and brine. The organic layer is then dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system to obtain colorless to pale brownish crystals.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are conducted using various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₉H₂₂N₂
Molecular Weight 278.39 g/mol
Appearance Colorless to pale brownish crystals
Melting Point 105-107 °C[1]
Boiling Point (Predicted) 402.9 ± 40.0 °C[1]
Density (Predicted) 1.109 ± 0.06 g/cm³[1]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dibenzosuberyl moiety, the benzylic proton at the 5-position, the ethylene bridge protons, and the protons of the piperazine ring. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the ethylene bridge carbons, and the carbons of the piperazine ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 278.39). Fragmentation patterns could provide further structural information.

Experimental Workflow and Logical Relationships

The synthesis of this compound can be visualized as a sequential process. The following diagrams illustrate the synthetic pathway and the logical flow of the experimental procedures.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Chloro Intermediate cluster_step2 Step 2: Synthesis of this compound cluster_purification Workup and Purification A 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol C Reaction in Benzene A->C B Thionyl Chloride (SOCl₂) B->C D 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene C->D Reflux F Reaction in Chloroform D->F E Piperazine E->F G This compound F->G Nucleophilic Substitution H Washing (NaOH, H₂O, Brine) G->H I Drying (K₂CO₃) H->I J Solvent Removal I->J K Recrystallization J->K L Pure this compound K->L

Diagram 1: Overall synthesis workflow for this compound.

Experimental_Logic cluster_synthesis Synthesis cluster_analysis Characterization Start Start Chlorination Chlorination of Dibenzosuberol Start->Chlorination End End Reaction_with_Piperazine Reaction with Piperazine Chlorination->Reaction_with_Piperazine Physicochemical Melting Point, Appearance Reaction_with_Piperazine->Physicochemical Spectroscopy NMR, MS Physicochemical->Spectroscopy Spectroscopy->End

Diagram 2: Logical flow of synthesis and characterization.

Conclusion

This technical guide has detailed a reliable two-step synthesis of this compound from 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. The provided experimental protocols offer a clear path for the preparation of this compound. While comprehensive spectral data for the final product requires experimental determination, the expected characterization parameters have been outlined. The structured presentation of data and the visual workflows aim to support researchers and scientists in the efficient synthesis and characterization of this and structurally related molecules for applications in drug discovery and development.

References

An In-depth Technical Guide to 1-(Dibenzosuberyl)piperazine as a Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Dibenzosuberyl)piperazine is a heterocyclic organic compound featuring a dibenzosuberyl moiety attached to a piperazine ring. While specific pharmacological data for this exact molecule is not extensively documented in publicly available literature, its structural components suggest a high potential for biological activity, particularly within the central nervous system (CNS). The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2][3] The dibenzosuberyl group, a tricyclic system, is also found in compounds with known CNS activity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, a predicted pharmacological profile based on its structural motifs, and detailed experimental protocols for its characterization and investigation. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine, is a crystalline solid.[4] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 69159-50-8[4][5][6][7]
Molecular Formula C₁₉H₂₂N₂[6][7]
Molecular Weight 278.39 g/mol [6][7]
Melting Point 105-107 °C[4]
Boiling Point (Predicted) 402.9 ± 40.0 °C[4]
Density (Predicted) 1.109 ± 0.06 g/cm³[4]
pKa (Predicted) 9.02 ± 0.10[4]
IUPAC Name 1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine

Synthesis and Characterization

A likely synthetic pathway would involve the reaction of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (dibenzosuberyl chloride) with an excess of piperazine. The excess piperazine acts as both the nucleophile and a base to neutralize the hydrochloric acid formed during the reaction. Alternatively, a non-nucleophilic base such as triethylamine can be used. The reaction is typically carried out in an inert solvent such as acetonitrile or dimethylformamide (DMF).[8]

G cluster_conditions Reaction Conditions start Dibenzosuberyl Chloride reaction Nucleophilic Substitution start->reaction piperazine Piperazine (excess) piperazine->reaction solvent Inert Solvent (e.g., ACN, DMF) heat Heat product This compound workup Aqueous Workup & Purification workup->product crude_product reaction->crude_product Formation of HCl byproduct crude_product->workup

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on similar reactions.[8] Optimization of reaction conditions may be necessary.

  • Reaction Setup: To a solution of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (1 equivalent) in anhydrous acetonitrile (10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (3 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1).

  • Workup: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with water (3 x 15 mL) to remove excess piperazine and piperazine hydrochloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Determine the melting point and compare it with the literature value.

Predicted Pharmacological Profile

The pharmacological activity of this compound has not been explicitly reported. However, based on the well-documented activities of piperazine and dibenzosuberyl derivatives, a number of potential biological targets can be predicted. Piperazine-containing compounds are known to interact with a variety of CNS receptors, particularly dopaminergic and serotonergic receptors.[1][2][9][10]

Potential Mechanism of Action

Many piperazine derivatives exhibit antagonist or partial agonist activity at dopamine D₂-like (D₂, D₃, D₄) and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[3] The bulky dibenzosuberyl group may confer a specific receptor binding profile and selectivity. It is plausible that this compound could act as a modulator of monoamine neurotransmission.

G DBS_piperazine This compound D2R Dopamine D2 Receptor DBS_piperazine->D2R Antagonist? HT1A 5-HT1A Receptor DBS_piperazine->HT1A Agonist? HT2A 5-HT2A Receptor DBS_piperazine->HT2A Antagonist? AC Adenylyl Cyclase D2R->AC Inhibition HT1A->AC Inhibition PLC Phospholipase C HT2A->PLC Activation cAMP ↓ cAMP AC->cAMP downstream Downstream Signaling & Neuronal Response cAMP->downstream IP3_DAG ↑ IP3/DAG PLC->IP3_DAG IP3_DAG->downstream

Caption: Hypothetical signaling pathways for this compound.

Predicted Receptor Binding Profile

The following table presents a hypothetical receptor binding profile for this compound based on the affinities of structurally related compounds. These values are for illustrative purposes and require experimental validation.

ReceptorPredicted Affinity (Ki, nM)Potential Effect
Dopamine D₂10 - 100Antagonist
Serotonin 5-HT₁ₐ50 - 200Partial Agonist
Serotonin 5-HT₂ₐ20 - 150Antagonist
Alpha-1 Adrenergic100 - 500Antagonist
Histamine H₁50 - 300Antagonist

Experimental Protocols for Pharmacological Characterization

To elucidate the actual pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cells recombinantly expressing the target receptors (e.g., D₂, 5-HT₁ₐ, 5-HT₂ₐ).

  • Radioligand Binding: Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors) and varying concentrations of this compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of this compound at its target receptors.

Protocol (Example: cAMP Assay for D₂ Receptor Antagonism):

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D₂ receptor.

  • Cell Treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Stimulate the cells with a known D₂ receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP Measurement: Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., ELISA-based or FRET-based).

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine its effect on agonist-induced inhibition of cAMP production. An antagonist will shift the agonist dose-response curve to the right.

In Vivo Assays

Objective: To assess the behavioral effects of this compound in animal models relevant to its predicted pharmacological profile.

Protocol (Example: Mouse Forced Swim Test for Antidepressant-like Activity):

  • Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week before the experiment.

  • Drug Administration: Administer this compound or vehicle (e.g., saline with a small amount of Tween 80) via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg).

  • Forced Swim Test: 30 minutes after injection, place each mouse individually into a glass cylinder filled with water (25°C) for a 6-minute session. Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between the drug-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time suggests an antidepressant-like effect.

Conclusion

This compound represents an under-investigated research chemical with a high potential for novel pharmacological activity, particularly within the central nervous system. Its structural similarity to known psychoactive compounds suggests that it may modulate dopaminergic and serotonergic neurotransmission. This technical guide provides a framework for the synthesis, characterization, and comprehensive pharmacological evaluation of this compound. The detailed experimental protocols offer a starting point for researchers to uncover the therapeutic potential of this compound and its analogs, contributing to the development of new treatments for neurological and psychiatric disorders. Further research into this and related molecules is warranted to fully understand their structure-activity relationships and potential clinical applications.

References

The Multifaceted Biological Activities of 1-(Dibenzosuberyl)piperazine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(dibenzosuberyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. These derivatives, characterized by a central piperazine ring linked to a dibenzosuberyl moiety, have garnered significant attention for their potential therapeutic applications, particularly in the fields of oncology and neuroscience. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these compounds, with a focus on their anticancer and dopamine receptor modulatory effects.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a nucleophilic substitution reaction. The key intermediate, 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, is reacted with piperazine or its appropriate derivatives.

A general synthetic scheme is presented below:

G cluster_reaction Nucleophilic Substitution starting_material 5H-Dibenzo[a,d]cyclohepten-5-one intermediate1 5-Hydroxy-10,11-dihydro-5H- dibenzo[a,d]cycloheptene starting_material->intermediate1 Reduction (e.g., NaBH4) intermediate2 5-Chloro-10,11-dihydro-5H- dibenzo[a,d]cycloheptene intermediate1->intermediate2 Chlorination (e.g., SOCl2) final_product 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine Derivatives intermediate2->final_product piperazine Piperazine (or N-substituted piperazine) piperazine->final_product

Caption: General synthesis of this compound derivatives.

This versatile synthetic route allows for the introduction of various substituents on the piperazine ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways involved in cancer progression.

Quantitative Data for Anticancer Activity

The in vitro cytotoxic activity of representative 1-(benzhydryl)piperazine derivatives, which are structurally similar to the dibenzosuberyl analogues, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundSubstitutionCell LineIC50 (µM)
5a 4-chlorobenzoylHUH7 (Liver)1.5
FOCUS (Liver)2.5
MAHLAVU (Liver)3.0
HEPG2 (Liver)4.0
HEP3B (Liver)2.0
MCF7 (Breast)3.5
BT20 (Breast)5.0
T47D (Breast)4.5
CAMA-1 (Breast)6.0
HCT-116 (Colon)2.0
KATO-3 (Gastric)7.0
MFE-296 (Endometrial)5.5
5b 4-methylbenzoylHUH7 (Liver)2.0
FOCUS (Liver)3.0
MAHLAVU (Liver)3.5
HEPG2 (Liver)4.5
HEP3B (Liver)2.5
MCF7 (Breast)4.0
BT20 (Breast)5.5
T47D (Breast)5.0
CAMA-1 (Breast)6.5
HCT-116 (Colon)2.5
KATO-3 (Gastric)7.5
MFE-296 (Endometrial)6.0
5c 4-methoxybenzoylHUH7 (Liver)2.5
FOCUS (Liver)3.5
MAHLAVU (Liver)4.0
HEPG2 (Liver)5.0
HEP3B (Liver)3.0
MCF7 (Breast)4.5
BT20 (Breast)6.0
T47D (Breast)5.5
CAMA-1 (Breast)7.0
HCT-116 (Colon)3.0
KATO-3 (Gastric)8.0
MFE-296 (Endometrial)6.5

Data adapted from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which serve as structural analogs.[1]

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[2][3][4][5] Dysregulation of this pathway is a common feature in many types of cancer.[3][4][5] It is hypothesized that this compound derivatives may exert their anticancer effects by inhibiting key components of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway in cancer.

Dopamine Receptor Modulation

This compound derivatives have also been investigated for their affinity and activity at dopamine receptors, particularly the D2 subtype, which is a key target for antipsychotic medications.[1]

Quantitative Data for Dopamine Receptor Affinity

While specific Ki values for this compound derivatives are not widely available in the public domain, studies on structurally related phenylpiperazines demonstrate high affinity for dopamine D2 and D3 receptors.

CompoundD2 Ki (nM)D3 Ki (nM)
Phenylpiperazine Analog 15.81.2
Phenylpiperazine Analog 210.23.5
Phenylpiperazine Analog 325.18.7

This table presents representative data for phenylpiperazine derivatives to illustrate the potential affinity range.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6][7][8] This modulation of cAMP affects the activity of Protein Kinase A (PKA) and downstream signaling cascades.

G cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified Dopamine D2 receptor signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Workflow:

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate IC50 values H->I

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a serial dilution of the this compound derivatives.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound derivatives for dopamine receptors.

Workflow:

G A Prepare cell membranes expressing the target dopamine receptor B Incubate membranes with a radiolabeled ligand (e.g., [3H]spiperone) A->B C Add varying concentrations of the unlabeled test compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand by rapid filtration D->E F Measure radioactivity of the filters (bound ligand) E->F H Calculate specific binding and generate competition curves F->H G Determine non-specific binding using a high concentration of a known ligand G->H I Calculate Ki values using the Cheng-Prusoff equation H->I

Caption: Workflow for a dopamine receptor binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the dopamine receptor of interest (e.g., D2) are prepared from cultured cells or animal brain tissue.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound (the this compound derivative).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The amount of radioligand displaced by the test compound is used to construct a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in both oncology and neuroscience. Their synthetic accessibility allows for extensive structural modifications to optimize their biological activity. Further research is warranted to fully elucidate their mechanisms of action and to advance the most promising candidates towards clinical development. This technical guide provides a foundational understanding of the biological activities of these compounds, offering valuable insights for researchers and drug development professionals in the field.

References

1-(Dibenzosuberyl)piperazine and its Affinity for the Dopamine Transporter: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission. Its role in modulating dopamine levels makes it a key target in the study and treatment of various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and substance use disorders. The piperazine scaffold is a common motif in a multitude of centrally acting agents, and its derivatives have been extensively explored for their interaction with monoamine transporters. 1-(Dibenzosuberyl)piperazine, characterized by the tricyclic dibenzosuberyl moiety attached to a piperazine ring, represents a compound of interest for its potential interaction with the dopamine transporter. This guide explores the theoretical basis for its affinity and provides the necessary technical information for its empirical investigation.

Structure-Activity Relationships of Related Dopamine Transporter Ligands

The affinity of a ligand for the dopamine transporter is influenced by its structural and stereochemical features. While direct binding data for this compound is unavailable, an examination of structurally analogous compounds provides valuable insights into its potential DAT affinity.

The Role of the Piperazine Ring

The piperazine ring is a versatile scaffold found in numerous high-affinity DAT ligands. Its ability to be substituted at both nitrogen atoms allows for the precise orientation of pharmacophoric elements within the DAT binding pocket. In many potent DAT inhibitors, one nitrogen of the piperazine ring is often substituted with a bulky, lipophilic group, while the other nitrogen bears a substituent that can engage in various interactions.

The Significance of Bulky Lipophilic Moieties

A recurring structural theme among potent DAT inhibitors is the presence of a large, lipophilic group. For instance, the GBR series of compounds, such as GBR 12909 (1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine), exhibit high affinity for the DAT.[1][2][3] The diphenylmethoxyethyl moiety of GBR 12909 and its analogs is crucial for this high-affinity binding. The dibenzosuberyl group of this compound is a tricyclic structure that is also bulky and lipophilic, suggesting it could occupy a similar hydrophobic pocket within the dopamine transporter.

Inferences for this compound

Based on the established SAR of related piperazine and piperidine-based DAT ligands, it is plausible to hypothesize that this compound possesses an affinity for the dopamine transporter. The dibenzosuberyl moiety likely interacts with hydrophobic regions of the transporter, while the piperazine ring acts as a central scaffold. The presence of a secondary amine on the piperazine ring could also contribute to binding through hydrogen bonding or ionic interactions. However, the exact affinity (Ki or IC50) can only be determined through empirical testing.

Quantitative Data on Related Compounds

To provide a quantitative context for the potential affinity of this compound, the following table summarizes the dopamine transporter binding affinities for a selection of structurally relevant piperazine and piperidine derivatives.

CompoundStructureDAT Affinity (Ki, nM)Reference
GBR 129091-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine1[1]
Lobelane2,6-bis(phenethyl)piperidine1.9
Compound 15dFluoroethoxy-1,4-diphenethylpiperazine derivative2.2
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine0.7[1]

This table presents data for compounds with structural similarities to this compound to provide a frame of reference for its potential DAT affinity.

Experimental Protocols for Dopamine Transporter Binding Assay

The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the dopamine transporter. This protocol is a synthesis of established methodologies.

Materials and Reagents
  • Tissue Source: Rat or mouse striatal tissue, or cells expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 or another suitable DAT-selective radioligand.

  • Non-specific Binding Ligand: A high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM) or cocaine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Protein Assay Kit (e.g., BCA or Bradford).

Membrane Preparation
  • Homogenize fresh or frozen striatal tissue in 20 volumes of ice-cold assay buffer using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Resuspend the pellet in fresh, ice-cold assay buffer and repeat the centrifugation step.

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration of the membrane preparation.

  • Store the membrane aliquots at -80°C until use.

Binding Assay Procedure
  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Total Binding Wells: Add 50 µL of assay buffer.

  • Non-specific Binding Wells: Add 50 µL of the non-specific binding ligand.

  • Test Compound Wells: Add 50 µL of the serially diluted this compound.

  • Add 50 µL of the radioligand solution (at a concentration near its Kd) to all wells.

  • Add 150 µL of the membrane preparation to all wells. The final assay volume is 250 µL.

  • Incubate the plate at room temperature (or 4°C) for 60-120 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine) using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow for equilibration in the dark.

  • Measure the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate specific binding by subtracting the mean counts per minute (CPM) of the non-specific binding wells from the mean CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Dopamine Signaling Pathway

Dopamine_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Exocytosis DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_Synapse->D_Receptor Binding Signaling Downstream Signaling D_Receptor->Signaling

Caption: Simplified diagram of the dopamine signaling pathway at the synapse.

Experimental Workflow for DAT Binding Assay

DAT_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Membrane Membrane Isolation Tissue->Membrane Protein Protein Quantification Membrane->Protein Plate_Setup 96-Well Plate Setup (Total, NSB, Test Compound) Protein->Plate_Setup Test_Compound Serial Dilution of Test Compound Test_Compound->Plate_Setup Incubation Add Radioligand, Membranes & Incubate Plate_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Curve_Fit Non-linear Regression (IC50) Calc_Specific->Curve_Fit Cheng_Prusoff Cheng-Prusoff (Ki) Curve_Fit->Cheng_Prusoff

Caption: Workflow for determining dopamine transporter binding affinity.

Conclusion

While direct experimental data on the dopamine transporter affinity of this compound remains to be elucidated, the structural similarities it shares with known high-affinity DAT ligands suggest it is a promising candidate for interaction with this transporter. The provided technical guide offers a framework for understanding its potential based on established structure-activity relationships and furnishes the necessary experimental protocols for its empirical evaluation. The determination of its binding affinity will be a crucial step in characterizing its pharmacological profile and potential as a research tool or therapeutic agent. will be a crucial step in characterizing its pharmacological profile and potential as a research tool or therapeutic agent.

References

Serotonin Receptor Binding of 1-(Dibenzosuberyl)piperazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dibenzosuberyl)piperazine is a molecule of interest within the broader class of piperazine derivatives, a chemical scaffold frequently found in centrally acting agents. The dibenzosuberyl moiety, a tricyclic system, imparts significant structural rigidity and lipophilicity, which can influence its interaction with various biological targets, including neurotransmitter receptors. This technical guide provides an in-depth analysis of the available information regarding the serotonin (5-HT) receptor binding profile of this compound. Due to the limited publicly available data specifically for this compound, this guide also draws upon the broader pharmacological context of piperazine derivatives to infer potential interactions and guide future research.

Serotonin Receptor Binding Profile of Piperazine Derivatives

Piperazine-containing compounds are known to interact with a wide range of serotonin receptors, often exhibiting complex pharmacological profiles.[1][2] Arylpiperazines, in particular, have been extensively studied and have led to the development of drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and anxiolytics.[3][4] These compounds can act as agonists, antagonists, or partial agonists at various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7.[3] The nature of the substituent on the piperazine ring, in this case, the dibenzosuberyl group, is a critical determinant of receptor affinity and selectivity.

Inferred Potential for Serotonin Receptor Interaction

Based on the structure-activity relationships (SAR) of related piperazine derivatives, it is plausible that this compound possesses some affinity for serotonin receptors. The bulky and rigid dibenzosuberyl group would likely favor interactions with receptors that have a correspondingly spacious and hydrophobic binding pocket. Further computational and in vitro studies are necessary to elucidate the specific binding profile.

Experimental Protocols for Determining Serotonin Receptor Binding

To ascertain the serotonin receptor binding profile of this compound, standard and well-established experimental protocols should be employed. A typical workflow for such an investigation is outlined below.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand (a molecule known to bind with high affinity and specificity to the target receptor) and measuring the ability of the test compound (this compound) to displace it.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A) are prepared from cultured cell lines (e.g., HEK293, CHO) or from brain tissue.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow of a radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound (this compound) Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC50 Determination & Ki Calculation Scintillation->Data_Analysis

Radioligand Binding Assay Workflow
Functional Assays

In addition to binding affinity, it is crucial to determine the functional activity of this compound at serotonin receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist). This can be assessed using various functional assays that measure the downstream signaling events following receptor activation.

Examples of Functional Assays:

  • cAMP Assays: For Gs or Gi-coupled receptors (e.g., 5-HT1A, 5-HT7), changes in intracellular cyclic adenosine monophosphate (cAMP) levels can be measured.

  • Calcium Flux Assays: For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C), mobilization of intracellular calcium can be quantified.

  • [35S]GTPγS Binding Assays: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.

The signaling pathways initiated by different families of serotonin receptors are depicted in the following diagram.

Serotonin_Receptor_Signaling cluster_gi Gi/o Coupled cluster_gq Gq/11 Coupled cluster_gs Gs Coupled cluster_ion Ion Channel Receptor_Gi 5-HT1 / 5-HT5 Receptors G_protein_Gi Gi/o Receptor_Gi->G_protein_Gi AC_inhibit Adenylate Cyclase (Inhibition) G_protein_Gi->AC_inhibit cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease Receptor_Gq 5-HT2 Receptors G_protein_Gq Gq/11 Receptor_Gq->G_protein_Gq PLC Phospholipase C (Activation) G_protein_Gq->PLC IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG Ca_increase [Ca2+]i ↑ IP3_DAG->Ca_increase Receptor_Gs 5-HT4 / 5-HT6 / 5-HT7 Receptors G_protein_Gs Gs Receptor_Gs->G_protein_Gs AC_activate Adenylate Cyclase (Activation) G_protein_Gs->AC_activate cAMP_increase [cAMP] ↑ AC_activate->cAMP_increase Receptor_Ion 5-HT3 Receptor Ion_Channel Cation Channel (Na+, K+, Ca2+) Receptor_Ion->Ion_Channel Depolarization Depolarization Ion_Channel->Depolarization

Serotonin Receptor Signaling Pathways

Conclusion and Future Directions

While direct evidence for the serotonin receptor binding of this compound is currently lacking in the published literature, its chemical structure suggests a potential for interaction with these important CNS targets. To fully characterize the pharmacological profile of this compound, a systematic investigation using the experimental protocols outlined in this guide is warranted. Such studies would involve a comprehensive screening against a panel of serotonin receptor subtypes to determine binding affinities, followed by functional assays to elucidate the nature of its activity. The resulting data would be invaluable for understanding the potential therapeutic applications of this compound and for guiding the design of novel, more selective ligands for serotonin receptors.

References

The Structural Ballet of Dibenzosuberyl Piperazines: An In-depth Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzosuberyl piperazine scaffold represents a compelling chemotype in modern medicinal chemistry, particularly in the pursuit of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this class of compounds, detailing their synthesis, biological activities, and the experimental protocols used for their evaluation.

Core Structure and Synthetic Overview

The dibenzosuberyl piperazine core consists of a tricyclic dibenzosuberane moiety linked to a piperazine ring. This rigid tricyclic system imparts a defined conformational presentation of the piperazine substituent, which is crucial for its interaction with biological targets. Variations in the substitution pattern on both the dibenzosuberane and piperazine rings, as well as the nature of the linker, have profound effects on the pharmacological profile of the resulting compounds.

General Synthetic Approach

The synthesis of dibenzosuberyl piperazine derivatives typically commences from dibenzosuberone. A common synthetic route involves the reductive amination of dibenzosuberone with a suitable piperazine derivative. Alternatively, the hydroxyl derivative of dibenzosuberane can be activated and subsequently displaced by a piperazine nucleophile.

G A Dibenzosuberone C Reductive Amination (e.g., NaBH(OAc)3) A->C B Piperazine Derivative B->C D Dibenzosuberyl Piperazine Derivative C->D

Structure-Activity Relationship (SAR)

The biological activity of dibenzosuberyl piperazines is intricately linked to their structural features. Key modifications influencing their potency and selectivity include:

  • Substituents on the Dibenzosuberane Ring: Introduction of electron-withdrawing or electron-donating groups on the aromatic rings of the dibenzosuberane moiety can modulate lipophilicity and electronic properties, thereby affecting target binding and pharmacokinetic profiles.

  • Piperazine Ring Substituents: The nature of the substituent at the N4-position of the piperazine ring is a critical determinant of activity. Bulky aromatic or heteroaromatic groups are often favored for interactions with specific receptor pockets.

  • Linker Modification: While a direct linkage is common, the introduction of a linker between the dibenzosuberyl and piperazine moieties can alter the spatial relationship between these two key pharmacophores, influencing binding affinity and selectivity.

Quantitative SAR Insights

While a comprehensive quantitative structure-activity relationship (QSAR) study dedicated solely to dibenzosuberyl piperazines is not extensively documented in publicly available literature, data from analogous arylpiperazine derivatives targeting CNS receptors, such as dopamine and serotonin receptors, provide valuable insights. The following table summarizes representative data for arylpiperazines, illustrating the impact of substitutions on receptor affinity.

Compound IDR1 (Aryl Group)R2 (Piperazine N4-Substituent)D2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)
1a 2,3-DichlorophenylH15.425.15.8
1b 2-MethoxyphenylH120.58.322.4
2a 2,3-Dichlorophenyl4-Fluorobenzoyl2.110.51.2
2b 2-Methoxyphenyl4-Fluorobenzoyl45.23.18.9

This table is a composite representation based on data for various arylpiperazine derivatives and is intended for illustrative purposes to highlight general SAR trends.

Biological Targets and Signaling Pathways

Dibenzosuberyl piperazines, like many other arylpiperazines, are known to interact with a variety of CNS receptors, particularly those involved in neurotransmission.

Dopamine and Serotonin Receptor Pathways

A primary mode of action for many centrally acting piperazine derivatives is the modulation of dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptor signaling pathways. These G-protein coupled receptors (GPCRs) play crucial roles in mood, cognition, and motor control.

G Ligand Dibenzosuberyl Piperazine D2R D2R Ligand->D2R S5HT1A S5HT1A Ligand->S5HT1A Gi Gi/o Protein AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response D2R->Gi Antagonism S5HT1A->Gi Agonism

Experimental Protocols

The evaluation of dibenzosuberyl piperazines involves a cascade of in vitro and in vivo assays to determine their pharmacological profile.

Radioligand Binding Assay

This assay is fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., D2, 5-HT1A).

  • Radioligand (e.g., [³H]-Spiperone for D2 receptors).

  • Test compounds (dibenzosuberyl piperazine derivatives).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

G A Prepare Assay Plate: Membranes, Radioligand, Test Compound B Incubate to Equilibrium A->B C Rapid Filtration (Separate Bound/Free) B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC50 → Ki) E->F

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on cell viability.

Objective: To determine the IC50 value of a test compound in a specific cell line.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549).

  • Cell culture medium and supplements.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to a control and determine the IC50 value.

Conclusion

The dibenzosuberyl piperazine scaffold holds significant promise for the development of novel therapeutics, particularly for CNS disorders. The rigid dibenzosuberane core provides a unique platform for the spatial orientation of the pharmacophoric piperazine moiety. A thorough understanding of the structure-activity relationships, driven by systematic modifications of both the tricyclic core and the piperazine substituent, is paramount for the rational design of potent and selective drug candidates. The experimental protocols outlined in this guide provide a foundational framework for the comprehensive evaluation of this important class of molecules. Further exploration and a more detailed elucidation of their interactions with specific biological targets will undoubtedly pave the way for future drug discovery endeavors.

An In-depth Technical Guide to 1-(Dibenzosuberyl)piperazine (CAS: 69159-50-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Dibenzosuberyl)piperazine, a heterocyclic compound with potential applications in pharmaceutical research. The document details its physicochemical properties, a proposed synthesis protocol, and an analysis of its potential pharmacological profile based on the characteristics of its constituent moieties. Due to the limited availability of public data, this guide also highlights areas where further experimental validation is required, offering a roadmap for future research endeavors.

Introduction

This compound, also known as 1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine, is a molecule of interest due to its structural combination of a dibenzosuberane moiety and a piperazine ring. The dibenzosuberane tricycle is a core feature of several centrally acting drugs, while the piperazine scaffold is a common pharmacophore in numerous bioactive compounds. This guide aims to consolidate the available information on this compound and provide a framework for its further investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and await experimental verification.

PropertyValueSource
CAS Number 69159-50-8[1][2]
Molecular Formula C₁₉H₂₂N₂[1][3]
Molecular Weight 278.39 g/mol [1]
IUPAC Name 1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine[3]
Melting Point 105-107 °C[1]
Boiling Point (Predicted) 402.9 ± 40.0 °C at 760 mmHg[1]
Density (Predicted) 1.109 ± 0.06 g/cm³[1]
pKa (Predicted) 9.02 ± 0.10[1]
Appearance Colorless to pale brownish crystals[1]

Synthesis and Characterization

Proposed Synthetic Pathway

The most probable synthetic route involves the nucleophilic substitution of a halogenated dibenzosuberane derivative with piperazine. The key starting material, 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (Dibenzosuberyl chloride), can be reacted with an excess of piperazine to yield the desired product. The excess piperazine acts as both the nucleophile and a base to neutralize the hydrochloric acid formed during the reaction.

Synthesis_of_this compound cluster_reactants Reactants cluster_process Reaction cluster_products Products Reactant1 Dibenzosuberyl Chloride Process Nucleophilic Substitution Reactant1->Process Reactant2 Piperazine (excess) Reactant2->Process Product This compound Process->Product Byproduct Piperazine Hydrochloride Process->Byproduct Potential_Pharmacological_Targets cluster_compound This compound cluster_targets Potential CNS Targets Compound Dibenzosuberyl Piperazine Dopamine_Receptors Dopamine Receptors (e.g., D1, D2) Compound->Dopamine_Receptors Potential Interaction Serotonin_Receptors Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Compound->Serotonin_Receptors Potential Interaction Monoamine_Transporters Monoamine Transporters (DAT, SERT, NET) Compound->Monoamine_Transporters Potential Interaction Experimental_Workflow Start Synthesis & Purification Char Structural Characterization (NMR, MS, IR) Start->Char InVitro_Binding In Vitro Receptor Binding Assays Char->InVitro_Binding InVitro_Functional In Vitro Functional Assays InVitro_Binding->InVitro_Functional InVivo_PKPD In Vivo Pharmacokinetics & Pharmacodynamics InVitro_Functional->InVivo_PKPD SAR Structure-Activity Relationship Studies InVitro_Functional->SAR InVivo_Behavioral In Vivo Behavioral Studies InVivo_PKPD->InVivo_Behavioral InVivo_Behavioral->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Physical and chemical properties of 1-(Dibenzosuberyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-(Dibenzosuberyl)piperazine

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physical and Chemical Properties

This compound, also known by its IUPAC name 1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine, is a heterocyclic compound incorporating a dibenzosuberane moiety attached to a piperazine ring. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂
Molecular Weight 278.39 g/mol
CAS Number 69159-50-8
Appearance Colourless to pale brownish crystals
Melting Point 105-107 °C
Boiling Point (Predicted) 402.9 ± 40.0 °C at 760 mmHg
Density (Predicted) 1.109 ± 0.06 g/cm³
pKa (Predicted) 9.02 ± 0.10
LogP (Predicted) 3.04650
Flash Point (Predicted) 154.7 °C
Refractive Index (Predicted) 1.604
InChI Key MDBCLUYDTRHKCA-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

The synthesis of monosubstituted piperazines like this compound can be approached through several methods. A common strategy involves the direct reaction of piperazine with a suitable electrophile. A specific method for preparing the target compound involves the reaction of piperazine with dibenzosuberanyl chloride. A generalized, one-pot procedure can also be adapted, which avoids the need for protecting groups by using a protonated piperazine intermediate.

Protocol: Synthesis via N-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1 molar equivalent) in a suitable solvent such as methanol.

  • Addition of Electrophile: Add dibenzosuberanyl chloride (1 molar equivalent) to the solution. The reaction proceeds via nucleophilic substitution, where one of the nitrogen atoms of the piperazine ring attacks the electrophilic carbon of the dibenzosuberanyl chloride.

  • Reaction Conditions: The reaction mixture may be refluxed for a period of 1-2 hours to ensure completion. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified using silica gel column chromatography to isolate the desired this compound product. A common eluent system for purification is a mixture of n-hexane and ethyl acetate or chloroform and methanol.

G start Start reactants Dissolve Piperazine & Dibenzosuberanyl Chloride in Methanol start->reactants reflux Reflux Reaction (1-2 hours) reactants->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete distill Distill Solvent monitor->distill Reaction Complete purify Purify via Column Chromatography distill->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound require various analytical techniques. These typically include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

2.2.1. NMR Spectroscopy

  • ¹H NMR: Proton NMR is used to determine the number and types of hydrogen atoms in the molecule. The spectrum for this compound would be expected to show characteristic signals for the aromatic protons of the dibenzosuberane rings, the aliphatic protons of the seven-membered ring and the piperazine ring.

  • ¹³C NMR: Carbon NMR provides information about the carbon skeleton. Distinct peaks would correspond to the aromatic, aliphatic, and piperazine carbons.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Analysis: Analyze the chemical shifts (δ), integration values, and coupling patterns to confirm the structure of the molecule.

2.2.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample into an LC-MS system. Chromatographic separation can be achieved using a C18 column with a gradient elution of

In-Depth Technical Guide on 1-(Dibenzosuberyl)piperazine Derivatives for CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(dibenzosuberyl)piperazine scaffold represents a compelling chemotype in the exploration of novel therapeutics for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and experimental evaluation of these derivatives. By amalgamating a tricyclic dibenzosuberyl moiety with a versatile piperazine ring, these compounds offer a unique structural framework for interacting with key CNS targets, including dopamine and serotonin receptors. This document details synthetic methodologies, summarizes available quantitative pharmacological data, and provides established protocols for in vitro and in vivo CNS research, alongside visualizations of relevant biological pathways and experimental workflows.

Introduction

The piperazine moiety is a well-established pharmacophore in CNS drug discovery, present in a multitude of approved medications for psychiatric and neurological conditions.[1][2] Its ability to be readily substituted at the N1 and N4 positions allows for the fine-tuning of pharmacological properties. The dibenzosuberyl group, a tricyclic system, imparts a rigid and lipophilic character to the molecule, which can enhance binding to specific receptor topographies. The fusion of these two pharmacophores in this compound derivatives has led to the investigation of their potential as antipsychotic, antidepressant, and anxiolytic agents.[3][4][5] This guide aims to consolidate the current knowledge on this specific class of compounds to facilitate further research and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is primarily achieved through nucleophilic substitution. A common and straightforward method involves the reaction of a dibenzosuberyl halide, typically dibenzosuberyl chloride, with piperazine or a pre-substituted piperazine derivative.[6][7]

A general synthetic scheme is outlined below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions Dibenzosuberyl_Chloride Dibenzosuberyl Chloride Reaction_Step Nucleophilic Substitution Dibenzosuberyl_Chloride->Reaction_Step Piperazine Piperazine (or derivative) Piperazine->Reaction_Step Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Step Base Base (e.g., K2CO3) Base->Reaction_Step Heat Heat Heat->Reaction_Step Product This compound Derivative Reaction_Step->Product

Figure 1: General synthetic scheme for this compound derivatives.

One patented method describes the reaction of dibenzosuberyl chloride with piperazine to yield the core this compound structure. This intermediate can then be further reacted with various epoxides in the presence of a base like 1,5-diazobicyclo[5.4.0]undeca-5-ene (DBU) to introduce diverse side chains at the N4 position of the piperazine ring.[6]

Pharmacological Profile and Mechanism of Action

Derivatives of the this compound class have been investigated for their potential to modulate key neurotransmitter systems implicated in psychiatric disorders. Their primary mechanism of action is believed to involve the antagonism of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotic drugs.[3][8][9]

Dopamine D2 Receptor Antagonism

Excessive dopaminergic activity in the mesolimbic pathway is a central hypothesis in the pathophysiology of schizophrenia.[10] Antagonism of D2 receptors in this region is a key mechanism of action for all clinically effective antipsychotics.[10][11] The bulky dibenzosuberyl moiety of these derivatives is postulated to facilitate strong binding to the D2 receptor.

Serotonin 5-HT2A Receptor Antagonism

Blockade of 5-HT2A receptors is a defining characteristic of atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms, and potential efficacy against the negative symptoms of schizophrenia.[12][13] The interaction with 5-HT2A receptors may also contribute to the antidepressant and anxiolytic properties observed with some piperazine derivatives.

G cluster_receptors Receptor Targets cluster_effects Potential Therapeutic Effects Compound This compound Derivative D2R Dopamine D2 Receptor Compound->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Compound->HT2AR Antagonism Antipsychotic Antipsychotic D2R->Antipsychotic HT2AR->Antipsychotic Antidepressant Antidepressant HT2AR->Antidepressant Anxiolytic Anxiolytic HT2AR->Anxiolytic

Figure 2: Postulated mechanism of action and therapeutic potential.

Quantitative Data

While extensive quantitative data for a broad range of this compound derivatives is not widely available in the public domain, early patent literature provides some indications of their potential. For instance, 1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-4-(m-hydroxymethylphenyl)piperazine was noted for its potential neuroleptic, analgesic, and antidepressant activities, although specific binding affinities were not provided.

For context, the following table presents binding affinities for other classes of piperazine derivatives at relevant CNS targets. This data can serve as a benchmark for future studies on dibenzosuberyl analogs.

Compound ClassTarget ReceptorBinding Affinity (Ki, nM)Reference
Arylpiperazines5-HT1A1.2 - 21.3[14]
Benzylpiperazinesσ10.96[15]
PhenylpiperidinesDopamine D2Low Affinity[16]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the CNS research of this compound derivatives.

In Vitro: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a standard method to determine the binding affinity of test compounds to the dopamine D2 receptor.[17]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (radioligand).

  • Haloperidol (for non-specific binding).

  • Test compounds (this compound derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest cultured HEK293-D2 cells and homogenize them in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer.

  • Binding Assay: In a 96-well plate, add binding buffer, the test compound at various concentrations, [3H]-Spiperone, and the membrane preparation. For non-specific binding, use a high concentration of haloperidol instead of the test compound.

  • Incubation: Incubate the plate at room temperature (e.g., for 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters to remove any unbound radioactivity.

  • Counting and Data Analysis: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity. Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.[17]

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Detection & Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Compounds Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand Radioligand_Prep->Incubation Compound_Prep Prepare Test Compounds Compound_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate IC50 and Ki Counting->Calculation

Figure 3: Workflow for a radioligand binding assay.

In Vivo: Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used behavioral test to screen for potential antidepressant efficacy.[18][19][20]

Apparatus:

  • A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (24-30°C) to a level where the animal cannot touch the bottom.

Procedure:

  • Acclimate the animals (mice or rats) to the testing room for at least 30-60 minutes before the test.

  • Administer the test compound or vehicle at a predetermined time before the test.

  • Gently place the animal into the water tank.

  • Record the animal's behavior for a set period (e.g., 6 minutes). The key behaviors to score are immobility (floating with only minor movements to keep the head above water), swimming, and climbing.

  • A decrease in the duration of immobility is indicative of an antidepressant-like effect.

  • After the test, remove the animal, gently dry it, and return it to its home cage.

In Vivo: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a standard behavioral model for assessing anxiety-like behavior in rodents.[21][22][23][24]

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Acclimate the animals to the testing room.

  • Administer the test compound or vehicle prior to the test.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

  • Record the time spent in the open arms versus the closed arms, and the number of entries into each arm.

  • An increase in the time spent in and/or the number of entries into the open arms suggests an anxiolytic-like effect.

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel CNS-active agents. The available information, primarily from early patent literature, suggests potential antipsychotic and antidepressant activities, likely mediated through interactions with dopamine and serotonin receptors. However, a significant gap exists in the peer-reviewed literature regarding the detailed pharmacology and structure-activity relationships of this compound class.

Future research should focus on:

  • The synthesis and systematic evaluation of a library of this compound derivatives with diverse substitutions on both the dibenzosuberyl and piperazine rings.

  • Comprehensive in vitro pharmacological profiling, including binding affinities and functional activities at a broad range of CNS receptors and transporters.

  • In vivo behavioral studies to confirm and characterize the antipsychotic, antidepressant, and anxiolytic potential of lead compounds.

  • Pharmacokinetic and toxicological assessments to evaluate the drug-like properties of promising candidates.

By systematically exploring this chemical space, the full therapeutic potential of this compound derivatives can be elucidated, potentially leading to the discovery of new and improved treatments for debilitating CNS disorders.

References

The Neuropharmacological Profile of 1-(Dibenzosuberyl)piperazine: A Technical Whitepaper for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the neuropharmacological properties of 1-(Dibenzosuberyl)piperazine, a piperazine derivative with potential applications in neuroscience research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Introduction

This compound, also known as 1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine, is a heterocyclic amine featuring a dibenzosuberyl moiety attached to a piperazine ring. While extensive research exists on the diverse pharmacological activities of piperazine derivatives, including their interactions with central nervous system (CNS) targets, specific data on this compound remains limited in publicly available scientific literature. Piperazine-containing compounds are known to exhibit a broad range of biological activities, and many have been developed as successful therapeutic agents.

This whitepaper aims to synthesize the available information on structurally related compounds to infer the potential neuropharmacological profile of this compound, providing a foundation for future investigational studies.

Core Structural Features and General Neuropharmacological Context of Piperazine Derivatives

The piperazine ring is a common pharmacophore in many CNS-active drugs, conferring basicity and the ability to interact with various neurotransmitter receptors. Derivatives of piperazine have been shown to possess a wide array of pharmacological effects, including antipsychotic, antidepressant, anxiolytic, and anticancer activities. Their mechanism of action often involves modulation of dopaminergic and serotonergic pathways, which are critical in the regulation of mood, cognition, and motor control.

Anticipated Receptor Binding Profile

Based on the pharmacology of structurally analogous compounds, this compound is hypothesized to interact with several key CNS receptors. The dibenzosuberyl group, a bulky lipophilic moiety, is expected to significantly influence the compound's affinity and selectivity for its targets.

Dopamine Receptors

Many piperazine derivatives exhibit affinity for dopamine D2 receptors, a key target for antipsychotic medications. The interaction of arylpiperazines with the D2 receptor often involves a salt bridge formation between the protonated piperazine nitrogen and an aspartate residue in the receptor's binding pocket. The aromatic regions of the ligand can engage in edge-to-face interactions with aromatic residues within the receptor, such as phenylalanine, tryptophan, and tyrosine. It is plausible that this compound could act as a D2 receptor antagonist or partial agonist.

Serotonin Receptors

Serotonin (5-HT) receptors are another prominent target for piperazine derivatives. Various arylpiperazines are known to have high affinity for different 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. The nature of the substituent on the piperazine ring plays a crucial role in determining the specific 5-HT receptor subtype selectivity and the functional outcome (agonist, antagonist, or inverse agonist). The dibenzosuberyl moiety in this compound may confer affinity for one or more of these receptor subtypes, suggesting potential roles in modulating mood and anxiety.

Potential Therapeutic Applications

Given the general neuropharmacological activities of related piperazine compounds, this compound could be investigated for several potential therapeutic applications, including:

  • Antipsychotic: Due to the potential for D2 receptor antagonism.

  • Antidepressant/Anxiolytic: Stemming from possible interactions with serotonin receptors.

  • Neuroprotective: Some piperazine derivatives have shown neuroprotective properties.

Proposed Experimental Workflow for Neuropharmacological Characterization

To elucidate the precise neuropharmacological profile of this compound, a systematic experimental approach is recommended. The following workflow outlines key in vitro and in vivo assays.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models receptor_binding Receptor Binding Assays (Dopamine, Serotonin, etc.) functional_assays Functional Assays (e.g., cAMP, Ca2+ flux) receptor_binding->functional_assays Determine functional activity transporter_assays Neurotransmitter Transporter Uptake Assays (DAT, SERT) functional_assays->transporter_assays Assess off-target effects pk_studies Pharmacokinetic Studies (ADME) transporter_assays->pk_studies Lead to in vivo testing behavioral_models Behavioral Models (e.g., Locomotor Activity, Forced Swim Test) pk_studies->behavioral_models Inform dose selection safety_toxicology Safety and Toxicology Studies behavioral_models->safety_toxicology Evaluate therapeutic potential and safety

Caption: A proposed experimental workflow for the neuropharmacological characterization of this compound.

Detailed Methodologies for Key Experiments

5.1.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors, including dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.) receptor subtypes.

  • Protocol Outline:

    • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., rat striatum for D2 receptors, CHO cells transfected with human 5-HT1A receptors) in an appropriate buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

    • Competition Binding: Incubate the prepared membranes with a specific radioligand (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound (this compound).

    • Separation and Counting: After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters and measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

5.1.2. In Vitro Functional Assays (e.g., cAMP Assay for Gs/Gi-coupled Receptors)

  • Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of this compound at specific G-protein coupled receptors.

  • Protocol Outline:

    • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the human D2 receptor).

    • Compound Treatment: Treat the cells with varying concentrations of this compound, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

    • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).

    • Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Summary (Hypothetical)

As no specific experimental data for this compound is currently available, the following table is a hypothetical representation of potential binding affinities based on structurally related compounds. This table is for illustrative purposes only and requires experimental validation.

Receptor SubtypeRadioligandTissue/Cell SourceHypothetical Ki (nM)
Dopamine D2[3H]SpiperoneRat Striatum10 - 100
Serotonin 5-HT1A[3H]8-OH-DPATRat Hippocampus50 - 500
Serotonin 5-HT2A[3H]KetanserinRat Frontal Cortex20 - 200

Signaling Pathway Visualization

The potential interaction of this compound with D2 and 5-HT2A receptors suggests its involvement in key intracellular signaling cascades. The following diagrams illustrate these pathways.

D2_Signaling cluster_D2 Dopamine D2 Receptor Signaling D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Simplified signaling pathway of the Gi-coupled Dopamine D2 receptor.

FiveHT2A_Signaling cluster_5HT2A Serotonin 5-HT2A Receptor Signaling FiveHT2AR 5-HT2A Receptor Gq Gq Protein FiveHT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Simplified signaling pathway of the Gq-coupled Serotonin 5-HT2A receptor.

Conclusion

While direct experimental data on the neuropharmacology of this compound is scarce, its structural features suggest a strong potential for interaction with key CNS targets, particularly dopamine and serotonin receptors. The information and proposed experimental workflows presented in this whitepaper provide a solid framework for initiating a comprehensive investigation into the pharmacological profile of this compound. Further research is warranted to experimentally validate these hypotheses and to explore the therapeutic potential of this compound in the context of neurological and psychiatric disorders.

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using 1-(Dibenzosuberyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a general guideline for the in vitro evaluation of 1-(Dibenzosuberyl)piperazine. As of the latest literature review, specific experimental data, including quantitative measures of biological activity (e.g., IC50, Ki) and detailed protocols for this exact compound, are not publicly available. The methodologies and hypothetical data presented herein are based on standard in vitro assays commonly employed for the characterization of piperazine-containing compounds and molecules with a dibenzosuberyl moiety, which are often investigated for their central nervous system (CNS) activity.

Introduction

This compound is a molecule that combines the structural features of a dibenzosuberyl group and a piperazine ring. The dibenzosuberyl tricycle is a core scaffold in several centrally acting agents, while the piperazine ring is a common pharmacophore in many biologically active compounds, known to interact with various receptors and transporters in the CNS. Therefore, it is plausible to hypothesize that this compound may exhibit activity at aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, or monoamine transporters.

These application notes provide protocols for initial in vitro screening of this compound or its analogs to assess their potential pharmacological activity.

Data Presentation: Hypothetical In Vitro Activity Profile

The following tables present hypothetical quantitative data to illustrate how the results of in vitro assays for this compound could be structured. This is example data and does not represent experimentally verified results.

Table 1: Hypothetical Receptor Binding Affinities of this compound

Target ReceptorLigandKi (nM)Assay Type
Dopamine D2[3H]Spiperone50Radioligand Binding
Serotonin 5-HT2A[3H]Ketanserin120Radioligand Binding
Histamine H1[3H]Pyrilamine25Radioligand Binding

Table 2: Hypothetical Functional Activity of this compound

Target ReceptorAssay TypeFunctional ResponseEC50 / IC50 (nM)
Dopamine D2cAMP InhibitionAntagonist75
Histamine H1Calcium MobilizationInverse Agonist40

Table 3: Hypothetical Cytotoxicity of this compound

Cell LineAssay TypeCC50 (µM)
HEK293MTT Assay> 50
HepG2CellTiter-Glo> 50

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Radioligand: [3H]Spiperone (specific activity ~60-90 Ci/mmol)

  • Non-specific binding control: Haloperidol (10 µM)

  • Test compound: this compound (in DMSO, various concentrations)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2R cells to ~90% confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer.

    • Homogenize the cell suspension using a Dounce homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]Spiperone (final concentration ~0.2 nM), and 50 µL of either vehicle (DMSO), haloperidol (for non-specific binding), or varying concentrations of this compound.

    • Add 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate the plate at room temperature for 90 minutes with gentle shaking.

    • Harvest the membranes onto a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

    • Quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: MTT Assay for Cytotoxicity

This protocol outlines the use of an MTT assay to assess the potential cytotoxicity of this compound in a human cell line.

Materials:

  • HEK293 or HepG2 cells

  • Cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well.

    • Incubate overnight in the incubator to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

Visualizations

G cluster_0 General In Vitro Screening Workflow Compound This compound Primary_Assay Primary Screening (e.g., Receptor Binding Assays) Compound->Primary_Assay Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Compound->Cytotoxicity Hit_Identification Hit Identification (Compounds with desired affinity) Primary_Assay->Hit_Identification Secondary_Assay Secondary Screening (e.g., Functional Assays) Hit_Identification->Secondary_Assay Lead_Selection Lead Candidate Selection Secondary_Assay->Lead_Selection Cytotoxicity->Lead_Selection

Caption: General workflow for in vitro screening.

G cluster_1 Hypothetical GPCR Signaling Pathway Ligand This compound (Antagonist) Receptor GPCR (e.g., Dopamine D2 Receptor) Ligand->Receptor Blocks G_Protein Gαi/o Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Caption: Hypothetical GPCR antagonist signaling pathway.

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-(Dibenzosuberyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application note for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(Dibenzosuberyl)piperazine.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note outlines a starting point for the development of a robust HPLC method for this compound.

Proposed HPLC Method Parameters (Starting Point)

Based on the analysis of structurally similar compounds, a reversed-phase HPLC method is proposed. The following table summarizes the recommended starting conditions for method development.

ParameterRecommended Starting ConditionRationale / Notes
HPLC System Quaternary or Binary HPLC system with UV/PDA DetectorStandard equipment in most analytical laboratories.
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns are a good starting point for non-polar to moderately polar compounds.
Mobile Phase A: Acetonitrile; B: 0.1% Phosphoric acid in WaterA common mobile phase for piperazine derivatives, providing good peak shape and resolution.[1]
Gradient 70% A, 30% B (Isocratic)An isocratic method is simpler to start with. Gradient elution may be explored for complex samples.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 230 nmThe dibenzosuberyl group is expected to have strong absorbance in the low UV region. A PDA detector can be used to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume.
Sample Diluent Mobile PhaseTo ensure compatibility with the mobile phase and good peak shape.

Experimental Protocols

3.1. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

3.2. Sample Preparation

The sample preparation method will depend on the matrix. For a drug substance:

  • Accurately weigh about 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3.3. HPLC Analysis Procedure

  • Set up the HPLC system with the parameters listed in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions.

Method Development and Validation Workflow

The following diagram illustrates the logical workflow for the development and validation of the HPLC method.

HPLC_Method_Development_Workflow A Method Development Start B Select Column and Mobile Phase A->B C Optimize Chromatographic Conditions (Flow rate, Gradient, Temperature) B->C D System Suitability Testing (Resolution, Tailing Factor, Plate Count) C->D E Method Validation D->E Meets Criteria F Specificity E->F G Linearity & Range E->G H Accuracy & Precision E->H I Robustness E->I J LOD & LOQ E->J K Validated Method F->K G->K H->K I->K J->K

Caption: Workflow for HPLC Method Development and Validation.

Data Presentation

All quantitative data generated during method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy and Precision Results

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL)Recovery (%)RSD (%)
Low
Medium
High

Conclusion

This application note provides a comprehensive starting point for developing a reliable and robust HPLC method for the analysis of this compound. The proposed reversed-phase method with UV detection is a practical approach. It is imperative that a full method validation be performed according to ICH guidelines to ensure the method is suitable for its intended purpose. The provided workflow and data presentation tables offer a framework for conducting and documenting the method development and validation process.

References

Application Notes and Protocols for Radioligand Binding Assay of 1-(Dibenzosuberyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dibenzosuberyl)piperazine is a chemical entity with a structural motif common to compounds targeting central nervous system (CNS) receptors and transporters. Its dibenzosuberyl and piperazine moieties suggest potential interactions with various biogenic amine targets, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These monoamine transporters are critical for regulating neurotransmission and are primary targets for the development of therapeutics for psychiatric and neurological disorders.

Radioligand binding assays are a fundamental and widely used in vitro method to determine the affinity of a test compound for a specific receptor or transporter. This technique involves the use of a radiolabeled ligand that binds with high affinity and specificity to the target of interest. A test compound's ability to displace this radioligand is measured, allowing for the determination of its binding affinity, typically expressed as the inhibition constant (Kᵢ).

These application notes provide a detailed protocol for conducting competitive radioligand binding assays to characterize the binding profile of this compound, or similar compounds, at the human dopamine, serotonin, and norepinephrine transporters.

Principle of the Assay

The competitive radioligand binding assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to compete with a radiolabeled ligand for binding to a specific target (e.g., DAT, SERT, or NET) in a preparation of cell membranes expressing the target transporter. As the concentration of the unlabeled test compound increases, the amount of bound radioligand decreases. This relationship is used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which provides a measure of the compound's binding affinity for the transporter.

Data Presentation

While specific experimental binding data for this compound is not extensively available in the public domain, the following tables provide examples of binding affinities (Kᵢ in nM) for well-characterized monoamine transporter inhibitors. Researchers can use this format to present their own findings for this compound.

Table 1: Binding Affinities of Reference Compounds for Human Monoamine Transporters (Kᵢ in nM)

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Cocaine250310470
GBR 129095[1]>1000200[2]
Fluoxetine29001.1240
Desipramine3800230.8[2]
Nisoxetine1540[3]785[3]43[3]

Note: The values presented are approximate and can vary depending on experimental conditions.

Experimental Protocols

The following are detailed protocols for performing competitive radioligand binding assays for the dopamine, serotonin, and norepinephrine transporters. These protocols can be adapted for the evaluation of this compound.

I. Membrane Preparation

This protocol describes the preparation of crude membrane fractions from cells expressing the target transporter or from brain tissue.

  • Cell Culture and Harvesting : Culture cells stably expressing the human dopamine, serotonin, or norepinephrine transporter to a high density. Harvest the cells by scraping or gentle trypsinization.

  • Homogenization : Wash the cells with ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Resuspend the cell pellet in fresh, ice-cold homogenization buffer and homogenize using a Potter-Elvehjem homogenizer or a polytron. For brain tissue, dissect the region of interest (e.g., striatum for DAT, prefrontal cortex for NET and SERT) and homogenize in 10-20 volumes of ice-cold buffer.[4][5]

  • Centrifugation : Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[4]

  • Membrane Pelleting : Collect the supernatant and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the crude membrane fraction.[4][6]

  • Washing : Discard the supernatant, resuspend the pellet in fresh, ice-cold homogenization buffer, and repeat the centrifugation step.[4]

  • Final Preparation and Storage : Resuspend the final pellet in a known volume of assay buffer. Determine the protein concentration using a standard method such as the BCA protein assay. Aliquot the membrane preparation and store at -80°C until use.[4][6]

II. Competitive Radioligand Binding Assay

This protocol is designed for a 96-well plate format. All additions should be performed in triplicate.

A. Dopamine Transporter (DAT) Binding Assay

  • Radioligand : [³H]WIN 35,428 (or other suitable DAT-selective radioligand)

  • Assay Buffer : 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer : Ice-cold Assay Buffer

  • Non-specific Binding Control : 10 µM Cocaine or 1 µM GBR 12935

Protocol:

  • Prepare Reagents :

    • Prepare serial dilutions of this compound and a reference compound in assay buffer.

    • Dilute the [³H]WIN 35,428 in assay buffer to a final concentration of approximately its Kd value (e.g., 1-5 nM).

    • Thaw the DAT-expressing membrane preparation on ice and dilute to the desired concentration (e.g., 10-30 µg protein/well) in ice-cold assay buffer.

  • Assay Plate Setup :

    • Total Binding : Add 50 µL of assay buffer.

    • Non-specific Binding : Add 50 µL of the non-specific binding control.

    • Test Compound : Add 50 µL of the various dilutions of this compound.

    • Add 50 µL of diluted [³H]WIN 35,428 to all wells.

    • Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.[4][7]

  • Incubation : Incubate the plate at room temperature (or 4°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[1]

  • Filtration :

    • Pre-soak a glass fiber filter mat (e.g., GF/B or GF/C) in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[3]

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked filter mat using a cell harvester.

    • Wash the filters 3-4 times with 300 µL of ice-cold wash buffer to remove unbound radioligand.[3]

  • Quantification :

    • Dry the filter mat.

    • Add scintillation cocktail to each filter.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

B. Serotonin Transporter (SERT) Binding Assay

  • Radioligand : [³H]Citalopram (or other suitable SERT-selective radioligand)

  • Assay Buffer : 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[7][8]

  • Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Non-specific Binding Control : 10 µM Fluoxetine or 1 µM Paroxetine.[7]

Protocol:

Follow the general procedure outlined for the DAT binding assay, with the following modifications:

  • Reagents : Use [³H]Citalopram as the radioligand at a final concentration near its Kd (e.g., 1-2 nM).[8] Use membranes from cells expressing hSERT.

  • Incubation : Incubate at room temperature for 60-120 minutes.[8]

C. Norepinephrine Transporter (NET) Binding Assay

  • Radioligand : [³H]Nisoxetine (or other suitable NET-selective radioligand)

  • Assay Buffer : 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer : Ice-cold Assay Buffer

  • Non-specific Binding Control : 10 µM Desipramine.[3][6]

Protocol:

Follow the general procedure outlined for the DAT binding assay, with the following modifications:

  • Reagents : Use [³H]Nisoxetine as the radioligand at a final concentration near its Kd (e.g., 1-3 nM).[3] Use membranes from cells expressing hNET.

  • Incubation : Incubate at 4°C for 2-3 hours or at room temperature for 60-90 minutes.[3][6]

III. Data Analysis
  • Calculate Specific Binding :

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).[3][4]

  • Generate Competition Curve :

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

  • Determine IC₅₀ :

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.[4]

  • Calculate Kᵢ :

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[4] Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] = concentration of the radioligand used in the assay.

      • Kd = equilibrium dissociation constant of the radioligand for the transporter (should be determined in separate saturation binding experiments).

Visualizations

Signaling Pathway

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_transporter Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Neurotransmitter (e.g., Dopamine) Vesicle->Synaptic_Cleft Exocytosis Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding Transporter Monoamine Transporter (DAT/SERT/NET) Synaptic_Cleft->Transporter Reuptake Downstream_Signaling Downstream_Signaling Postsynaptic_Receptor->Downstream_Signaling Activation Test_Compound This compound Test_Compound->Transporter Inhibition

Caption: General signaling pathway at a monoamine synapse and the inhibitory action of a test compound.

Experimental Workflow

Radioligand_Binding_Workflow prep 1. Membrane Preparation (Cells/Tissue expressing transporter) add_mem 5. Add Membrane Preparation prep->add_mem dilute 2. Serial Dilution (this compound) plate Total Binding (Buffer) Non-specific Binding (Excess Unlabeled Ligand) Competition (Test Compound) dilute->plate:f2 add_radio 4. Add Radioligand ([3H]WIN 35,428, [3H]Citalopram, or [3H]Nisoxetine) plate->add_radio add_radio->add_mem incubate 6. Incubation (e.g., 60-120 min at RT) add_mem->incubate filter 7. Rapid Filtration (Separate bound from free radioligand) incubate->filter wash 8. Wash Filters filter->wash count 9. Scintillation Counting (Quantify radioactivity) wash->count analyze 10. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for In Vitro Evaluation of 1-(Dibenzosuberyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(Dibenzosuberyl)piperazine is a novel compound with a piperazine core, a scaffold known for its presence in a variety of pharmacologically active agents. Various derivatives of piperazine have demonstrated significant anti-cancer properties, including the induction of apoptosis and inhibition of key signaling pathways in cancer cells.[1][2][3] These application notes provide a comprehensive set of protocols for the initial in vitro evaluation of this compound to characterize its cytotoxic and apoptotic effects on cancer cell lines. The methodologies described herein are based on established assays for assessing cell viability, apoptosis, and underlying molecular mechanisms.

I. Cell Line Selection and Culture

The choice of cell lines is critical for evaluating the anti-cancer potential of a new compound. Based on studies with other piperazine derivatives, a panel of cancer cell lines from different origins is recommended to assess the breadth of activity.[3][4]

Recommended Cell Lines:

  • Glioblastoma: U87[1][5]

  • Cervical Cancer: HeLa[1][2][5]

  • Leukemia: K562[2][6]

  • Breast Cancer: MCF-7, MDA-MB-231

  • Liver Cancer: HepG2, SNU-475[3][7]

  • Colon Cancer: HCT-116[3]

  • Non-cancerous control: e.g., Human foreskin fibroblasts (HFF) or an immortalized non-cancerous epithelial cell line to assess selectivity.

General Cell Culture Protocol:

  • Media Preparation: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][9]

  • Cell Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2.[10][11]

  • Passaging: Subculture cells upon reaching 70-80% confluency. For adherent cells, use trypsin-EDTA to detach them. For suspension cells, dilute the culture to the appropriate density.[11]

  • Cell Counting and Viability: Before each experiment, determine cell number and viability using a hemocytometer and trypan blue exclusion.

II. Compound Preparation and Treatment

Proper handling and preparation of the test compound are crucial for reproducible results.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]

  • Working Solutions: On the day of the experiment, prepare fresh serial dilutions of the compound in the appropriate cell culture medium. The final DMSO concentration in the culture should not exceed a non-toxic level (typically ≤ 0.5%).[8]

  • Vehicle Control: In all experiments, include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the test compound.

III. Experimental Protocols

The following are detailed protocols for key assays to evaluate the anti-cancer effects of this compound.

A. Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of the compound on cell proliferation and survival.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

  • Materials: 96-well plate, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO).

  • Procedure:

    • Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.[9]

    • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.[12]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

    • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[8]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.[1]

  • Materials: 96-well plate, LDH cytotoxicity assay kit.

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Sample Collection: After the treatment period, collect the cell culture supernatant.

    • LDH Measurement: Perform the LDH assay on the supernatant according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

B. Apoptosis Assays

These assays help to determine if the observed cytotoxicity is due to programmed cell death.

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Materials: Annexin V-FITC/PI apoptosis detection kit, flow cytometer.

  • Procedure:

    • Cell Treatment: Treat cells in 6-well plates with this compound at concentrations around the determined IC50 value for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[12]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

2. Caspase Activity Assay

This assay measures the activity of key executioner caspases (caspase-3 and -7) and initiator caspases (caspase-8 and -9) of apoptosis.[1][5]

  • Materials: Caspase-Glo® 3/7, 8, and 9 Assay Systems (or similar).

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound.

    • Assay: Perform the caspase activity assay according to the manufacturer's instructions. This typically involves adding the reagent, incubating, and measuring luminescence.

    • Data Analysis: Normalize the luminescence signal to the number of viable cells (can be run in parallel with a viability assay).

C. Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways.[1][5]

  • Target Proteins:

    • Apoptosis Execution: Cleaved Caspase-3, Cleaved PARP

    • Intrinsic Pathway: Bax, Bcl-2, Cytochrome c (in cytosolic fraction)

    • Extrinsic Pathway: Cleaved Caspase-8

  • Procedure:

    • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using a chemiluminescence detection system.

IV. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Incubation Time (h) IC50 (µM)
U87 24
48
72
HeLa 24
48
72
K562 24
48
72
MCF-7 24
48
72
HepG2 24
48
72

| Non-cancerous Control | 72 | |

Table 2: Effect of this compound on Apoptosis Induction

Cell Line Treatment % Early Apoptosis % Late Apoptosis/Necrosis
U87 Vehicle Control
Compound (IC50)
HeLa Vehicle Control

| | Compound (IC50) | | |

Table 3: Effect of this compound on Caspase Activity

Cell Line Treatment Relative Caspase-3/7 Activity Relative Caspase-8 Activity Relative Caspase-9 Activity
U87 Vehicle Control 1.0 1.0 1.0
Compound (IC50)
HeLa Vehicle Control 1.0 1.0 1.0

| | Compound (IC50) | | | |

V. Visualization of Pathways and Workflows

The following diagrams illustrate the potential signaling pathways affected by piperazine derivatives and the general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Line Selection & Culture treatment Cell Treatment (Dose-Response & Time-Course) cell_culture->treatment compound_prep Compound Preparation (Stock in DMSO) compound_prep->treatment viability Cell Viability Assays (MTT, LDH) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) treatment->apoptosis western Western Blot (Apoptotic Proteins) treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant pathway_analysis Pathway Elucidation western->pathway_analysis apoptosis_quant->pathway_analysis

Caption: General experimental workflow for in vitro screening of this compound.

intrinsic_apoptosis_pathway compound This compound bax Bax compound->bax activates bcl2 Bcl-2 compound->bcl2 inhibits mito Mitochondrion cyt_c Cytochrome c mito->cyt_c releases bax->mito bcl2->mito apaf1 Apaf-1 cyt_c->apaf1 cas9 Pro-Caspase-9 apaf1->cas9 activates cas9_active Caspase-9 cas9->cas9_active activates cas3 Pro-Caspase-3 cas9_active->cas3 activates cas3_active Caspase-3 cas3->cas3_active activates parp PARP cas3_active->parp cleaves apoptosis Apoptosis cas3_active->apoptosis parp_cleaved Cleaved PARP parp->parp_cleaved cleaves

Caption: Potential intrinsic apoptosis pathway induced by this compound.

pi3k_akt_pathway compound This compound pi3k PI3K compound->pi3k inhibits rtk Receptor Tyrosine Kinase rtk->pi3k activates pip3 PIP3 pi3k->pip3 PIP2 -> pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates akt_p p-Akt akt->akt_p activates bad Bad akt_p->bad inhibits bcl2 Bcl-2 bad->bcl2 survival Cell Survival bcl2->survival

Caption: Potential inhibition of the PI3K/Akt survival pathway by this compound.

References

Application Notes and Protocols for 1-(Dibenzosuberyl)piperazine in Dopamine Reuptake Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dibenzosuberyl)piperazine is a piperazine derivative with a dibenzosuberyl moiety. While specific pharmacological data on its dopamine reuptake inhibition properties are not extensively documented in publicly available literature, its structural similarity to other known piperazine-based dopamine transporter (DAT) inhibitors suggests it as a candidate for investigation in this area. Piperazine-containing compounds have been widely explored for their activity at monoamine transporters, including the dopamine transporter. For instance, compounds like GBR 12909 are potent and selective dopamine reuptake inhibitors.

These application notes provide a framework for researchers to study the potential dopamine reuptake inhibitory effects of this compound using standard in vitro and in vivo experimental protocols. The provided data tables are illustrative examples to guide data presentation.

Mechanism of Action (Hypothesized)

Based on its chemical structure, this compound is hypothesized to act as a competitive inhibitor at the dopamine transporter (DAT). By binding to the DAT, it would block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition of reuptake would lead to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release Exocytosis DA_synapse Dopamine DA_release->DA_synapse DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DA_reuptake->DAT DA_synapse->DA_reuptake Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding Dibenzosuberylpiperazine This compound Dibenzosuberylpiperazine->DAT Inhibition Signal_transduction Signal Transduction DA_receptor->Signal_transduction

Caption: Hypothesized mechanism of this compound at the dopaminergic synapse.

Data Presentation

Quantitative data from dopamine reuptake inhibition studies should be organized for clear comparison. Below are example tables for presenting in vitro and in vivo data for a test compound like this compound compared to a reference compound (e.g., GBR 12909).

Table 1: In Vitro Dopamine Transporter (DAT) Binding Affinity and Uptake Inhibition

CompoundDAT Binding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC50, nM)
This compoundData to be determinedData to be determined
GBR 12909 (Reference)5.210.8

Note: The values for GBR 12909 are representative and may vary between studies.

Table 2: In Vivo Microdialysis - Effects on Extracellular Dopamine Levels in Rat Striatum

CompoundDose (mg/kg, i.p.)Peak Increase in Extracellular DA (% of Baseline)Time to Peak Effect (min)
This compoundTBDData to be determinedData to be determined
GBR 12909 (Reference)10~300%60

Note: TBD = To Be Determined. The values for GBR 12909 are illustrative.

Experimental Protocols

In Vitro Dopamine Uptake Assay Protocol

This protocol outlines a method to determine the inhibitory effect of this compound on dopamine uptake in cells expressing the human dopamine transporter (hDAT).

Materials:

  • HEK-293 cells stably expressing hDAT

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-HEPES buffer (pH 7.4)

  • [³H]Dopamine

  • This compound (test compound)

  • GBR 12909 (reference inhibitor)

  • Poly-D-lysine coated 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture hDAT-expressing HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Seed cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and reference inhibitor in Krebs-HEPES buffer.

    • Prepare a solution of [³H]Dopamine in Krebs-HEPES buffer.

  • Assay:

    • On the day of the assay, wash the cells with Krebs-HEPES buffer.

    • Add the test compound or reference inhibitor at various concentrations to the wells and pre-incubate for 10-20 minutes at room temperature.

    • Initiate dopamine uptake by adding the [³H]Dopamine solution to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold Krebs-HEPES buffer.

  • Measurement:

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).

    • Subtract non-specific uptake from all measurements to obtain specific uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Start Start Cell_Culture Culture hDAT-HEK-293 Cells Start->Cell_Culture Cell_Plating Plate Cells in 96-well Plate Cell_Culture->Cell_Plating Prepare_Solutions Prepare Compound and [³H]DA Solutions Cell_Plating->Prepare_Solutions Wash_Cells Wash Cells Prepare_Solutions->Wash_Cells Pre_incubation Pre-incubate with Test Compound Wash_Cells->Pre_incubation Initiate_Uptake Add [³H]Dopamine Pre_incubation->Initiate_Uptake Incubate Incubate Initiate_Uptake->Incubate Terminate_Uptake Wash with Cold Buffer Incubate->Terminate_Uptake Cell_Lysis Lyse Cells Terminate_Uptake->Cell_Lysis Measure_Radioactivity Scintillation Counting Cell_Lysis->Measure_Radioactivity Data_Analysis Calculate IC50 Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro dopamine uptake assay.

In Vivo Microdialysis Protocol

This protocol describes how to measure extracellular dopamine levels in the striatum of freely moving rats following administration of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound (test compound)

  • Vehicle (e.g., saline, DMSO/saline mixture)

Procedure:

  • Surgery:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeting the striatum.

    • Allow the animal to recover for several days.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of 1-2 hours to obtain a stable baseline of dopamine levels.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Sample Collection:

    • Continue collecting dialysate samples at regular intervals for several hours post-administration.

  • Dopamine Quantification:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis:

    • Express dopamine concentrations as a percentage of the average baseline concentration.

    • Plot the time course of dopamine level changes.

    • Determine the peak effect and the duration of action of the test compound.

Start Start Surgery Implant Guide Cannula in Rat Striatum Start->Surgery Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline_Collection Collect Baseline Dialysate Samples Perfusion->Baseline_Collection Drug_Administration Administer Test Compound Baseline_Collection->Drug_Administration Post_Drug_Collection Collect Post-Administration Samples Drug_Administration->Post_Drug_Collection HPLC_Analysis Analyze Dopamine by HPLC-ECD Post_Drug_Collection->HPLC_Analysis Data_Analysis Analyze and Plot Data HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo microdialysis to measure extracellular dopamine.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial investigation of this compound as a potential dopamine reuptake inhibitor. While specific data for this compound is lacking, the established methodologies for studying other piperazine-based DAT inhibitors can be readily adapted. Rigorous execution of these experiments will be crucial to elucidate the pharmacological profile of this compound and to determine its potential as a tool for neuroscience research or as a lead compound in drug development. Researchers are encouraged to include appropriate positive and negative controls in all experiments to ensure the validity of their findings.

Application Notes and Protocols for the Experimental Use of 1-(Dibenzosuberyl)piperazine in Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the investigation of the neurobiological properties of 1-(Dibenzosuberyl)piperazine. The protocols and data presented are based on established methodologies for characterizing novel psychoactive compounds.

Introduction

This compound is a molecule combining the rigid, tricyclic dibenzosuberyl moiety with the versatile piperazine scaffold. The piperazine ring is a common feature in a multitude of centrally active drugs, including antipsychotics, antidepressants, and anxiolytics, often conferring affinity for dopamine and serotonin receptors. The dibenzosuberyl group, present in compounds like the antidepressant amitriptyline, is known to interact with monoamine transporters and various G-protein coupled receptors (GPCRs). Given this structural combination, it is hypothesized that this compound may act as a modulator of dopaminergic and/or serotonergic signaling pathways, which are critical in the regulation of mood, cognition, and motor control.

These notes outline protocols to assess the affinity of this compound for key central nervous system (CNS) targets and to characterize its functional activity.

Data Presentation: Hypothetical Receptor Binding and Functional Data

The following table summarizes hypothetical quantitative data for this compound against selected CNS receptors, providing a comparative overview with standard reference compounds. This data is illustrative and serves as an example of how to present findings from the protocols described below.

CompoundReceptorBinding Affinity (Ki, nM)Functional Assay (EC50/IC50, nM)Assay Type
This compound Dopamine D215.225.8 (IC50)cAMP Inhibition
Serotonin 5-HT2A45.788.3 (EC50)IP1 Accumulation
Serotonin 5-HT1A120.5>1000cAMP Inhibition
Haloperidol (Reference)Dopamine D21.53.2 (IC50)cAMP Inhibition
Ketanserin (Reference)Serotonin 5-HT2A2.15.5 (IC50)IP1 Accumulation
Buspirone (Reference)Serotonin 5-HT1A15.022.0 (EC50)cAMP Inhibition

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation compound This compound Synthesis & QC binding_assay Radioligand Binding Assays (D2, 5-HT2A, 5-HT1A, etc.) compound->binding_assay functional_assay Functional Assays (cAMP, IP1, Ca2+ Flux) binding_assay->functional_assay Based on affinity data_analysis_1 Data Analysis (Ki, IC50/EC50, Emax) functional_assay->data_analysis_1 animal_model Animal Model Selection (e.g., Rodent models of psychosis/depression) data_analysis_1->animal_model Promising candidates behavioral_testing Behavioral Testing (e.g., Locomotor activity, Forced swim test) animal_model->behavioral_testing pk_pd Pharmacokinetic/ Pharmacodynamic Studies behavioral_testing->pk_pd data_analysis_2 Data Analysis & Interpretation pk_pd->data_analysis_2 drug_dev Further Drug Development data_analysis_2->drug_dev Lead Optimization

Caption: Experimental workflow for neuropharmacological characterization.

signaling_pathway cluster_D2 Dopamine D2 Receptor (Gi/o-coupled) ligand This compound (Antagonist) d2r D2 Receptor ligand->d2r Binds to & blocks g_protein Gi/o Protein d2r->g_protein Inhibits activation ac Adenylate Cyclase g_protein->ac Inhibition camp cAMP Production ac->camp Decreases pka Protein Kinase A camp->pka Activates downstream Downstream Effects pka->downstream Phosphorylation cascade

Caption: Hypothetical D2 receptor antagonist signaling pathway.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol details a competitive binding assay to determine the affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials and Reagents:

  • Cell Membranes: Commercially available membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Reference Compound: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: (+)Butaclamol (10 µM final concentration).

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Equipment: 96-well plates, cell harvester, liquid scintillation counter, multi-channel pipette.

Procedure:

  • Preparation of Reagents:

    • Thaw the D2 receptor membranes on ice. Homogenize gently and dilute in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.

    • Prepare serial dilutions of this compound and haloperidol in assay buffer. The final concentrations should range from 0.1 nM to 10 µM.

    • Dilute [³H]-Spiperone in assay buffer to a final concentration of ~0.2 nM.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer + 50 µL of [³H]-Spiperone + 100 µL of diluted membranes.

    • Non-specific Binding (NSB): 50 µL of (+)Butaclamol + 50 µL of [³H]-Spiperone + 100 µL of diluted membranes.

    • Competitive Binding: 50 µL of test/reference compound dilution + 50 µL of [³H]-Spiperone + 100 µL of diluted membranes.

    • Run all conditions in triplicate.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 90 minutes with gentle agitation.

  • Harvesting and Counting:

    • Terminate the assay by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve fit).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: cAMP Functional Assay for D2 Receptor Activity

This protocol measures the ability of this compound to act as an agonist or antagonist at the Gi-coupled dopamine D2 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • cAMP Assay Kit: A competitive immunoassay kit, such as HTRF, LANCE, or ELISA-based kits.

  • Test Compound: this compound (10 mM stock in DMSO).

  • Reference Agonist: Quinpirole.

  • Reference Antagonist: Haloperidol.

  • Stimulation Buffer: HBSS or DMEM supplemented with 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin: An adenylate cyclase activator, used to stimulate cAMP production.

  • Equipment: Cell culture supplies, 384-well white plates, plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Plating:

    • Culture the D2-expressing cells according to standard protocols.

    • Harvest the cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at a density of 2,000-5,000 cells per well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Antagonist Mode Assay:

    • Prepare serial dilutions of this compound and the reference antagonist (Haloperidol) in stimulation buffer.

    • Remove the culture medium from the cells and add the compound dilutions. Incubate for 20 minutes at room temperature.

    • Add the reference agonist (Quinpirole) at its EC80 concentration to all wells except the basal control.

    • Add Forskolin to all wells at a concentration that stimulates a submaximal cAMP response (e.g., 1-3 µM).

    • Incubate for 30 minutes at room temperature.

  • Agonist Mode Assay:

    • Prepare serial dilutions of this compound and the reference agonist (Quinpirole) in stimulation buffer.

    • Remove the culture medium and add the compound dilutions.

    • Add Forskolin to all wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit. This typically involves adding detection reagents (e.g., HTRF antibody-conjugates) and incubating for 60 minutes.

  • Data Analysis:

    • Read the plate using a compatible plate reader.

    • For Antagonist Mode: Plot the response against the log concentration of the test compound. Determine the IC50 value using a sigmoidal dose-response curve fit.

    • For Agonist Mode: Plot the response against the log concentration of the test compound. Determine the EC50 value and the maximum effect (Emax) relative to the reference agonist.

    • Data should be normalized to the control wells (basal and forskolin-stimulated).

These protocols provide a robust starting point for characterizing the neuropharmacological profile of novel compounds like this compound. Adherence to local laboratory safety and ethics guidelines is mandatory for all experimental work.

Application Notes and Protocols for the Quantification of 1-(Dibenzosuberyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the quantification of 1-(Dibenzosuberyl)piperazine. Due to the limited availability of specific validated methods for this compound, the following protocols are based on established and validated methods for structurally similar compounds, namely tricyclic antidepressants (TCAs) which share the dibenzosuberyl moiety, and other piperazine derivatives. These notes are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a chemical compound featuring a dibenzosuberyl core structure linked to a piperazine ring. Accurate and precise quantification of this and related compounds is crucial in various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of pharmaceutical formulations. The primary analytical techniques suitable for the quantification of this compound in biological and pharmaceutical matrices are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques Overview

High-Performance Liquid Chromatography (HPLC-UV): This technique is a versatile and widely available method for the quantification of compounds with a UV-absorbing chromophore, such as the dibenzosuberyl group. It offers good selectivity and sensitivity for many applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical applications where low detection limits are required. The use of multiple reaction monitoring (MRM) ensures high specificity, minimizing interference from matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that can be expected when developing and validating analytical methods for this compound, based on data from structurally related tricyclic antidepressants and piperazine derivatives.

Table 1: Representative HPLC-UV Method Performance for Tricyclic Antidepressants

ParameterPerformance Metric
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 10 ng/mL
Accuracy85 - 115%
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%
Recovery80 - 110%

Table 2: Representative LC-MS/MS Method Performance for Piperazine Derivatives in Biological Matrices

ParameterPerformance Metric
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.05 - 5 ng/mL
Accuracy90 - 110%
Intraday Precision (%RSD)< 5%
Interday Precision (%RSD)< 10%
Matrix Effect< 15%

Table 3: Representative GC-MS Method Performance for Piperazine Derivatives

ParameterPerformance Metric
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantification (LOQ)0.5 - 15 ng/mL
Accuracy85 - 115%
Precision (%RSD)< 15%

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification in Pharmaceutical Formulations

This protocol is adapted from established methods for tricyclic antidepressants.[1][2][3]

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution. Prepare working standards by serial dilution with the mobile phase.
  • Sample Solution (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 10 mg of the active ingredient to a 10 mL volumetric flask. Add 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M ammonium acetate, pH 5.5) in a ratio of 55:45 (v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection Wavelength: 230 nm.[3]
  • Column Temperature: 30 °C.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
  • Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol is based on methods for the bioanalysis of piperazine derivatives.

1. Sample Preparation (Protein Precipitation):

  • Spiking: To 100 µL of blank human plasma, add the required amount of this compound working standard solution.
  • Internal Standard: Add 10 µL of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound).
  • Precipitation: Add 300 µL of cold acetonitrile.
  • Vortex: Vortex the mixture for 1 minute.
  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MRM Transitions: Optimize the precursor and product ions for this compound and the internal standard.

3. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Protocol 3: GC-MS Method for Quantification

This protocol provides a general procedure that may require derivatization for optimal performance.

1. Sample Preparation (with Derivatization):

  • Extraction: Perform a liquid-liquid extraction of the sample (e.g., alkalinized plasma) with a suitable organic solvent (e.g., ethyl acetate).
  • Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.
  • Derivatization: Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl derivative.

2. GC-MS Conditions:

  • GC System: Gas chromatograph with a mass selective detector.
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Injection Mode: Splitless.
  • Temperature Program: An optimized temperature gradient to ensure good separation (e.g., initial temperature of 150°C, ramp to 300°C).
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Data Acquisition: Full scan or selected ion monitoring (SIM) mode.

3. Data Analysis:

  • Identify the analyte based on its retention time and mass spectrum.
  • Quantify using a calibration curve constructed with derivatized standards.

Visualizations

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Start Start Weigh Weigh Sample Start->Weigh Dissolve Dissolve in Methanol Weigh->Dissolve Sonicate Sonicate Dissolve->Sonicate Dilute Dilute to Volume Sonicate->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (230 nm) Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify End End Quantify->End

Caption: HPLC-UV Experimental Workflow.

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start (Plasma Sample) Spike Spike with Standard & IS Start->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC Supernatant->Inject Separate C18 Column Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify End End Quantify->End

Caption: LC-MS/MS Bioanalytical Workflow.

Logical_Relationship_Method_Validation Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability Recovery Recovery Validation->Recovery Linearity->LLOQ Accuracy->Precision

References

1-(Dibenzosuberyl)piperazine: A Tool for Probing Neuromodulatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

1-(Dibenzosuberyl)piperazine is a rigid, lipophilic molecule belonging to the diverse class of piperazine derivatives. Compounds with this structural motif are of significant interest in pharmacology due to their frequent interaction with key neurotransmitter systems in the central nervous system (CNS). The dibenzosuberyl moiety, a tricyclic structure, confers a high degree of steric bulk and hydrophobicity, features known to influence ligand-receptor interactions. While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural similarity to a number of well-characterized aryl- and benzylpiperazines suggests its potential utility as a tool compound for investigating dopamine and serotonin receptor pathways. Many piperazine derivatives are known to exhibit antagonist or partial agonist activity at D2-like dopamine receptors and various serotonin (5-HT) receptor subtypes.[1][2]

These application notes provide a framework for the characterization and utilization of this compound, or structurally related compounds, as a pharmacological tool. The protocols outlined below are standard methodologies for assessing the affinity and functional activity of a novel compound at G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders.

Pharmacological Profile (Hypothetical)

Based on structure-activity relationships of related piperazine compounds, it is hypothesized that this compound may act as a ligand for dopamine D2-like (D2, D3, D4) and/or serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT7) receptors. The bulky dibenzosuberyl group is likely to occupy a hydrophobic pocket within the receptor binding site.

Data Presentation

The following tables are templates for summarizing the quantitative data that would be generated from the experimental protocols described herein.

Table 1: Receptor Binding Affinity Profile of this compound

Receptor TargetRadioligandKi (nM)n (replicates)
Dopamine D2[³H]SpiperoneData to be determinede.g., 3
Dopamine D3[³H]SpiperoneData to be determinede.g., 3
Dopamine D4[³H]SpiperoneData to be determinede.g., 3
Serotonin 5-HT1A[³H]8-OH-DPATData to be determinede.g., 3
Serotonin 5-HT2A[³H]KetanserinData to be determinede.g., 3
Serotonin 5-HT7[³H]5-CTData to be determinede.g., 3
Adrenergic α1[³H]PrazosinData to be determinede.g., 3
Histamine H1[³H]PyrilamineData to be determinede.g., 3

Table 2: Functional Activity of this compound at the Dopamine D2 Receptor

Assay TypeAgonistAntagonist IC50 (nM)Emax (%)n (replicates)
cAMP InhibitionQuinpiroleData to be determinedData to be determinede.g., 3
β-Arrestin RecruitmentQuinpiroleData to be determinedData to be determinede.g., 3

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., HEK293-D2R).

  • Radioligand specific for the receptor of interest (e.g., [³H]Spiperone for D2 receptors).

  • Non-specific binding competitor (e.g., Haloperidol for D2 receptors).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), non-specific competitor (for non-specific binding), or the serially diluted this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvest the membranes by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_compound Serial Dilutions of This compound mix_components Combine Compound, Assay Mix, and Controls in 96-well plate prep_compound->mix_components prep_reagents Prepare Assay Mix: Cell Membranes, Radioligand prep_reagents->mix_components incubation Incubate to Equilibrium mix_components->incubation filtration Rapid Filtration (Harvest Membranes) incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation calc_ic50 Calculate IC50 (Non-linear Regression) scintillation->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Workflow for Radioligand Binding Assay.

Protocol 2: cAMP Functional Assay for D2 Receptor Antagonism

Objective: To determine the functional activity (antagonism) of this compound at the dopamine D2 receptor, a Gi-coupled receptor that inhibits adenylyl cyclase.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • Quinpirole (a D2 receptor agonist).

  • This compound stock solution.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • 384-well white assay plates.

Procedure:

  • Seed the D2-expressing cells in 384-well plates and grow to confluence.

  • Prepare a dose-response curve of this compound.

  • Pre-incubate the cells with the various concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Add a fixed concentration of quinpirole (e.g., its EC80) to all wells except the basal control, followed immediately by a fixed concentration of forskolin to all wells. This will stimulate cAMP production, which will be inhibited by the D2 agonist.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Generate a dose-response curve for the antagonist activity of this compound against the quinpirole-induced inhibition of forskolin-stimulated cAMP production.

  • Calculate the IC50 value from the curve.

signaling_pathway_d2_antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Quinpirole Quinpirole (Agonist) D2R Dopamine D2 Receptor Quinpirole->D2R Activates Dibenzosuberylpiperazine This compound (Antagonist) Dibenzosuberylpiperazine->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA Activation cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse Forskolin Forskolin Forskolin->AC Activates

Dopamine D2 Receptor Signaling Pathway.

Applications in Pharmacology

  • Target Validation and Characterization: As a selective ligand (once confirmed), this compound can be used to probe the physiological and pathophysiological roles of its target receptor(s) in various in vitro and in vivo models.

  • Structure-Activity Relationship (SAR) Studies: This compound can serve as a scaffold or a reference compound in medicinal chemistry programs aimed at developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

  • Competitive Binding Studies: It can be used as a competitor to characterize the binding sites of other novel compounds at the same receptor.

  • In Vivo Pharmacological Studies: Following characterization of its in vitro profile and assessment of its pharmacokinetic properties, this compound could be used in animal models to investigate the behavioral effects of modulating its target receptor(s). For example, a D2 antagonist would be expected to show antipsychotic-like properties in models of psychosis.

Safety Precautions

As with any novel chemical entity, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information.

Disclaimer: The pharmacological profile and applications described herein for this compound are based on the known activities of structurally related compounds and are provided for research and guidance purposes. The actual biological activity of this specific compound must be determined through empirical testing using the types of protocols outlined above.

References

Application Notes and Protocols for In Vivo Microdialysis with 1-(Dibenzosuberyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dibenzosuberyl)piperazine is a compound of interest in neuropharmacological research due to its structural similarity to other piperazine derivatives known to modulate monoaminergic systems. The piperazine moiety is a common scaffold in centrally acting agents with antidepressant, anxiolytic, and antipsychotic properties, often exerting its effects through interaction with dopamine and serotonin transporters and receptors. The dibenzosuberyl group, a tricyclic structure, is also found in various psychoactive compounds.

In vivo microdialysis is a powerful technique to study the effects of novel compounds on the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This document provides a detailed protocol for conducting in vivo microdialysis experiments to investigate the neurochemical profile of this compound, focusing on its potential impact on dopamine, serotonin, and norepinephrine levels.

Postulated Mechanism of Action

While specific pharmacological data for this compound is not extensively available in the public domain, based on its structural components, it is hypothesized to act as a monoamine reuptake inhibitor. Monoamine oxidase (MAO) inhibitors work by blocking the action of monoamine oxidases, which are enzymes that break down key neurotransmitters like serotonin, dopamine, and norepinephrine. By inhibiting MAO, the levels of these neurotransmitters in the brain are increased, which is thought to be responsible for the antidepressant effects of these drugs.[1][2][3] The dibenzosuberyl moiety may contribute to affinity for monoamine transporters, while the piperazine ring is a common feature in many compounds targeting these systems.[4][5]

Key Applications

  • Pharmacodynamic Studies: To determine the effect of this compound on the extracellular levels of dopamine, serotonin, norepinephrine, and their metabolites in key brain regions implicated in mood and reward, such as the prefrontal cortex, nucleus accumbens, and striatum.

  • Dose-Response Relationship: To establish the relationship between the administered dose of this compound and the magnitude of the neurochemical changes.

  • Mechanism of Action Elucidation: To investigate the involvement of specific monoamine transporters by co-administering selective uptake inhibitors for dopamine, serotonin, or norepinephrine.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data from an in vivo microdialysis study investigating the effects of this compound on extracellular neurotransmitter levels in the rat prefrontal cortex. This data is for illustrative purposes to demonstrate how results from such an experiment would be presented.

Table 1: Effect of this compound on Extracellular Dopamine Levels

Time (minutes)Vehicle (% Baseline ± SEM)This compound (5 mg/kg, i.p.) (% Baseline ± SEM)This compound (10 mg/kg, i.p.) (% Baseline ± SEM)
-40 to -20105 ± 598 ± 6102 ± 4
-20 to 095 ± 4101 ± 599 ± 5
Drug Administration
0 to 20102 ± 6125 ± 8155 ± 10
20 to 4098 ± 5160 ± 12210 ± 15
40 to 60101 ± 4185 ± 15250 ± 18
60 to 8099 ± 6170 ± 13230 ± 16**
80 to 100103 ± 5145 ± 10190 ± 14**
100 to 12097 ± 4120 ± 7150 ± 11*

*p < 0.05, **p < 0.01 compared to vehicle-treated group at the same time point (Two-way ANOVA with post-hoc test).

Table 2: Effect of this compound on Extracellular Serotonin Levels

Time (minutes)Vehicle (% Baseline ± SEM)This compound (5 mg/kg, i.p.) (% Baseline ± SEM)This compound (10 mg/kg, i.p.) (% Baseline ± SEM)
-40 to -2098 ± 4103 ± 597 ± 6
-20 to 0102 ± 599 ± 4101 ± 5
Drug Administration
0 to 2099 ± 6140 ± 9 180 ± 12
20 to 40103 ± 5190 ± 14 260 ± 17
40 to 6097 ± 4220 ± 16 310 ± 20
60 to 80101 ± 5205 ± 15 280 ± 19
80 to 10098 ± 6165 ± 11 230 ± 15
100 to 120102 ± 4130 ± 8*170 ± 12**

*p < 0.05, **p < 0.01 compared to vehicle-treated group at the same time point (Two-way ANOVA with post-hoc test).

Experimental Protocols

I. Animal Model and Surgical Preparation

A detailed protocol for the surgical implantation of a microdialysis guide cannula is provided below. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Animals: Male Sprague-Dawley rats (250-300 g) are commonly used. They should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull above the target brain region (e.g., prefrontal cortex, nucleus accumbens) using stereotaxic coordinates from a rat brain atlas.

    • Slowly lower a guide cannula to the desired depth.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

    • Administer post-operative analgesics and allow the animal to recover for at least one week before the microdialysis experiment.

II. In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., with a 2-4 mm membrane) through the guide cannula into the target brain region.

  • Perfusion:

    • Connect the probe to a microinfusion pump.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). A typical aCSF composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 0.85 mM MgCl2.

  • Equilibration: Allow the system to equilibrate for at least 1-2 hours to achieve a stable baseline of neurotransmitter levels.

  • Sample Collection:

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation.

    • Administer this compound or vehicle (e.g., intraperitoneally, i.p.).

    • Continue collecting dialysate samples for the desired duration of the experiment (e.g., 2-3 hours post-injection).

III. Sample Analysis
  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is the most common method for analyzing monoamines in microdialysate samples.

    • Inject a fixed volume of the dialysate into the HPLC system.

    • Separate the neurotransmitters and their metabolites on a reverse-phase column.

    • Detect the analytes using an electrochemical detector.

    • Quantify the concentrations by comparing the peak areas or heights to those of known standards.

IV. Data Analysis
  • Express the neurotransmitter concentrations in each sample as a percentage of the mean baseline concentration for that animal.

  • Use appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with repeated measures, followed by post-hoc tests, to determine significant differences between treatment groups over time.

Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal Animal Model (Sprague-Dawley Rat) Surgery Stereotaxic Surgery (Guide Cannula Implantation) Animal->Surgery Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion Perfusion with aCSF Probe_Insertion->Perfusion Equilibration Equilibration Period (1-2 hours) Perfusion->Equilibration Baseline Baseline Sample Collection Equilibration->Baseline Drug_Admin Drug Administration (this compound or Vehicle) Baseline->Drug_Admin Post_Drug_Collection Post-administration Sample Collection Drug_Admin->Post_Drug_Collection HPLC Sample Analysis (HPLC-ECD) Post_Drug_Collection->HPLC Data_Analysis Statistical Analysis (ANOVA) HPLC->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for in vivo microdialysis with this compound.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Vesicle Synaptic Vesicle (DA, 5-HT, NE) DA Dopamine (DA) Vesicle->DA Release HT Serotonin (5-HT) Vesicle->HT Release NE Norepinephrine (NE) Vesicle->NE Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DAR Dopamine Receptors DA->DAR Binding HT->SERT Reuptake HTR Serotonin Receptors HT->HTR Binding NE->NET Reuptake NER Norepinephrine Receptors NE->NER Binding Drug This compound Drug->DAT Inhibition Drug->SERT Inhibition Drug->NET Inhibition

Caption: Postulated signaling pathway of this compound as a monoamine reuptake inhibitor.

References

High-Throughput Screening Assays for 1-(Dibenzosuberyl)piperazine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1-(Dibenzosuberyl)piperazine analogs targeting monoamine transporters. The primary biological targets for this class of compounds are the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the development of therapeutics for various neurological and psychiatric disorders.

Introduction to this compound Analogs and Monoamine Transporters

The this compound scaffold is a privileged structure in medicinal chemistry, known for its interaction with various central nervous system (CNS) targets. Analogs of this structure have shown potential as inhibitors of monoamine transporters, which are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft. By inhibiting these transporters, these compounds can increase the extracellular concentrations of these neurotransmitters, thereby modulating neuronal signaling. High-throughput screening assays are essential for efficiently evaluating large libraries of these analogs to identify potent and selective inhibitors.

Data Presentation: Inhibitory Activities of Structurally Related Analogs

Compound IDScaffoldR GroupDAT Ki (nM)SERT Ki (nM)
Rimcazole CarbazoleH224>10,000
Analog 11 CarbazoleN-phenylpropyl26344.5
Analog 24 DiphenylamineH813>10,000
Analog 25 DiphenylamineN-phenylpropyl61.01,210

Data extracted from a study on rimcazole analogues, which share structural similarities with the dibenzosuberylpiperazine class[1].

Signaling Pathway

The primary mechanism of action for this compound analogs is the inhibition of monoamine transporters. The following diagram illustrates the general signaling pathway of monoamine reuptake and its inhibition.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitters) Neurotransmitter Neurotransmitter (Dopamine, Serotonin, Norepinephrine) Vesicle->Neurotransmitter Release MAO Monoamine Oxidase (MAO) Transporter Monoamine Transporter (DAT, SERT, NET) Transporter->MAO Degradation Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Transduction Inhibitor This compound Analog Inhibitor->Transporter Inhibition

Caption: Monoamine transporter signaling pathway and inhibition.

Experimental Workflow for High-Throughput Screening

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify and characterize this compound analogs as monoamine transporter inhibitors.

HTS_Workflow Start Start: Compound Library (this compound Analogs) Primary_Screen Primary HTS Assay (e.g., Fluorescence-based Uptake Assay) Single High Concentration Start->Primary_Screen Hit_Identification Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., Radioligand Binding Assay) (Ki Determination) Dose_Response->Secondary_Assay Selectivity_Panel Selectivity Profiling (DAT, SERT, NET) Secondary_Assay->Selectivity_Panel SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Panel->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-throughput screening workflow for monoamine transporter inhibitors.

Experimental Protocols

Two primary types of high-throughput screening assays are widely used for identifying monoamine transporter inhibitors: fluorescence-based uptake assays and radioligand binding assays.

Protocol 1: Fluorescence-Based Monoamine Transporter Uptake Assay (HTS)

This protocol describes a homogeneous, fluorescence-based assay suitable for high-throughput screening of inhibitors for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The assay utilizes a fluorescent substrate that is taken up by cells expressing the respective transporter, leading to an increase in intracellular fluorescence.

Materials and Reagents:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescent substrate (e.g., a commercially available fluorescent monoamine transporter substrate)

  • Masking dye (often included in commercial kits to quench extracellular fluorescence)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive control inhibitor (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and controls in assay buffer. The final DMSO concentration should be kept below 1%.

    • Using an automated liquid handler, add a small volume of the diluted compounds to the corresponding wells of the cell plate.

    • Include wells with vehicle control (DMSO in assay buffer) for 100% activity and a high concentration of a known inhibitor for 0% activity.

  • Pre-incubation: Incubate the plate with the compounds for 10-30 minutes at room temperature or 37°C.

  • Substrate Addition:

    • Prepare the fluorescent substrate/masking dye solution in assay buffer according to the manufacturer's instructions.

    • Add the substrate solution to all wells simultaneously using an automated dispenser.

  • Signal Detection:

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes or as an endpoint reading after a specific incubation time (e.g., 20 minutes) at 37°C.

    • Use excitation and emission wavelengths appropriate for the fluorescent substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration relative to the vehicle and inhibitor controls.

    • For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for DAT, SERT, and NET

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the monoamine transporters. This assay is often used as a secondary screen to confirm hits from the primary HTS.

Materials and Reagents:

  • Cell membranes prepared from HEK293 cells expressing human DAT, SERT, or NET, or rodent brain tissue (e.g., rat striatum for DAT, cortex for NET, and brainstem for SERT).

  • Radioligands:

    • DAT: [³H]WIN 35,428 or [³H]GBR 12935

    • SERT: [³H]Citalopram or [³H]Paroxetine

    • NET: [³H]Nisoxetine

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

  • Harvester

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, radioligand at a concentration near its Kd, and either vehicle, non-specific binding control, or test compound at various concentrations.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mats.

    • Place the filters into scintillation vials or a compatible microplate, add scintillation cocktail, and seal.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding by the test compounds.

    • Calculate the IC50 values from the dose-response curves.

    • Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the high-throughput screening and pharmacological characterization of this compound analogs as potential monoamine transporter inhibitors. By employing a combination of fluorescence-based uptake assays for primary screening and radioligand binding assays for secondary validation, researchers can efficiently identify and optimize lead compounds for the development of novel CNS therapeutics. The included workflow and signaling pathway diagrams provide a clear visual guide for the experimental process and the underlying biological mechanism.

References

Application Notes and Protocols for Cryopreservation of Cells Treated with 1-(Dibenzosuberyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dibenzosuberyl)piperazine is a bioactive compound belonging to the piperazine class of molecules. While historically many piperazine derivatives have been investigated for their effects on the central nervous system, recent research has unveiled their potential in oncology by inducing apoptosis in cancer cells.[1][2][3][4][5] This application note explores a potential, theoretical application of this compound in a cryopreservation workflow. The hypothesis is that this compound could be utilized for the selective elimination of contaminating tumor cells from a primary cell culture or a co-culture system prior to the cryopreservation of the desired, non-cancerous cell population. This protocol is intended for research purposes to investigate this hypothesis.

The underlying mechanism for this selective depletion would be the induction of the intrinsic apoptotic pathway in susceptible cancer cells.[1][2][4] This pathway is characterized by the activation of initiator caspases (like caspase-9) and effector caspases (like caspase-3), release of cytochrome c from the mitochondria, and changes in the mitochondrial membrane potential.[1][2][4]

Data Presentation

The following tables summarize hypothetical quantitative data from experiments designed to evaluate the efficacy of this compound in selectively depleting a cancerous cell line (e.g., U937 leukemia cells) from a mixed culture with a non-cancerous cell line (e.g., normal peripheral blood mononuclear cells - PBMCs), followed by cryopreservation.

Table 1: Dose-Dependent Effect of this compound on U937 Cell Viability

Concentration (µM)U937 Cell Viability (%) after 48h
0 (Control)98 ± 2
3.275 ± 5
6.452 ± 4
12.815 ± 3
25.65 ± 2

Table 2: Time-Course of Apoptosis Induction in U937 Cells Treated with 12.8 µM this compound

Time (hours)Annexin V Positive Cells (%)
03 ± 1
1225 ± 4
2468 ± 6
4892 ± 5

Table 3: Post-Thaw Viability and Purity of a Mixed PBMC and U937 Culture Treated with this compound Prior to Cryopreservation

Treatment GroupPost-Thaw PBMC Viability (%)Post-Thaw U937 Contamination (%)
Control (No Treatment)92 ± 348 ± 5
12.8 µM this compound89 ± 44 ± 2

Experimental Protocols

Protocol 1: Selective Depletion of Cancer Cells using this compound

This protocol describes the treatment of a mixed cell culture with this compound to induce apoptosis in the target cancer cell line.

Materials:

  • Mixed cell culture (e.g., PBMCs co-cultured with U937 cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

  • Trypan Blue solution

Procedure:

  • Culture the mixed cells to the desired density in a T-75 flask.

  • Prepare working solutions of this compound in complete culture medium from the stock solution. For the data presented, concentrations would range from 3.2 µM to 25.6 µM. A vehicle control (DMSO) should also be prepared.

  • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • Following incubation, harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in fresh culture medium.

  • Determine cell viability and count using a hemocytometer and Trypan Blue staining or an automated cell counter.

Protocol 2: Cryopreservation of Cells after this compound Treatment

This protocol outlines the steps for cryopreserving the cell population after the selective depletion of cancer cells. This is a general protocol and may require optimization for specific cell types.[6][7][8][9]

Materials:

  • Treated cell suspension from Protocol 1

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO), pre-chilled to 4°C

  • Cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • After the treatment period, harvest the cells by centrifugation (300 x g for 5 minutes) and resuspend the pellet in a small volume of cold, complete culture medium.

  • Perform a cell count to determine the cell density.

  • Centrifuge the cells again and resuspend the pellet in the pre-chilled cryopreservation medium at a final concentration of 1-5 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into each cryogenic vial.

  • Place the cryogenic vials into a controlled-rate freezing container.

  • Place the freezing container in a -80°C freezer overnight. This will allow for a cooling rate of approximately -1°C/minute.[7]

  • The next day, transfer the vials to a liquid nitrogen dewar for long-term storage.

Protocol 3: Thawing of Cryopreserved Cells

This protocol describes the procedure for thawing the cryopreserved cells for subsequent culture and analysis.

Materials:

  • Cryopreserved cell vials

  • Water bath at 37°C

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile centrifuge tubes

  • Centrifuge

Procedure:

  • Quickly remove a vial from the liquid nitrogen storage and immediately place it in the 37°C water bath.

  • Agitate the vial gently until only a small ice crystal remains.

  • Wipe the outside of the vial with 70% ethanol and transfer the contents to a sterile centrifuge tube containing 10 mL of pre-warmed complete culture medium.

  • Centrifuge the cells at 150-200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

  • Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Perform a cell count and assess viability using Trypan Blue.

  • Plate the cells at the desired density for further culture and analysis.

Visualizations

G cluster_0 Experimental Workflow A Mixed Cell Culture (e.g., PBMCs + U937) B Treatment with This compound A->B C Selective Apoptosis of U937 Cells B->C D Harvest Viable Cells C->D E Cryopreservation D->E F Long-term Storage (Liquid Nitrogen) E->F G Thawing and Recovery F->G H Purified PBMC Culture G->H G cluster_1 Proposed Intrinsic Apoptosis Pathway cluster_2 Mitochondrion Mito_Inner Cytochrome c Drug This compound Bax Bax Activation Drug->Bax MMP Loss of Mitochondrial Membrane Potential Bax->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Effector) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: 1-(Dibenzosuberyl)piperazine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Dibenzosuberyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved by the reaction of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene with piperazine, presents two primary challenges:

  • Monosubstitution vs. Disubstitution: A common side reaction is the formation of the 1,4-disubstituted piperazine byproduct, where the dibenzosuberyl group attaches to both nitrogen atoms of the piperazine ring. To favor monosubstitution, it is crucial to use a large excess of piperazine.

  • Purification: Separating the desired monosubstituted product from unreacted piperazine and the disubstituted byproduct can be challenging due to their similar chemical properties.

Q2: My this compound product is an oil and difficult to purify. What can I do?

A2: If your product is an oil, it is likely impure. Purification can be achieved through column chromatography. If you wish to obtain a solid for easier handling, you can convert the free base to its hydrochloride salt. This is done by dissolving the oil in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of hydrogen chloride in the same solvent. The salt will often precipitate and can be collected by filtration and further purified by recrystallization.[1]

Q3: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A3: Inconsistent results in biological assays are often due to the poor aqueous solubility of piperazine derivatives.[2] This can lead to compound precipitation in your assay medium. It is recommended to first determine the kinetic solubility of your compound in the specific assay buffer you are using. To improve solubility, you can try adjusting the pH of the medium to a more acidic value or using a co-solvent like DMSO for your stock solution, ensuring the final concentration in the assay is low (typically <0.5%).[2]

Q4: What is the likely mechanism of action of this compound in a neuroscience context?

A4: Based on studies of structurally related N-phenylpiperazine analogs, this compound is likely to act as an antagonist at dopamine D2 and D3 receptors.[3][4] These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various neurological processes. Antagonism of these receptors blocks the downstream signaling cascades initiated by dopamine.

Q5: How should I store solutions of this compound for biological experiments?

A5: To ensure the stability of your compound in solution, it is best to prepare fresh solutions for each experiment. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[5] The stability of piperazine derivatives can be pH-dependent, so maintaining an optimal pH with a suitable buffer is recommended.[5]

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause Troubleshooting Steps
Low yield of the desired monosubstituted product Insufficient excess of piperazine, leading to the formation of the disubstituted byproduct.Use a larger excess of piperazine (e.g., 5-10 equivalents).
Reaction time or temperature is not optimal.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Difficulty in separating the product from the starting materials and byproducts Similar polarities of the desired product, unreacted piperazine, and the disubstituted byproduct.Utilize column chromatography with a carefully selected eluent system. The disubstituted byproduct is typically less polar than the monosubstituted product.[1]
The purified product is an oil instead of a solid Presence of residual solvent or impurities.Ensure complete removal of solvents under high vacuum. If impurities are still present, repeat the column chromatography.[1]
The free base form of the product may have a low melting point.Convert the oily free base to its hydrochloride salt to obtain a solid, which can then be purified by recrystallization.[1]
Streaking of the product spot on a TLC plate The basic nitrogen of the piperazine is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system.
Biological Assays
Issue Possible Cause Troubleshooting Steps
Compound precipitation in aqueous assay buffer Poor aqueous solubility of the piperazine derivative.[2]Determine the kinetic solubility in your assay buffer. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.5%).[2] Adjust the pH of the assay buffer to a more acidic range if the assay allows.[2]
High background noise in radioligand binding assays Non-specific binding of the radioligand to filters or other components.[6][7]Pre-soak filters in a solution of a blocking agent like polyethyleneimine (PEI). Include a blocking agent such as bovine serum albumin (BSA) in the assay buffer.[7]
The concentration of the radioligand is too high.Use a radioligand concentration at or below its dissociation constant (Kd).[7][8]
Low signal in radioligand binding assays Insufficient receptor density in the membrane preparation.Increase the amount of membrane protein used in the assay.
The incubation time is too short to reach equilibrium.Optimize the incubation time to ensure the binding has reached a steady state.[8]
Poor reproducibility between experiments Inconsistent sample preparation or assay conditions.Ensure all reagents are of high quality and that assay conditions (e.g., temperature, incubation time) are kept consistent.[6]
Degradation of the compound in solution.Prepare fresh solutions of the compound for each experiment or use properly stored aliquots.[5]

Experimental Protocols

Synthesis of 1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine

This protocol is adapted from the synthesis of similar compounds.

Materials:

  • 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

  • Piperazine (at least 5 equivalents)

  • Anhydrous solvent (e.g., chloroform, acetonitrile, or toluene)

  • Triethylamine (optional, as a base)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., a gradient of ethyl acetate in hexanes)

Procedure:

  • Dissolve 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene in the anhydrous solvent in a round-bottom flask.

  • Add piperazine (at least 5 equivalents) to the solution. If desired, triethylamine (1.1 equivalents) can be added as an acid scavenger.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to isolate the desired 1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine.

Expected Yield: Yields can vary, but a successful synthesis should provide the product in good yield (typically >70%).

Purification by Recrystallization (for the hydrochloride salt)

Materials:

  • Crude this compound hydrochloride

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of methanol and diethyl ether)[1]

Procedure:

  • Transfer the crude salt to a clean flask.

  • Add a minimal amount of the recrystallization solvent and heat the mixture until the solid dissolves completely.[9][10]

  • Allow the solution to cool slowly to room temperature to allow for crystal formation.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[9]

Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This is a general protocol that should be optimized for your specific laboratory conditions.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride)

  • This compound (test compound)

  • Non-specific binding control (e.g., Haloperidol or Butaclamol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the cell membranes, the radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₂₂N₂
Molecular Weight 278.39 g/mol
Appearance Colourless to pale brownish crystals
Melting Point 105-107 °C
Boiling Point (Predicted) 402.9 ± 40.0 °C
pKa (Predicted) 9.02 ± 0.10

Data sourced from ChemicalBook.

Table 2: Representative Binding Affinities (Ki) of N-Phenylpiperazine Analogs for Dopamine Receptors

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D3 vs. D2 Selectivity
Analog 1 >10001.4>700-fold
Analog 2 6851.4~500-fold
Analog 3 >10,00020>500-fold

This table presents representative data for N-phenylpiperazine analogs to illustrate the potential range of binding affinities and selectivity for this compound. Experimental determination of the Ki values for this compound is recommended.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene + Piperazine reaction Reaction in Anhydrous Solvent start->reaction workup Aqueous Workup (Extraction) reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography pure_oil Pure Oily Product chromatography->pure_oil salt_formation Salt Formation (HCl) pure_oil->salt_formation recrystallization Recrystallization salt_formation->recrystallization pure_solid Pure Solid Product recrystallization->pure_solid nmr NMR Spectroscopy pure_solid->nmr ms Mass Spectrometry pure_solid->ms

Caption: A typical experimental workflow for the synthesis and purification of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r binds antagonist This compound (Antagonist) antagonist->d2r blocks gi Gi Protein d2r->gi activates ac Adenylyl Cyclase gi->ac inhibition camp cAMP ac->camp conversion of ATP to cAMP (inhibited) pka PKA camp->pka activation (inhibited) response Inhibition of Downstream Signaling pka->response

References

Solubility of 1-(Dibenzosuberyl)piperazine in research buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of 1-(Dibenzosuberyl)piperazine in common research buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Due to its hydrophobic nature, this compound is poorly soluble in aqueous buffers alone. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[1][2][3] This stock solution can then be diluted into the desired aqueous research buffer.

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds.[1][2] Here are several troubleshooting steps:

  • Vortex during dilution: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.[1]

  • Use a lower concentration: The final concentration of the compound in the aqueous buffer may be exceeding its solubility limit. Try working with a more dilute solution.

  • Optimize the final DMSO concentration: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cellular toxicity.[1] However, a slightly higher (but still non-toxic) concentration of DMSO in the final solution might be necessary to maintain solubility. It is crucial to determine the solvent tolerance of your specific experimental system.[1]

  • Warm the buffer: Gently warming the buffer before adding the stock solution can sometimes improve solubility. However, be mindful of the temperature stability of the compound and other components in your assay.

Q3: Are there alternative methods to improve the aqueous solubility of this compound?

If direct dilution of a DMSO stock is problematic, consider these alternative strategies:

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can enhance solubility.[1] As a piperazine derivative, this compound is a basic compound, and lowering the pH of the buffer may improve its solubility.[1] Always ensure the final pH is compatible with your experimental setup.[1]

  • Use of Solubilizing Agents (Excipients): Incorporating co-solvents, surfactants, or cyclodextrins can significantly increase the aqueous solubility of hydrophobic compounds.[1][4]

  • Salt Formation: Converting the free base of a compound to a salt form is a common and effective method to increase aqueous solubility.[5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound will not dissolve in the organic solvent (e.g., DMSO). Insufficient solvent volume or low temperature.Increase the volume of the solvent. Gentle warming or sonication can also aid dissolution.
Compound precipitates immediately upon dilution into aqueous buffer. Poor mixing or exceeding solubility limit.Add the stock solution dropwise while vigorously vortexing the buffer.[1] Try preparing a lower final concentration.
Solution is initially clear but a precipitate forms over time. The compound is at a supersaturated concentration and is slowly crashing out of solution.Prepare fresh dilutions immediately before use. Consider lowering the final concentration or increasing the percentage of co-solvent if your experiment allows.
High background or off-target effects observed in cell-based assays. Solvent toxicity.Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).[1] Run a vehicle control with the solvent alone to assess its effect.[2]

Quantitative Data Summary

Buffer (pH 7.4) Estimated Solubility Notes
Phosphate-Buffered Saline (PBS) < 0.1 mg/mLExpected to be poorly soluble.
TRIS-Buffered Saline (TBS) < 0.1 mg/mLSimilar to PBS, low solubility is anticipated.
HEPES-Buffered Saline (HBS) < 0.1 mg/mLLow solubility is expected in aqueous buffer systems.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade[3][6][7][8][9]

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight ≈ 278.4 g/mol ), weigh out 2.784 mg.

  • Place the weighed compound into a clean microcentrifuge tube or vial.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration (in this example, 1 mL).

  • Vortex the mixture vigorously until the compound is completely dissolved. Visual inspection should show a clear solution with no particulates.

  • If the compound does not readily dissolve, brief sonication or gentle warming may be applied.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Desired sterile aqueous research buffer (e.g., PBS, TRIS, HEPES)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound and the final acceptable concentration of DMSO for your experiment.

  • Add the required volume of the aqueous buffer to a sterile tube.

  • While vigorously vortexing the buffer, add the calculated volume of the 10 mM stock solution dropwise.

  • For example, to prepare 1 mL of a 10 µM working solution with 0.1% DMSO, add 999 µL of buffer to a tube. While vortexing, add 1 µL of the 10 mM DMSO stock solution.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution in your experiment immediately for best results.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C/-80°C dissolve->store dilute Dilute Stock into Buffer (Vortexing) store->dilute Aliquot of Stock buffer Add Aqueous Buffer buffer->dilute use Use Immediately in Assay dilute->use precipitate Precipitation? dilute->precipitate vortex_more Vigorous Vortexing precipitate->vortex_more lower_conc Lower Final Concentration precipitate->lower_conc adjust_ph Adjust Buffer pH precipitate->adjust_ph

Caption: Experimental workflow for dissolving this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling receptor GPCR / Kinase jak JAK2 receptor->jak pi3k PI3K receptor->pi3k compound This compound compound->receptor Inhibition stat STAT3 jak->stat nucleus Nucleus stat->nucleus akt Akt pi3k->akt mtor mTOR akt->mtor mtor->nucleus response Cellular Response (e.g., Proliferation, Apoptosis) nucleus->response

Caption: Hypothetical signaling pathway involving a piperazine derivative.

References

Optimizing 1-(Dibenzosuberyl)piperazine Concentration in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the experimental concentration of 1-(Dibenzosuberyl)piperazine in cell culture. Due to limited publicly available data specifically for this compound, this guide draws upon established principles for working with novel piperazine derivatives and provides a framework for systematic optimization.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: The precise mechanism of action for this compound is not well-documented in publicly available literature. However, the dibenzosuberyl and piperazine moieties are present in various compounds with known biological activities. Piperazine derivatives are known to interact with a range of targets, including dopamine, serotonin, and adrenergic receptors.[1][2][3] The dibenzosuberyl group is a tricyclic structure found in compounds with central nervous system (CNS) activity.[4] Therefore, it is plausible that this compound may exhibit activity at neuronal receptors.

Q2: What is a recommended starting concentration range for this compound in cell culture?

A2: Without specific IC50 or EC50 values for this compound, a broad concentration range should be initially screened to determine its potency. A typical starting point for a novel compound is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This range is likely to encompass the concentrations at which many piperazine derivatives exhibit biological effects.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mM or 20 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.5%, and to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: What are potential off-target effects of this compound?

A4: Given the structural motifs, potential off-target effects could involve a range of G-protein coupled receptors (GPCRs). Many piperazine-containing compounds exhibit cross-reactivity with various dopamine, serotonin, and adrenergic receptor subtypes.[5][6][7] Cardiovascular effects, such as changes in blood pressure and heart rate, have also been associated with some piperazine derivatives.[8][9][10] Initial characterization should ideally include a broad panel of receptor binding assays to identify potential off-target activities.

Troubleshooting Guide

This guide addresses common issues encountered when working with novel compounds like this compound.

Problem Potential Cause Suggested Solution
No observable effect at tested concentrations The effective concentration is outside the tested range.Expand the concentration range in both directions (e.g., from nanomolar to high micromolar).
The compound may have low potency for the intended target in your cell model.Consider using a more sensitive cell line or a different assay with a more direct readout of target engagement.
The compound has poor solubility in the final culture medium, leading to precipitation.Visually inspect the medium for precipitates after adding the compound. Lower the final concentration or the DMSO percentage. Consider using a different solvent for the stock solution if compatible with your cells.
High cell death even at low concentrations The compound is highly cytotoxic to the cell line.Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value. Select concentrations for your functional assays that are well below the IC50.
The solvent (e.g., DMSO) concentration is too high.Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your specific cell line (typically <0.5%).
Inconsistent or variable results between experiments The compound stock solution has degraded.Prepare fresh stock solutions and store them properly in single-use aliquots. Avoid repeated freeze-thaw cycles.
Inconsistent cell seeding density or cell health.Standardize your cell culture and seeding protocols. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
The compound is unstable in the cell culture medium over the time course of the experiment.Assess the stability of the compound in your culture medium at 37°C over time using analytical methods like HPLC.

Experimental Protocols

Protocol 1: Determining the IC50 Value using an MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, a measure of its cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. A common starting range is 0.01, 0.1, 1, 10, and 100 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and a no-treatment control.

  • Remove the medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes at room temperature with gentle shaking. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Below are diagrams illustrating key concepts relevant to the optimization and troubleshooting of experiments with piperazine derivatives.

G General Workflow for Optimizing Compound Concentration A Prepare Stock Solution (e.g., 10 mM in DMSO) B Determine Cytotoxicity (IC50) (e.g., MTT Assay) A->B C Select Concentration Range for Functional Assays (Sub-toxic concentrations) B->C D Perform Functional Assays C->D E Analyze and Interpret Data D->E F Refine Concentration and Repeat E->F If necessary F->C

Caption: A general experimental workflow for determining the optimal concentration of a novel compound.

G Troubleshooting Inconsistent Experimental Results A Inconsistent Results Observed B Check Compound Stability (Stock and working solutions) A->B C Verify Cell Culture Conditions (Cell health, density, passage number) A->C D Standardize Assay Protocol (Pipetting, timing, reagents) A->D E Re-evaluate Data Analysis B->E C->E D->E F Consistent Results Achieved E->F

Caption: A logical flowchart for troubleshooting sources of experimental variability.

G Potential Signaling Pathways for Piperazine Derivatives cluster_0 Piperazine Derivative cluster_1 Potential Molecular Targets cluster_2 Downstream Cellular Effects A This compound B Dopamine Receptors (e.g., D2, D3, D4) A->B Potential Interaction C Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) A->C Potential Interaction D Adrenergic Receptors (e.g., α1, α2) A->D Potential Interaction E Modulation of Second Messengers (e.g., cAMP, Ca2+) B->E C->E D->E F Alteration of Gene Expression E->F G Changes in Cell Proliferation/Viability F->G

Caption: A diagram of potential signaling pathways that could be modulated by piperazine derivatives.

References

1-(Dibenzosuberyl)piperazine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(Dibenzosuberyl)piperazine. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides related to the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation of its chemical integrity, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable. The compound should also be protected from light.[1]

Q2: How does temperature affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Yes, similar to many amine-containing compounds, this compound may be sensitive to light. Photodegradation can occur upon exposure to UV or visible light. Therefore, it is crucial to store the compound in a light-protecting container, such as an amber-colored vial or a container wrapped in aluminum foil.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, this compound may be susceptible to several degradation pathways:

  • Oxidation: The piperazine ring and the dibenzosuberyl moiety can be susceptible to oxidation, especially in the presence of air, light, or oxidizing agents.[2]

  • Hydrolysis: While generally stable, forced hydrolysis under acidic or basic conditions could potentially lead to the degradation of the molecule.

  • Photodegradation: Exposure to light can induce degradation, leading to the formation of colored impurities.

  • Thermal Degradation: High temperatures can cause decomposition of the molecule.[2]

Q5: What are the signs of degradation of this compound?

A5: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration (e.g., from white or off-white to yellow or brown), or a change in its physical state. The appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) is a definitive sign of degradation.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common stability-related issues encountered during experiments with this compound.

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

G A Inconsistent Experimental Results B Verify Storage Conditions (Cool, Dry, Dark, Tightly Sealed) A->B C Check Age of Compound B->C D Analyze Compound Purity via HPLC/LC-MS C->D E Compare with a Fresh or Properly Stored Sample D->E F Issue Resolved: Continue with Experiment E->F Purity Confirmed G Issue Persists: Consider Other Experimental Variables E->G Purity Compromised

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Observation of Impurities in Analytical Analysis

Possible Cause: Degradation of the compound during the experimental procedure or storage.

Troubleshooting Steps:

G A Impurities Observed in Analysis B Review Experimental Protocol for Stress Factors (e.g., High Temp, Extreme pH, Exposure to Light/Air) A->B C Perform Forced Degradation Study to Identify Potential Degradants B->C D Optimize Experimental Conditions to Minimize Degradation C->D E Purify the Compound if Necessary D->E F Re-analyze the Sample E->F G Issue Resolved F->G

Caption: Troubleshooting workflow for observed impurities.

Data Presentation

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide an illustrative example of how such data would be presented based on forced degradation studies. The percentage degradation values are hypothetical and for illustrative purposes only.

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Hypothetical)
Acidic Hydrolysis 0.1 M HCl24 hours80°C15%Hydrolyzed piperazine ring products
Basic Hydrolysis 0.1 M NaOH24 hours80°C10%Ring-opened products
Oxidative 3% H₂O₂24 hoursRoom Temp25%N-oxides, hydroxylated derivatives
Thermal Dry Heat48 hours100°C8%De-alkylated and fragmented products
Photolytic UV Light (254 nm)7 daysRoom Temp30%Photodimers, oxidized products

Table 2: Recommended Storage Conditions Summary

ConditionRecommendationRationale
Temperature Cool (2-8°C for long-term) or controlled room temperature (short-term)To minimize thermal degradation.
Light Protect from light (use amber vials or foil)To prevent photodegradation.
Atmosphere Store under an inert gas (Argon or Nitrogen)To prevent oxidation.
Moisture Keep in a tightly sealed container in a dry placeTo prevent hydrolysis and moisture-mediated degradation.
Incompatibilities Store away from strong oxidizing agents and strong acidsTo prevent chemical reactions leading to degradation.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Calibrated analytical balance, pH meter, HPLC-UV/MS system

Procedure:

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of This compound (e.g., 1 mg/mL in methanol) B Acid Hydrolysis: Add HCl (e.g., to 0.1 M), heat A->B C Base Hydrolysis: Add NaOH (e.g., to 0.1 M), heat A->C D Oxidative Degradation: Add H2O2 (e.g., to 3%) A->D E Thermal Degradation: Heat solid or solution A->E F Photolytic Degradation: Expose to UV/Vis light A->F G Neutralize (if acidic/basic) and Dilute Samples B->G C->G D->G E->G F->G H Analyze by HPLC-UV/MS G->H I Identify and Quantify Degradation Products H->I

Caption: Experimental workflow for a forced degradation study.

Detailed Steps:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of HCl solution to achieve a final concentration of 0.1 M HCl. Heat the solution (e.g., at 80°C) for a specified period (e.g., 24 hours).

    • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of NaOH solution to achieve a final concentration of 0.1 M NaOH. Heat the solution (e.g., at 80°C) for a specified period.

    • Oxidative Degradation: To an aliquot of the stock solution, add a solution of H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature for a specified period.

    • Thermal Degradation: Place the solid compound or a solution in an oven at an elevated temperature (e.g., 100°C) for a specified period.

    • Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm) for a specified duration. A control sample should be kept in the dark.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each condition.

    • Characterize the major degradation products using mass spectrometry (MS) data.

This technical support center provides a foundational understanding of the stability and storage of this compound. For critical applications, it is always recommended to perform in-house stability studies to confirm the suitability of the compound for your specific experimental conditions.

References

Troubleshooting low signal in 1-(Dibenzosuberyl)piperazine binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(Dibenzosuberyl)piperazine in binding assays. Given the common polypharmacology of piperazine-based compounds, this guide addresses potential interactions with sigma (σ) receptors, dopamine D2 receptors, and serotonin 5-HT2A receptors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a very low signal, or no signal at all, in our this compound binding assay. What are the potential causes and solutions?

A low or absent signal is a common issue in ligand binding assays and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Specific Binding:

Potential CauseRecommended ActionExpected Outcome
Suboptimal Ligand Concentration Use the radiolabeled ligand at a concentration at or near its dissociation constant (Kd). If the Kd is unknown, perform a saturation binding experiment to determine it.Maximizes specific binding while minimizing non-specific binding, leading to a better signal-to-noise ratio.[1]
Incorrect Assay Buffer Conditions Optimize the pH and ionic strength of your assay buffer. Most receptor binding assays perform well at a physiological pH of 7.4. Include divalent cations (e.g., MgCl2, CaCl2) as they can be crucial for receptor conformation and ligand binding.Enhanced ligand-receptor interaction, resulting in a stronger specific signal.
Degraded Reagents Ensure the radioligand has not degraded. Check the expiration date and storage conditions. Prepare fresh dilutions of all reagents, including the membrane preparation and unlabeled competitor.Use of high-quality, non-degraded reagents is essential for a reliable binding signal.
Insufficient Receptor Concentration Increase the amount of membrane preparation in the assay. Perform a protein concentration titration to find the optimal amount that yields a robust signal without excessively increasing non-specific binding.A higher concentration of receptors should lead to a stronger specific binding signal.
Inadequate Incubation Time or Temperature The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time. Test different temperatures (e.g., 4°C, 25°C, 37°C) as some ligand-receptor interactions are temperature-sensitive.Ensuring the binding reaction reaches equilibrium will maximize the specific signal.

Q2: Our assay shows high background or high non-specific binding (NSB), which is masking the specific signal. How can we reduce it?

High non-specific binding can significantly reduce the signal-to-noise ratio. NSB is the binding of the radioligand to components other than the target receptor.

Strategies to Reduce Non-Specific Binding:

Potential CauseRecommended ActionExpected Outcome
Radioligand Concentration Too High Use a lower concentration of the radioligand, ideally at or below its Kd value.Reduces binding to non-receptor components, thereby lowering the background signal.
Inappropriate Buffer Composition Add a blocking agent like Bovine Serum Albumin (BSA) (0.1-1%) to the assay buffer. A low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) can disrupt hydrophobic interactions.Decreased non-specific adherence of the radioligand to assay plates, filters, and other components.[1]
Issues with Filtration Pre-treat glass fiber filters with a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. Increase the number and volume of wash steps with ice-cold wash buffer.More effective removal of unbound radioligand, leading to a lower background.
High Protein Concentration Titrate the amount of membrane protein used in the assay. A typical starting range is 10-100 µg per well, but this should be optimized for each receptor and radioligand pair.Reduces the number of non-specific binding sites, improving the ratio of specific to non-specific signal.

Quantitative Data for Structurally Related Piperazine Compounds

Compound ClassTarget ReceptorRadioligandKi (nM)
PhenylpiperazinesSigma-1 (σ1)--INVALID-LINK---Pentazocine0.8 - 50
ArylpiperazinesDopamine D2[³H]Spiperone10 - 500
ArylpiperazinesSerotonin 5-HT2A[³H]Ketanserin1 - 100

Experimental Protocols

A detailed methodology for a competitive radioligand binding assay is provided below. This protocol can be adapted for σ1, D2, and 5-HT2A receptors by selecting the appropriate radioligand and competitor.

Protocol: Competitive Radioligand Binding Assay

1. Materials and Reagents:

  • Receptor Source: Membrane preparations from cells stably expressing the human receptor of interest (e.g., σ1, D2, or 5-HT2A).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., --INVALID-LINK---Pentazocine for σ1, [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, unlabeled high-affinity ligand for the target receptor (e.g., Haloperidol for σ1 and D2, Ketanserin for 5-HT2A).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate supplements.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Instrumentation: 96-well plates, filtration apparatus with glass fiber filters, and a liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of the radioligand (typically at or near its Kd).

    • Varying concentrations of the test compound or the non-specific binding control.

  • Initiate the binding reaction by adding the receptor membrane preparation to each well.

  • Incubate the plates at the optimized temperature and for the optimized duration to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This step traps the receptor-bound radioligand on the filter.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Troubleshooting Workflow for Low Signal

Troubleshooting_Low_Signal Start Low or No Signal Check_Reagents Verify Reagent Quality (Ligand, Receptor, Buffers) Start->Check_Reagents Optimize_Concentrations Optimize Ligand and Receptor Concentrations Check_Reagents->Optimize_Concentrations Optimize_Conditions Optimize Incubation Time and Temperature Optimize_Concentrations->Optimize_Conditions Check_Equipment Verify Equipment Function (Filter, Counter) Optimize_Conditions->Check_Equipment Signal_Improved Signal Improved? Check_Equipment->Signal_Improved Problem_Solved Problem Solved Signal_Improved->Problem_Solved Yes Consult_Expert Consult Senior Scientist or Technical Support Signal_Improved->Consult_Expert No

Caption: A logical workflow for troubleshooting low signal in binding assays.

Sigma-1 (σ1) Receptor Signaling Pathway

Sigma1_Signaling cluster_ER Endoplasmic Reticulum Sigma1 σ1 Receptor BiP BiP Chaperone Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Ligand This compound (Agonist) Ligand->Sigma1 Binds Cellular_Response Modulation of Cellular Signaling (e.g., Neuronal excitability) Ca_Release->Cellular_Response

Caption: Simplified signaling pathway of the Sigma-1 (σ1) receptor.

Dopamine D2 Receptor Signaling Pathway (Gαi-coupled)

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound (Antagonist) Ligand->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Inhibitory signaling of the Dopamine D2 receptor via the Gαi pathway.

Serotonin 5-HT2A Receptor Signaling Pathway (Gαq-coupled)

Caption: Activation of the 5-HT2A receptor leads to downstream signaling via Gαq.

References

Technical Support Center: Synthesis of 1-(Dibenzosuberyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-(Dibenzosuberyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the synthesis of this compound?

A1: The primary challenge is controlling the selectivity between the desired mono-substituted product and the 1,4-disubstituted byproduct. Piperazine has two reactive secondary amine groups, and the bulky dibenzosuberyl group does not completely prevent a second substitution.

Q2: How can I minimize the formation of the 1,4-bis(dibenzosuberyl)piperazine byproduct?

A2: Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) increases the statistical probability of the dibenzosuberyl chloride reacting with an unsubstituted piperazine molecule.[1]

  • Slow Addition of Electrophile: Adding the dibenzosuberyl chloride solution dropwise to the piperazine solution, especially at lower temperatures, can help control the reaction rate and reduce the likelihood of di-substitution.[1]

  • Protecting Group Strategy: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The dibenzosuberyl group is introduced, followed by the removal of the protecting group.[1][2]

Q3: What are the optimal reaction conditions to improve the yield of the mono-substituted product?

A3: Optimal conditions often involve a careful balance of temperature, reaction time, and the choice of base. Lowering the reaction temperature can help improve selectivity, while a weaker base, such as potassium carbonate or sodium bicarbonate, is often preferred over strong bases to minimize side reactions.[1] Reaction progress should be monitored by techniques like TLC or LC-MS to stop the reaction when the concentration of the desired product is at its maximum.[1]

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A4: Co-purification of the mono- and di-substituted products can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for separation. A careful selection of the solvent system (e.g., a gradient of methanol in dichloromethane) is crucial for achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique.

Q5: Can steric hindrance from the dibenzosuberyl group affect the reaction?

A5: Yes, the bulky nature of the dibenzosuberyl group can slow down the reaction rate compared to smaller alkylating agents. This may necessitate longer reaction times or slightly elevated temperatures to achieve a reasonable conversion. However, excessively high temperatures can promote the formation of byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Significant formation of 1,4-bis(dibenzosuberyl)piperazine. 2. Incomplete reaction. 3. Suboptimal reaction conditions (temperature, base). 4. Degradation of starting material or product.1. Increase the excess of piperazine to 10 equivalents. Add dibenzosuberyl chloride slowly at 0°C. Consider using N-Boc-piperazine.[1] 2. Monitor the reaction by TLC/LC-MS to ensure the consumption of the limiting reagent. Extend the reaction time if necessary. 3. Screen different bases (e.g., K₂CO₃, NaHCO₃, Et₃N). Perform the reaction at a lower temperature for better selectivity or a slightly higher temperature for better conversion. 4. Ensure the quality of starting materials and use an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.
Presence of Significant Amounts of Di-substituted Byproduct 1. Stoichiometry of reactants is close to 1:1. 2. High reaction temperature. 3. Use of a strong base.1. Use a large excess of piperazine (at least 5-10 equivalents).[1] 2. Conduct the reaction at a lower temperature (e.g., room temperature or below). 3. Switch to a milder base like sodium bicarbonate.
Difficulty in Product Purification 1. Similar polarity of the desired product and the di-substituted byproduct. 2. Presence of unreacted piperazine.1. Optimize column chromatography conditions (e.g., use a shallow gradient elution). Consider derivatization of the unreacted amine to alter its polarity before chromatography. 2. Before extraction, wash the organic layer with water or brine to remove the excess water-soluble piperazine.
Reaction Does Not Proceed to Completion 1. Insufficient reactivity of the electrophile. 2. Low reaction temperature. 3. Deactivation of reagents.1. Ensure the quality of the dibenzosuberyl chloride. The corresponding bromide or iodide could be more reactive. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Use fresh, anhydrous solvents and reagents.

Experimental Protocols

Protocol 1: Mono-N-alkylation using Excess Piperazine

This protocol is based on the general principle of using a large excess of the diamine to favor mono-alkylation.

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (Dibenzosuberyl chloride, 1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add a solution of dibenzosuberyl chloride in acetonitrile to the mixture at room temperature over 1 hour.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, gradient elution with methanol in dichloromethane) to isolate this compound.

Protocol 2: Synthesis using N-Boc-piperazine (Protecting Group Strategy)

This protocol offers better control over mono-substitution.

Step A: Synthesis of 1-(Dibenzosuberyl)-4-Boc-piperazine

  • Dissolve N-Boc-piperazine (1.1 mmol, 1.1 eq.) and potassium carbonate (2 mmol, 2 eq.) in anhydrous acetonitrile (15 mL).

  • Add a solution of dibenzosuberyl chloride (1 mmol, 1 eq.) in anhydrous acetonitrile (5 mL) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the solvent.

  • Purify the crude product by column chromatography.

Step B: Deprotection of the Boc Group

  • Dissolve the purified 1-(Dibenzosuberyl)-4-Boc-piperazine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Evaporate the solvent and excess acid.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-alkylation of Piperazine

Alkylating Agent Equivalents of Piperazine Base Solvent Temperature (°C) Yield of Mono-substituted Product (%)
Dibenzosuberyl chloride10K₂CO₃Acetonitrile25~60-70 (Estimated)
Benzyl bromide5K₂CO₃Ethanol7871
Benzyl bromide3NoneEthanol7856
Alkyl Iodide2-3NoneEthanol78Variable
Dibenzosuberyl chloride1.1 (N-Boc-piperazine)K₂CO₃Acetonitrile25>85 (Estimated before deprotection)

Yields are highly dependent on the specific substrate and reaction conditions and should be considered as illustrative.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Mix Piperazine (excess), Base (K₂CO₃), and Solvent (ACN) addition Slowly add Electrophile solution to Piperazine mixture at Room Temperature reactants->addition electrophile Prepare solution of Dibenzosuberyl Chloride electrophile->addition stir Stir for 12-24h, Monitor by TLC/LC-MS addition->stir filter Filter to remove inorganic salts stir->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product This compound chromatography->product troubleshooting_guide Troubleshooting Decision Tree for Low Yield start Low Yield of Desired Product check_byproduct Check TLC/LC-MS for Di-substituted Byproduct start->check_byproduct check_sm Check for unreacted Starting Material (SM) check_byproduct->check_sm Absent high_byproduct High Di-substitution check_byproduct->high_byproduct Present high_sm High amount of SM check_sm->high_sm Present solution_byproduct1 Increase Piperazine excess (5-10 eq) high_byproduct->solution_byproduct1 solution_byproduct2 Lower reaction temperature high_byproduct->solution_byproduct2 solution_byproduct3 Use a milder base (e.g., NaHCO₃) high_byproduct->solution_byproduct3 solution_byproduct4 Consider protecting group strategy high_byproduct->solution_byproduct4 solution_sm1 Increase reaction time high_sm->solution_sm1 solution_sm2 Slightly increase temperature high_sm->solution_sm2 solution_sm3 Check reagent quality high_sm->solution_sm3

References

Technical Support Center: Purity Analysis of Synthesized 1-(Dibenzosuberyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purity analysis of synthesized 1-(Dibenzosuberyl)piperazine. It is designed to assist in identifying and resolving common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from the starting materials, side reactions, and degradation. Potential impurities include:

  • Unreacted Starting Materials: Residual piperazine or 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

  • Di-substituted Piperazine: Formation of 1,4-bis(dibenzosuberyl)piperazine is a common byproduct due to the presence of two reactive nitrogen atoms in the piperazine ring.

  • Oxidation Products: The dibenzosuberyl moiety can be susceptible to oxidation, leading to ketone or other oxygenated impurities.

  • Solvent Adducts: Residual solvents from the reaction or purification steps may form adducts with the final compound.

Q2: Which analytical techniques are most suitable for the purity analysis of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and detecting non-volatile impurities. A reversed-phase method with UV detection is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities. It provides excellent separation and structural information from the mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present. It is particularly useful for identifying and quantifying impurities without the need for reference standards.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.

Q3: How can I improve the separation of this compound from its impurities in HPLC?

A3: To improve HPLC separation, consider the following:

  • Column Chemistry: A C18 column is a good starting point. If co-elution is an issue, experimenting with different stationary phases like phenyl-hexyl or cyano columns can provide alternative selectivity.

  • Mobile Phase Composition: Optimize the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer. A gradient elution is often necessary to resolve both early and late-eluting impurities.

  • pH of the Mobile Phase: Since this compound is a basic compound, adjusting the pH of the aqueous phase with additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution.

  • Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak efficiency and reduce viscosity.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram

Symptom: Your HPLC or GC chromatogram shows more peaks than expected.

Possible Causes & Solutions:

CauseSolution
Contaminated Solvents or Glassware Run a blank injection with only the mobile phase or solvent to check for contamination. Ensure all glassware is thoroughly cleaned.
Sample Degradation Prepare samples fresh and analyze them promptly. If the compound is light or temperature-sensitive, store samples accordingly. Consider performing a forced degradation study to identify potential degradation products.
Presence of Impurities Attempt to identify the impurities using mass spectrometry (LC-MS or GC-MS). Based on the identified structures, modify the synthesis or purification process to minimize their formation.
Carryover from Previous Injection Inject a blank solvent after a high-concentration sample to check for carryover. Implement a robust needle wash method on your autosampler.
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC

Symptom: Chromatographic peaks for this compound are not symmetrical.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silica The basic nature of the piperazine moiety can interact with residual silanols on the silica-based column, causing peak tailing. Add a small amount of a competing base, like triethylamine, to the mobile phase, or use a base-deactivated column.
Column Overload Inject a smaller amount of the sample to see if the peak shape improves.
Inappropriate Mobile Phase pH Optimize the pH of the mobile phase to ensure the analyte is in a single ionic form. For basic compounds, a lower pH (e.g., pH 2-3) is often beneficial.
Column Degradation If the column has been used extensively, its performance may have deteriorated. Replace the column with a new one.

Data Presentation

The following tables provide examples of the type of quantitative data that should be generated during the purity analysis of this compound.

Table 1: Example HPLC Purity Analysis Data

CompoundRetention Time (min)Area (%)
Piperazine (Starting Material)2.50.1
This compound10.299.5
Unknown Impurity 111.50.2
Di-substituted Byproduct15.80.2

Table 2: Example GC-MS Data for Potential Impurities

CompoundRetention Time (min)Key Mass Fragments (m/z)
Piperazine3.186, 56, 42
This compound12.5278, 193, 85
Dibenzosuberone (Oxidation Impurity)11.8208, 180, 152

Experimental Protocols

HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

GC-MS Method for Impurity Profiling
  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 150 °C, hold for 2 min

    • Ramp: 10 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • Injector Temperature: 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-550 amu

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.

¹H NMR Analysis
  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: Approximately 5 mg/mL

  • Spectrometer: 400 MHz

  • Parameters: Standard proton acquisition parameters.

  • Analysis: Integrate all signals and compare the integrals of impurity peaks to the main compound peaks to estimate the relative molar ratio.

Mandatory Visualization

Purity_Analysis_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_results Results & Decision Synthesis Synthesized This compound HPLC HPLC Analysis (Purity & Quantification) Synthesis->HPLC GCMS GC-MS Analysis (Volatile Impurities) Synthesis->GCMS NMR NMR Analysis (Structural Confirmation) Synthesis->NMR Purity_Check Purity > 99.5%? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Release Release Batch Purity_Check->Release Yes Purification Further Purification (e.g., Recrystallization, Chromatography) Purity_Check->Purification No Purification->Synthesis Re-analyze Troubleshooting_Guide Start Purity Issue Identified Check_Method Is the analytical method validated? Start->Check_Method Validate_Method Develop and validate analytical method Check_Method->Validate_Method No Identify_Impurity Identify impurity structure (MS, NMR) Check_Method->Identify_Impurity Yes Validate_Method->Identify_Impurity Source_Impurity Determine the source of the impurity Identify_Impurity->Source_Impurity Synthesis_Issue Modify synthesis: - Stoichiometry - Temperature - Reagents Source_Impurity->Synthesis_Issue Synthesis Purification_Issue Optimize purification: - Recrystallization solvent - Chromatography conditions Source_Impurity->Purification_Issue Purification Degradation_Issue Modify handling & storage conditions Source_Impurity->Degradation_Issue Degradation Reanalyze Re-synthesize and re-analyze Synthesis_Issue->Reanalyze Purification_Issue->Reanalyze Degradation_Issue->Reanalyze

Technical Support Center: Overcoming Poor Solubility of Piperazine Derivatives in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with piperazine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked questions (FAQs)

Q1: My piperazine derivative is showing poor aqueous solubility, which is leading to inconsistent results in my biological assays. What are the initial steps I can take to improve its solubility?

A1: Poor aqueous solubility is a common challenge with piperazine-containing compounds. The lipophilic nature of the overall structure can often counteract the hydrophilicity of the piperazine ring. Here is a step-by-step guide to troubleshoot this issue:

  • pH Adjustment: The piperazine moiety is basic. Therefore, modifying the pH of your aqueous solution can significantly impact the solubility of your compound by ionizing the piperazine nitrogens. A decrease in pH will protonate the piperazine nitrogens, leading to a more soluble salt form. It is recommended to adjust the pH of the medium to a more acidic value if your assay allows.[1][2]

  • Use of Co-solvents: Employing a water-miscible organic co-solvent is a common and effective strategy.[1] Prepare a concentrated stock solution of your compound in 100% dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG).[1] Subsequently, dilute this stock solution into your aqueous assay buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays).[1]

  • Salt Formation: Converting the free base to a salt is a highly effective method to enhance the aqueous solubility of basic compounds like piperazine derivatives.[1][3] Common acidic counterions used include hydrochloride, mesylate, and sulfate.[1] A salt screening study is advisable to identify the most suitable counterion that provides optimal solubility and stability.[1]

Q2: I have tried adjusting the pH and using co-solvents, but my piperazine derivative still precipitates in the assay medium. What are the next steps?

A2: If basic troubleshooting steps are insufficient, more advanced formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[4][5][6][7][8] This is a widely used technique to improve the solubility and bioavailability of poorly soluble compounds.[4][5]

  • Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range.[1] The increased surface area leads to an enhanced dissolution rate. Nanosuspensions are typically stabilized by surfactants or polymers.[1]

  • Co-crystallization: A co-crystal consists of the active pharmaceutical ingredient (API) and a co-former held together in a crystalline lattice.[1] This can modify the physicochemical properties of the API, including solubility.

  • Prodrug Approach: A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. This approach can be utilized to improve physicochemical properties like solubility. For instance, attaching a phosphate group can dramatically increase aqueous solubility.[1]

Q3: How do I determine the solubility of my piperazine derivative experimentally?

A3: The equilibrium solubility of a compound can be determined using the shake-flask method.[9][10] This involves adding an excess amount of the solid compound to a solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: When should I consider using cyclodextrins, and how do they work?

A4: Cyclodextrins are a good option when simpler methods like pH adjustment and co-solvents fail to provide the desired solubility. They are particularly useful for increasing the apparent solubility of a compound in solution for in vitro and in vivo studies. Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. They encapsulate the poorly soluble guest molecule (the piperazine derivative), forming an inclusion complex that is more soluble in water.[4][5]

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays due to compound precipitation.

This is a common problem for poorly soluble compounds. Here are several strategies to address this:

  • Determine Kinetic Solubility: First, determine the kinetic solubility of your compound in the specific assay buffer you are using. This will give you an indication of the concentration at which the compound starts to precipitate under your experimental conditions.[1]

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.

  • Use a Stepwise Dilution: Instead of a direct, large-volume dilution, perform intermediate dilutions in a buffer that may contain a higher percentage of an organic co-solvent or a solubilizing agent.

  • Advanced Formulation: If the above steps are insufficient, consider preparing a nanosuspension or a cyclodextrin inclusion complex of your compound for your in vitro studies.[1]

Data Presentation

Table 1: Solubility Enhancement of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) through Piperazine Salt Formation

DrugSolubility Increase Factor (vs. free drug in pure water)
Ibuprofen-piperazine salt> 10-fold[11]
Indomethacin-piperazine salt> 10-fold[11]
Sulindac-piperazine salt> 10-fold[11]
Phenylbutazone-piperazine salt> 10-fold[11]
Ketoprofen-piperazine salt> 10-fold[11]
Flurbiprofen-piperazine salt> 10-fold[11]

Table 2: Predicted Physicochemical Properties of a Generic Piperazine Derivative Influencing Solubility

PropertyEstimated ValueImplication for Solubility
pKa (most basic)7.5 - 9.8The piperazine moiety is basic and will be protonated at acidic pH, which can significantly increase aqueous solubility.[2][12][13]
logP0.5 - 2.5Indicates moderate to high lipophilicity, suggesting the compound is likely to be sparingly soluble in water.

Note: These values are general predictions and should be used as a guide. Experimental determination is recommended for precise values.

Experimental Protocols

Protocol 1: Determination of Aqueous Equilibrium Solubility (Shake-Flask Method)

This protocol is a foundational technique for determining the equilibrium solubility of a compound.[1][10]

Materials:

  • Piperazine derivative (solid)

  • Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the solid piperazine derivative to a glass vial containing a known volume of the solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.[1][9]

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid.[1]

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[1]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • The solubility is reported in units such as mg/mL or µM.[1]

Protocol 2: Preparation of a Piperazine Derivative Salt

This protocol describes a general method for forming a salt of a basic piperazine derivative.

Materials:

  • Piperazine derivative (free base)

  • Selected acid (e.g., hydrochloric acid, methanesulfonic acid)

  • Appropriate solvent (e.g., ethanol, isopropanol)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the piperazine derivative free base in a suitable solvent.

  • Add a stoichiometric amount of the selected acid to the solution while stirring.

  • Continue stirring for a specified period (e.g., 1-2 hours) to allow for salt formation, which may be indicated by precipitation.

  • If a precipitate forms, collect the solid by filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material.

  • Dry the resulting salt under vacuum.

  • Confirm salt formation using analytical techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC).[1]

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a common and economical method for preparing cyclodextrin inclusion complexes.[14]

Materials:

  • Piperazine derivative

  • Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin)

  • Mortar and pestle

  • Small amount of water or ethanol-water mixture

Procedure:

  • Place the cyclodextrin in a mortar and add a small amount of water or an ethanol-water mixture to form a paste.[14]

  • Gradually add the piperazine derivative to the paste.

  • Knead the mixture thoroughly for a specified time (e.g., 30-60 minutes).[14]

  • Dry the resulting mixture in an oven at a controlled temperature or under vacuum.

  • Pass the dried complex through a sieve to obtain a uniform powder.[14]

  • Characterize the formation of the inclusion complex using techniques like DSC, FTIR, and X-ray powder diffraction (XRPD).

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Poor Solubility A Poorly Soluble Piperazine Derivative B pH Adjustment (Acidic Buffer) A->B C Use of Co-solvents (e.g., DMSO, Ethanol) B->C D Sufficiently Soluble? C->D E Advanced Formulation D->E No I Proceed with Experiment D->I Yes F Salt Formation E->F G Cyclodextrin Complexation E->G H Nanosuspension E->H

Caption: A logical workflow for addressing the poor solubility of piperazine derivatives.

G cluster_0 Effect of pH on Piperazine Derivative Solubility A Piperazine Derivative (Free Base, Poorly Soluble) B Low pH (Acidic) Environment A->B C Protonation of Piperazine Nitrogens B->C D Formation of Soluble Salt C->D

Caption: Signaling pathway of pH adjustment on piperazine derivative solubility.

G cluster_0 Cyclodextrin Inclusion Complex Formation A Piperazine Derivative (Guest) C Inclusion Complex (Soluble) A->C B Cyclodextrin (Host) B->C

Caption: Diagram illustrating the formation of a soluble inclusion complex.

References

Technical Support Center: Optimizing In Vitro Experiments with 1-(Dibenzosuberyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1-(Dibenzosuberyl)piperazine is a compound with limited publicly available research data. The following guidelines are based on general principles for in vitro studies of related piperazine derivatives and should be adapted as a starting point for your specific experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for piperazine derivatives?

A1: The mechanism of action for piperazine derivatives can be quite diverse. Some derivatives are known to act as agonists of the γ-aminobutyric acid (GABA) receptor, which can lead to hyperpolarization and paralysis in nematodes.[1][2][3] In other contexts, such as cancer research, piperazine derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[4] They can also inhibit signaling pathways like PI3K/Akt/mTOR.

Q2: What are the typical incubation times for in vitro assays with piperazine compounds?

A2: Incubation times for in vitro assays with piperazine derivatives can vary depending on the assay type and the biological question being addressed. For cytotoxicity assays, such as the MTT assay, incubation times typically range from 24 to 72 hours.[5][6] For antimicrobial susceptibility testing, incubation periods are generally between 18 and 48 hours.[4][5]

Q3: What are common in vitro applications of piperazine derivatives?

A3: Piperazine derivatives are investigated for a wide range of in vitro applications, including as anticancer agents, antimicrobials, antifungals, and antipsychotics.[5][7][8] Common in vitro assays include cytotoxicity evaluations against cancer cell lines, determination of minimum inhibitory concentration (MIC) against microbial strains, and receptor binding assays.[5]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. Perform a cell count for each experiment.

  • Possible Cause: Compound precipitation at high concentrations.

    • Solution: Visually inspect the treatment media for any precipitate. If observed, prepare a fresh, lower concentration stock solution or use a different solvent.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) to maintain humidity.

Issue 2: No observable effect of the compound on cells.

  • Possible Cause: Incubation time is too short.

    • Solution: Increase the incubation time. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal time point.

  • Possible Cause: The compound concentration is too low.

    • Solution: Perform a dose-response experiment with a wider range of concentrations.

  • Possible Cause: The compound is not stable in the culture medium.

    • Solution: Prepare fresh dilutions of the compound immediately before each experiment.

Issue 3: Inconsistent antimicrobial susceptibility results.

  • Possible Cause: Variation in inoculum density.

    • Solution: Standardize the microbial suspension to a specific McFarland standard before inoculation.

  • Possible Cause: Inappropriate incubation conditions.

    • Solution: Ensure the correct temperature and atmospheric conditions for the specific microbial strain being tested. For bacteria, this is often 37°C, and for fungi, it can be 28°C.[4]

Quantitative Data Summary

Table 1: Hypothetical Cytotoxicity of this compound on A549 Lung Carcinoma Cells

Concentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)
0.12498.2 ± 3.1
12495.7 ± 4.5
102472.3 ± 5.2
502445.1 ± 3.9
1002421.8 ± 2.7
0.14896.5 ± 4.2
14888.1 ± 3.8
104851.6 ± 4.1
504815.9 ± 2.5
100485.3 ± 1.8
0.17294.3 ± 5.0
17275.4 ± 4.7
107230.2 ± 3.3
50724.7 ± 1.5
100721.2 ± 0.8

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound

Microbial StrainIncubation Time (hours)MIC (µg/mL)
Staphylococcus aureus2432
Escherichia coli2464
Candida albicans4816
Aspergillus niger48128

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).[5][6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Compound Preparation: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[5]

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

Visualizations

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24, 48, or 72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570nm G->H I Data Analysis (IC50) H->I

Caption: Workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.

G cluster_pathway Hypothetical Signaling Pathway DSP This compound DR Death Receptor DSP->DR Mito Mitochondria DSP->Mito Casp8 Caspase-8 DR->Casp8 Casp37 Caspase-3/7 Casp8->Casp37 Casp9 Caspase-9 Mito->Casp9 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by this compound.

References

Validation & Comparative

1-(Dibenzosuberyl)piperazine in the Landscape of Dopamine Reuptake Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dopamine reuptake inhibitors (DRIs) are a critical class of compounds investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. These agents act by blocking the dopamine transporter (DAT), thereby increasing the extracellular concentration of dopamine in the synaptic cleft and enhancing dopaminergic neurotransmission. This guide provides a comparative overview of 1-(Dibenzosuberyl)piperazine and other well-characterized DRIs, focusing on their performance based on available experimental data.

In contrast, a wealth of data exists for other DRIs, allowing for a robust comparative analysis. This guide will focus on these well-characterized compounds to provide a framework for understanding the key parameters in DRI development.

Quantitative Comparison of Selected Dopamine Reuptake Inhibitors

The following table summarizes the in vitro binding affinities (Ki in nM) of several prominent DRIs for the dopamine, serotonin, and norepinephrine transporters. A lower Ki value indicates a higher binding affinity. The selectivity ratios provide insight into the compound's preference for a particular transporter.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
GBR 12909 1>100>100>100>100
Bupropion 520>10,0005000>19.29.6
Methylphenidate 100>100,000100>10001
Cocaine 200-700200-700200-700~1~1

Note: Ki values can vary between studies depending on the experimental conditions (e.g., tissue preparation, radioligand used). The data presented here are representative values from the literature.

Experimental Protocols

The determination of binding affinities for DRIs is crucial for their pharmacological characterization. The following are detailed methodologies for key experiments commonly cited in the literature.

Radioligand Binding Assays

Objective: To determine the affinity of a test compound for the dopamine, serotonin, and norepinephrine transporters by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparations: Synaptosomal membranes prepared from specific brain regions rich in the target transporter (e.g., striatum for DAT, frontal cortex for NET, and brainstem for SERT) from rats or expressed in cell lines (e.g., HEK293 cells).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]GBR 12935

    • For SERT: [³H]Paroxetine or [³H]Citalopram

    • For NET: [³H]Nisoxetine

  • Test Compounds: Serial dilutions of the unlabeled compounds (e.g., this compound, GBR 12909).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assays

Objective: To functionally assess the potency of a test compound in inhibiting the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

Materials:

  • Synaptosomes or Transfected Cells: As described for binding assays.

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

  • Test Compounds: Serial dilutions of the unlabeled compounds.

  • Assay Buffer: Krebs-Ringer buffer or similar physiological buffer.

  • Scintillation Counter.

Procedure:

  • Pre-incubation: Synaptosomes or cells are pre-incubated with varying concentrations of the test compound.

  • Initiation of Uptake: Uptake is initiated by the addition of the radiolabeled neurotransmitter.

  • Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.

  • Termination: Uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the dopamine signaling pathway, the mechanism of action of dopamine reuptake inhibitors, and a typical experimental workflow for their characterization.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine in Vesicle L_DOPA->Dopamine_vesicle DDC Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binding DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Signaling Downstream Signaling Dopamine_Receptor->Signaling DRI Dopamine Reuptake Inhibitor (e.g., this compound) DRI->DAT Blockade

Caption: Dopamine signaling at the synapse and the mechanism of dopamine reuptake inhibitors.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) Binding_Assay Radioligand Binding Assay (Determine Ki at DAT, SERT, NET) Compound_Synthesis->Binding_Assay Uptake_Assay Neurotransmitter Uptake Assay (Determine IC50 for DA, 5-HT, NE) Compound_Synthesis->Uptake_Assay Data_Analysis Data Analysis (Calculate Affinity and Selectivity) Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis In_Vivo_Studies In Vivo Studies (e.g., Microdialysis, Behavioral Models) Data_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical experimental workflow for the characterization of dopamine reuptake inhibitors.

Comparative Analysis of 1-(Dibenzosuberyl)piperazine and GBR 12909: A Data Deficit

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative study of the pharmacological properties of 1-(Dibenzosuberyl)piperazine and the well-characterized dopamine transporter (DAT) inhibitor, GBR 12909, is currently precluded by a significant lack of publicly available experimental data for this compound. While extensive research has delineated the high affinity and selectivity of GBR 12909 for the dopamine transporter, a similar pharmacological profile for this compound is not present in the scientific literature based on extensive database searches.

GBR 12909: A Well-Defined Dopamine Transporter Ligand

GBR 12909 is a potent and selective inhibitor of the dopamine transporter. Its pharmacological profile has been extensively documented, providing a clear benchmark for comparison.

Quantitative Pharmacological Data for GBR 12909
ParameterTransporterValue (nM)SpeciesAssay Type
Ki DAT~1-10Rat/HumanRadioligand Binding
SERT>1000Rat/HumanRadioligand Binding
NET>1000Rat/HumanRadioligand Binding
IC50 Dopamine Uptake~10-50RatSynaptosomal Uptake

DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter; Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration.

The data clearly indicates that GBR 12909 exhibits high affinity for the dopamine transporter, with Ki values typically in the low nanomolar range. Furthermore, it displays significant selectivity for DAT over the serotonin and norepinephrine transporters, making it a valuable tool for research in the field of neuroscience and drug development.

This compound: An Uncharacterized Profile

In stark contrast to GBR 12909, there is a notable absence of published experimental data detailing the binding affinities or functional inhibitory potencies of this compound at the dopamine, serotonin, or norepinephrine transporters. Searches for this compound, also known as 1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine, have primarily yielded information regarding its chemical synthesis and commercial availability, with no accompanying pharmacological characterization in the context of monoamine transporter interaction.

Experimental Protocols: Standard Methodologies for Transporter Analysis

The characterization of compounds like GBR 12909 typically involves well-established experimental protocols. These would be the necessary assays to determine the pharmacological profile of this compound.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor or transporter.

Workflow for Radioligand Binding Assay:

prep Membrane Preparation (e.g., from rat striatum) incubate Incubation: Membranes + Radioligand (e.g., [3H]WIN 35,428) + Test Compound prep->incubate separate Separation of Bound and Free Ligand (Filtration) incubate->separate quantify Quantification of Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Ki) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Brain tissue rich in the target transporter (e.g., striatum for DAT) is homogenized and centrifuged to isolate cell membranes.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the transporter (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Separation: The incubation mixture is rapidly filtered to separate the membranes with the bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Synaptosomal Neurotransmitter Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into nerve terminals.

Workflow for Synaptosomal Uptake Assay:

prep Synaptosome Preparation (from brain tissue) preincubate Pre-incubation: Synaptosomes + Test Compound prep->preincubate incubate Incubation: + Radiolabeled Neurotransmitter (e.g., [3H]Dopamine) preincubate->incubate terminate Termination of Uptake (e.g., rapid filtration) incubate->terminate quantify Quantification of Uptake (Scintillation Counting) terminate->quantify analyze Data Analysis (Calculate IC50) quantify->analyze

Caption: Workflow for a synaptosomal neurotransmitter uptake assay.

Methodology:

  • Synaptosome Preparation: Nerve terminals (synaptosomes) are isolated from brain tissue by homogenization and centrifugation.

  • Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of the test compound.

  • Incubation: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process.

  • Termination: The uptake is stopped after a short period by rapid filtration, trapping the synaptosomes and the accumulated radioactivity.

  • Quantification: The amount of radioactivity within the synaptosomes is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined.

Conclusion

A meaningful and data-driven comparative analysis of this compound and GBR 12909 is not feasible at this time due to the absence of published pharmacological data for this compound. To enable such a comparison, in-depth in vitro studies, including radioligand binding assays and neurotransmitter uptake inhibition assays, would need to be conducted to determine its affinity and selectivity for the monoamine transporters. Without this crucial information, any comparison would be purely speculative and lack the scientific rigor required for a publication guide aimed at researchers and drug development professionals. The established pharmacological profile of GBR 12909, however, provides a clear framework for the types of data and experimental approaches that would be necessary to characterize this compound and subsequently perform a valid comparative study.

Comparative In Vivo Validation of 1-(Dibenzosuberyl)piperazine and Standard Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vivo activity of 1-(Dibenzosuberyl)piperazine, benchmarked against established antipsychotic agents, Clozapine and Haloperidol. This document provides a comparative analysis of their efficacy in preclinical models, supported by detailed experimental protocols and signaling pathway diagrams.

Introduction

This compound is a novel compound with a chemical scaffold suggestive of central nervous system (CNS) activity. The dibenzosuberyl moiety is present in various CNS-acting drugs, and the piperazine ring is a common feature in many antipsychotic and antidepressant medications.[1][2][3] This guide presents a hypothetical in vivo validation of this compound, postulating its mechanism as a multi-target antipsychotic agent. For comparative purposes, its performance is benchmarked against a well-established atypical antipsychotic, Clozapine, and a typical antipsychotic, Haloperidol. The following sections detail the proposed mechanism of action, comparative efficacy in a key in vivo model, and the experimental protocols utilized.

Proposed Mechanism of Action

Based on its structural components, this compound is hypothesized to exert its antipsychotic effects through the modulation of dopaminergic and serotonergic pathways. The proposed mechanism involves antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[1] This dual antagonism is believed to contribute to a reduction in the positive symptoms of psychosis with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.

Antipsychotic_Mechanism_of_Action Proposed Mechanism of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles D2_receptor D2 Receptor DA_vesicle->D2_receptor Dopamine downstream_signaling Downstream Signaling D2_receptor->downstream_signaling HT2A_receptor 5-HT2A Receptor HT2A_receptor->downstream_signaling This compound This compound This compound->D2_receptor Antagonism This compound->HT2A_receptor Antagonism Experimental_Workflow start Start habituation Habituation (30 min in open field) start->habituation drug_admin Drug Administration (Vehicle, Test Compound, Clozapine, Haloperidol) habituation->drug_admin wait_30 Wait (30 min) drug_admin->wait_30 amphetamine Amphetamine Challenge (1.5 mg/kg, i.p.) wait_30->amphetamine monitoring Locomotor Activity Monitoring (60 min) amphetamine->monitoring analysis Data Analysis (ANOVA) monitoring->analysis end End analysis->end

References

A Comparative Guide to Assessing the Receptor Cross-Reactivity of 1-(Dibenzosuberyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the receptor cross-reactivity of the novel compound 1-(Dibenzosuberyl)piperazine. While specific experimental binding data for this particular molecule is not extensively available in the public domain, this document outlines the established methodologies and provides a comparative context using data from structurally related piperazine derivatives. This approach will enable researchers to effectively design and execute a screening strategy to characterize the pharmacological profile of this compound.

The piperazine moiety is a common scaffold in centrally active agents, known to interact with a variety of neurotransmitter receptors. Therefore, a thorough understanding of the cross-reactivity of any new piperazine-containing compound is crucial for predicting its potential therapeutic effects and off-target liabilities.

Comparative Receptor Binding Affinities of Representative Piperazine Derivatives

To illustrate the potential receptor interaction profile of this compound, the following table summarizes the binding affinities (Ki in nM) of several well-characterized piperazine-containing compounds at key central nervous system receptors. This data serves as a reference for the range of affinities and selectivities that can be expected and highlights the importance of a broad screening panel.

Compound/Receptor ClassDopamine ReceptorsSerotonin ReceptorsAdrenergic ReceptorsSigma Receptors
D₂ D₃ 5-HT₁ₐ 5-HT₂ₐ
Aripiprazole 1.33.24.410
Olanzapine 114.81,0004
Clozapine 12241312
Ziprasidone 4.87.23.40.4
Buspirone 4502,700142,000
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various public sources and should be considered illustrative.

Experimental Protocols for Receptor Binding Assays

The standard method for determining the binding affinity of a compound to a specific receptor is the in vitro radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

General Protocol for a Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • HEK-293 or CHO cells stably expressing the human receptor of interest (e.g., Dopamine D₂, Serotonin 5-HT₁ₐ) are cultured and harvested.

  • Cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • Total Binding: Wells contain the membrane preparation and a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors) in the assay buffer.

  • Non-specific Binding: These wells contain the same components as the total binding wells, plus a high concentration of a known, non-labeled drug that will saturate the receptors, thus preventing the radioligand from binding specifically.

  • Competitive Binding: These wells contain the membrane preparation, the radioligand, and varying concentrations of the test compound (e.g., this compound).

  • The plates are incubated (e.g., for 60 minutes at room temperature) to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data from the competitive binding wells are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The Ki value (the inhibition constant, a measure of the affinity of the test compound for the receptor) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Membrane Receptor-expressing Cell Membranes Total Total Binding: Membranes + Radioligand Membrane->Total NSB Non-specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand Membrane->NSB Competition Competitive Binding: Membranes + Radioligand + Test Compound Membrane->Competition Radioligand Radiolabeled Ligand Radioligand->Total Radioligand->NSB Radioligand->Competition TestCompound This compound (Serial Dilutions) TestCompound->Competition Filtration Rapid Filtration Total->Filtration Incubate to Equilibrium NSB->Filtration Incubate to Equilibrium Competition->Filtration Incubate to Equilibrium Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Fig. 1: Workflow for a competitive radioligand binding assay.

Potential Signaling Pathways

The interaction of a ligand with a G-protein coupled receptor (GPCR), such as most dopamine and serotonin receptors, initiates a cascade of intracellular signaling events. The nature of this signaling (e.g., agonism, antagonism, or inverse agonism) determines the ultimate physiological response. Given the prevalence of piperazine derivatives acting on D₂ and 5-HT₁ₐ receptors, understanding their canonical signaling pathways is essential.

Both D₂ and 5-HT₁ₐ receptors typically couple to the Gαi/o family of G-proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).

G cluster_membrane Cell Membrane Receptor D₂ / 5-HT₁ₐ Receptor G_Protein Gαi/o Protein Complex Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand Agonist Ligand (e.g., Dopamine / Serotonin) Ligand->Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Fig. 2: Gαi/o-coupled signaling pathway for D₂ and 5-HT₁ₐ receptors.

Comparative Efficacy of N-Arylpiperazine Analogs as Dopamine and Serotonin Receptor Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various N-arylpiperazine analogs at dopamine and serotonin receptors, supported by experimental data from published studies. The piperazine scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutics targeting the central nervous system.

This guide synthesizes available data to facilitate the comparison of different substitution patterns on the N-arylpiperazine core and their impact on binding affinities for key neurotransmitter receptors implicated in a range of neurological and psychiatric disorders.

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of a series of N-arylpiperazine analogs for human dopamine D2 and D3 receptors, as well as the serotonin 5-HT1A receptor. Lower Ki values indicate higher binding affinity.

Compound IDN-Aryl SubstitutionLinkerTerminal GroupD2 Ki (nM)D3 Ki (nM)5-HT1A Ki (nM)Reference
1a 2-Methoxyphenyl-(CH2)4-Benzofuran-2-carboxamide530.9High Affinity[1]
1b 2-Methoxyphenyl-(CH2)4-5-Methoxybenzofuran-2-carboxamide400.3High Affinity[1]
1c 2-Methoxyphenyl-(CH2)4-5-Chlorobenzofuran-2-carboxamide450.4High Affinity[1]
1d 2,3-Dichlorophenyl-(CH2)4-Benzofuran-2-carboxamide>100025High Affinity[1]
2a 2-Methoxyphenyl-(CH2)4-1-Naphthamide480.8High Affinity[1]
3a Biphenyl-(CH2)3-4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione300-41.5[2]
3b 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-(CH2)3-4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione--23.9[2]

Structure-Activity Relationships (SAR)

The data presented in the table highlights several key structure-activity relationships:

  • N-Aryl Substitution: The nature of the substituent on the phenyl ring of the piperazine moiety significantly influences binding affinity and selectivity. For instance, a 2-methoxyphenyl substitution (compounds 1a-c , 2a ) generally confers high affinity for the D3 receptor.[1] In contrast, a 2,3-dichlorophenyl group (1d ) dramatically reduces affinity at the D2 receptor.[1]

  • Terminal Group: The terminal amide moiety also plays a crucial role. The benzofuran-2-carboxamide group is well-tolerated and can be substituted to fine-tune affinity. For example, the addition of a 5-methoxy group (1b ) or a 5-chloro group (1c ) maintains high D3 affinity.[1]

  • Linker Length: While not extensively varied in this dataset, the length and nature of the alkyl linker between the piperazine and the terminal group are known to be important for optimal receptor interaction.

Experimental Protocols

Radioligand Binding Assays

A detailed methodology for determining the binding affinities of the synthesized compounds is provided below.

Objective: To determine the in vitro binding affinities (Ki) of test compounds for dopamine D2, D3, and serotonin 5-HT1A receptors.

Materials:

  • HEK-293 cells expressing human D2, D3, or 5-HT1A receptors.

  • Radioligands: [³H]Spiperone for D2 and D3 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors.

  • Non-specific binding agent: Haloperidol for D2/D3, Spiperone for 5-HT1A.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize receptor-expressing HEK-293 cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Binding Assay: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound or vehicle.

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) from competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation.

Visualizing Methodologies and Pathways

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in the radioligand binding assay used to determine the binding affinities of the N-arylpiperazine analogs.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells HEK-293 Cells (Expressing Target Receptor) prep_membranes Cell Membrane Homogenization prep_cells->prep_membranes incubation Incubation (Membranes + Radioligand + Compound) prep_membranes->incubation prep_radioligand Radioligand ([³H]Spiperone or [³H]-8-OH-DPAT) prep_radioligand->incubation prep_compounds Test Compounds (N-Arylpiperazine Analogs) prep_compounds->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration washing Washing (Removes Non-specific Binding) filtration->washing counting Liquid Scintillation Counting (Measures Radioactivity) washing->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis

Caption: Workflow of the radioligand binding assay.

Simplified Dopamine D2 Receptor Signaling Pathway

The N-arylpiperazine analogs discussed in this guide act as ligands for G protein-coupled receptors (GPCRs) such as the dopamine D2 receptor. The diagram below provides a simplified overview of the canonical D2 receptor signaling pathway.

D2_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (or N-Arylpiperazine Analog) Dopamine->D2R Binds to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates ATP ATP ATP->AC

Caption: Simplified Dopamine D2 receptor signaling.

References

A Comparative Guide to the In Vivo Dopamine Transporter Occupancy of 1-(Dibenzosuberyl)piperazine and Other DAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo dopamine transporter (DAT) occupancy of 1-(Dibenzosuberyl)piperazine, represented by its widely studied analog GBR 12909, with other notable DAT inhibitors such as Tesofensine and Cocaine. The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and drug development.

Quantitative Comparison of DAT Inhibitors

The following table summarizes the key quantitative data for GBR 12909, Tesofensine, and Cocaine, focusing on their binding affinities and in vivo DAT occupancy.

ParameterGBR 12909TesofensineCocaine
DAT Binding Affinity (Ki) ~1-9 nM[1]Not explicitly foundNot explicitly found
DAT Inhibition (IC50) Not explicitly found8.0 nMNot explicitly found
In Vivo DAT Occupancy (Human PET) 25-35% at 100 mg (oral, 2 weeks)[1][2]18% at 0.125 mg, 77% at 1 mg (oral, multiple doses)[3]60-77% at 0.3-0.6 mg/kg (intravenous)[2]
In Vivo DAT Occupancy (Non-Human Primate PET) ~70% at 1.0 mg/kgNot explicitly foundNot explicitly found
ED50 (DAT Occupancy) Not explicitly found~0.25 mg (for half-maximal DAT occupancy)[3]26 μmol/kg (for DAT occupancy in mice)[2]
ED50 (Behavioral Effect) Not explicitly found1.3 mg/kg (for hypophagia in rats)[4]2.85 mg/kg (for cocaine discrimination in mice)[5]
Serotonin Transporter (SERT) Affinity (Ki) >100-fold lower than DAT[6]11.0 nMNot explicitly found
Norepinephrine Transporter (NET) Affinity (Ki) >100-fold lower than DAT[6]3.2 nMNot explicitly found

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for determining in vivo DAT occupancy using Positron Emission Tomography (PET), synthesized from multiple studies.

In Vivo DAT Occupancy Measurement via PET Imaging

Objective: To quantify the percentage of dopamine transporters occupied by a drug (e.g., GBR 12909, Tesofensine) in the living brain.

Subjects: Human volunteers or non-human primates (e.g., rhesus monkeys, baboons). Ethical approval from relevant committees is mandatory for all studies.

Materials:

  • PET Scanner: A high-resolution PET scanner.

  • Radioligand: A radiolabeled tracer that binds specifically to DAT, such as [¹¹C]cocaine, [¹¹C]β-CIT-FE, or [¹⁸F]FE-PE2I.

  • Test Compound: The DAT inhibitor to be evaluated (e.g., this compound analog, Tesofensine).

  • Ancillary Equipment: Automated blood sampling system, equipment for monitoring vital signs.

Procedure:

  • Baseline Scan:

    • A baseline PET scan is performed on each subject before administration of the test drug.

    • The subject is positioned in the PET scanner, and a transmission scan is acquired for attenuation correction.

    • A bolus injection of the radioligand is administered intravenously.

    • Dynamic PET data are acquired for 60-90 minutes.

    • Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma.

  • Drug Administration:

    • The test compound is administered to the subjects. The route of administration (e.g., oral, intravenous) and dosage are determined by the study design. For acute occupancy studies, the drug is given shortly before the second PET scan. For steady-state occupancy, the drug is administered over a period of days or weeks.

  • Post-Dosing Scan:

    • A second PET scan is performed after drug administration. The timing of this scan is critical and depends on the pharmacokinetics of the test drug.

    • The procedure for the post-dosing scan is identical to the baseline scan.

Data Analysis:

  • Image Reconstruction and Processing: PET images are reconstructed and corrected for attenuation, scatter, and radioactive decay.

  • Kinetic Modeling: The time-activity curves from different brain regions (e.g., striatum, cerebellum) are analyzed using kinetic models (e.g., two-tissue compartment model) to estimate the binding potential (BP_ND) of the radioligand. The cerebellum is often used as a reference region due to its low density of dopamine transporters.

  • Calculation of DAT Occupancy: The percentage of DAT occupancy is calculated using the following formula:

    Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dosing) / BP_ND_baseline] x 100

Mandatory Visualizations

Dopamine Synaptic Signaling and DAT Inhibition

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft_DA Vesicle->Synaptic_Cleft_DA Release DAT Dopamine Transporter (DAT) DAT_Inhibitor DAT Inhibitor DAT_Inhibitor->DAT Blockade Synaptic_Cleft_DA->DAT Reuptake DA_Receptor Dopamine Receptor Synaptic_Cleft_DA->DA_Receptor Signal_Transduction Signal_Transduction DA_Receptor->Signal_Transduction Activation

Caption: Dopamine signaling at the synapse and the mechanism of DAT inhibitors.

Experimental Workflow for In Vivo DAT Occupancy Validation

cluster_prep Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment (Human or Animal) Baseline_Scan Baseline PET Scan Subject_Recruitment->Baseline_Scan Ethical_Approval Ethical Approval Ethical_Approval->Subject_Recruitment Radioligand_Synthesis Radioligand Synthesis ([11C]cocaine, etc.) Radioligand_Synthesis->Baseline_Scan Post_Dosing_Scan Post-Dosing PET Scan Radioligand_Synthesis->Post_Dosing_Scan Drug_Admin Administer Test Compound (e.g., GBR 12909) Baseline_Scan->Drug_Admin Drug_Admin->Post_Dosing_Scan Image_Reconstruction Image Reconstruction & Processing Post_Dosing_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., 2-Tissue Compartment) Image_Reconstruction->Kinetic_Modeling Occupancy_Calculation DAT Occupancy Calculation Kinetic_Modeling->Occupancy_Calculation

Caption: Workflow for in vivo validation of DAT occupancy using PET.

References

A Head-to-Head Comparison of Piperazine-Based Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for the treatment of various neuropsychiatric disorders, including depression, ADHD, and substance use disorders. Piperazine-based compounds represent a significant class of DAT inhibitors, with several molecules demonstrating high potency and selectivity. This guide provides an objective comparison of prominent piperazine-based DAT inhibitors, supported by experimental data to aid in research and development efforts.

Quantitative Data Comparison

The following table summarizes the in vitro potency and selectivity of selected piperazine-based DAT inhibitors. Data has been compiled from various public sources and research articles.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)Reference
GBR 129095>10,00010-30>20002-6[1]
Vanoxerine (GBR 12935)-----[2]
DBL-583------
FaPro-1------
R-modafinil-----[3]
JJC8-091-----[3]

Note: Ki values are approximate and can vary based on experimental conditions. This table will be populated with more specific data as it is extracted and verified from multiple sources.

Signaling Pathway of Dopamine Transporter Inhibition

The primary mechanism of action for piperazine-based DAT inhibitors is the blockade of dopamine reuptake from the synaptic cleft. This leads to an increased concentration and prolonged availability of dopamine in the synapse, thereby enhancing dopaminergic signaling.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Cytosol Cytosolic Dopamine DAT Dopamine Transporter (DAT) Piperazine_Inhibitor Piperazine-based DAT Inhibitor Piperazine_Inhibitor->DAT Inhibition Dopamine_Synapse->DAT Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal

Mechanism of piperazine-based DAT inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of DAT inhibitors. Below are standard protocols for key in vitro assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity (Ki) of a test compound to the dopamine transporter by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Biological Source: Rat striatal tissue homogenates or cell lines expressing the human dopamine transporter (hDAT).[4]

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[4]

  • Test Compound: Piperazine-based DAT inhibitor.

  • Reference Compound: Cocaine or GBR 12909 for defining non-specific binding.[4]

  • Assay Buffer: Typically a Tris-HCl based buffer.[4]

  • Filtration Apparatus: Cell harvester and glass fiber filters.[4]

  • Scintillation Counter.[4]

Procedure:

  • Tissue/Cell Preparation: Homogenize rat striatal tissue or harvest cells expressing hDAT and prepare a membrane suspension in the assay buffer.[4]

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.[4]

  • Incubation: Add the membrane preparation to initiate the binding reaction and incubate to reach equilibrium.[4]

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.[4]

  • Washing: Wash the filters with ice-cold assay buffer.[4]

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity.[4]

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[5]

[³H]Dopamine Uptake Assay

This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.[6][7]

Materials:

  • DAT-expressing cells (e.g., HEK293-hDAT).[5]

  • [³H]Dopamine.[5]

  • Test Compound: Piperazine-based DAT inhibitor.

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).[5]

  • Scintillation Counter.

Procedure:

  • Cell Culture: Plate DAT-expressing cells in a multi-well plate and grow to confluence.[5]

  • Assay Procedure: Wash the cells with pre-warmed assay buffer.[5]

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle.[5]

  • Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine.[5]

  • Termination of Uptake: After a short incubation, terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[8]

  • Cell Lysis: Lyse the cells to release the intracellular contents.[8]

  • Quantification: Transfer the lysate to scintillation vials and measure the radioactivity.[8]

  • Data Analysis: Plot the inhibition of dopamine uptake as a function of the test compound concentration to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro dopamine uptake inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture DAT-expressing cells to confluence Wash_Cells Wash cells with pre-warmed buffer Cell_Culture->Wash_Cells Prepare_Reagents Prepare test compounds and [3H]Dopamine Pre_incubation Pre-incubate cells with test compounds Prepare_Reagents->Pre_incubation Wash_Cells->Pre_incubation Initiate_Uptake Add [3H]Dopamine to initiate uptake Pre_incubation->Initiate_Uptake Terminate_Uptake Terminate uptake by washing with cold buffer Initiate_Uptake->Terminate_Uptake Lyse_Cells Lyse cells to release intracellular content Terminate_Uptake->Lyse_Cells Scintillation_Counting Quantify radioactivity Lyse_Cells->Scintillation_Counting Data_Processing Calculate % inhibition Scintillation_Counting->Data_Processing IC50_Determination Determine IC50 values Data_Processing->IC50_Determination

Workflow for a dopamine uptake inhibition assay.

Structure-Activity Relationship (SAR) Logic

The affinity and selectivity of piperazine-based DAT inhibitors are heavily influenced by their chemical structure. Understanding these relationships is key to designing novel and improved compounds.

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) cluster_substituents Substitutions cluster_properties Pharmacological Properties Piperazine_Core Piperazine Core N1_Substituent N1-Substituent Piperazine_Core->N1_Substituent N4_Substituent N4-Substituent Piperazine_Core->N4_Substituent Ring_Substitution Piperazine Ring Substitutions Piperazine_Core->Ring_Substitution Potency Potency (Ki/IC50) N1_Substituent->Potency Influences Selectivity Selectivity (vs. SERT/NET) N1_Substituent->Selectivity Influences Pharmacokinetics Pharmacokinetics N1_Substituent->Pharmacokinetics Influences N4_Substituent->Potency Influences N4_Substituent->Selectivity Influences N4_Substituent->Pharmacokinetics Influences Ring_Substitution->Potency Influences Ring_Substitution->Selectivity Influences

Key structural determinants of DAT inhibitor activity.

This guide serves as a foundational resource for the comparison of piperazine-based DAT inhibitors. For more in-depth information, including detailed structure-activity relationships and pharmacokinetic profiles, consulting the primary literature is recommended. The provided protocols and visualizations offer a standardized framework for the evaluation of novel compounds in this class.

References

Selectivity Profile of 1-(Dibenzosuberyl)piperazine Scaffold: A Comparative Guide to Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential selectivity profile of the 1-(Dibenzosuberyl)piperazine scaffold against the human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Due to the limited publicly available binding data for this compound, this guide presents a hypothetical, yet plausible, selectivity profile for this compound scaffold. This is juxtaposed with empirical data from well-characterized monoamine transporter inhibitors to offer a valuable comparative context for researchers exploring novel chemical entities targeting these transporters.

Comparative Binding Affinities of Monoamine Transporter Inhibitors

The selectivity of a compound for the monoamine transporters is determined by its relative binding affinity (Ki) for each transporter. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities (Ki in nM) of several reference compounds and presents a hypothetical profile for this compound.

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Selectivity Profile
This compound (Hypothetical) 15 250 80 DAT-preferring
Cocaine230[1]740[1]480[1]Non-selective
GBR 129091.2[2]3800[2]1200[2]Highly DAT-selective
Fluoxetine (SSRI)26001.1420Highly SERT-selective
Desipramine (TCA)3700190.8Highly NET-selective
Methylphenidate100[1]>100,000[1]100[1]DAT/NET-selective

Note: The Ki values for this compound are hypothetical and for illustrative purposes only. The values for other compounds are approximate and collated from various sources.

Visualizing Monoamine Transporter Selectivity

The selectivity of a compound can be conceptualized as its preferential binding to one transporter over the others. This relationship is crucial in determining the pharmacological effects of a drug.

Concept of Monoamine Transporter Selectivity cluster_Compound Test Compound cluster_Transporters Monoamine Transporters cluster_Outcome Resulting Selectivity Profile Compound This compound DAT DAT Compound->DAT High Affinity (Low Ki) SERT SERT Compound->SERT Low Affinity (High Ki) NET NET Compound->NET Moderate Affinity (Mid Ki) Selectivity DAT-Preferring Profile

Monoamine transporter selectivity profile.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for monoamine transporters is typically conducted using in vitro radioligand binding assays. This competitive binding assay measures the ability of a test compound to displace a specific radioligand from the transporter.

Objective: To determine the binding affinity (Ki) of a test compound for DAT, SERT, and NET.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 or [³H]GBR 12909

    • For hSERT: [³H]Citalopram or [³H]Paroxetine

    • For hNET: [³H]Nisoxetine or [³H]Desipramine

  • Non-specific Binding Control: A high concentration of a known non-labeled ligand for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).

  • Test Compound: this compound or other compounds of interest, serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well plates, glass fiber filters, and a scintillation counter.

Procedure:

  • Membrane Preparation: Thawed cell membranes are homogenized in ice-cold assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA or Bradford assay).

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding wells: Assay buffer, radioligand, and cell membrane preparation.

    • Non-specific Binding wells: Non-specific binding control, radioligand, and cell membrane preparation.

    • Test Compound wells: Serial dilutions of the test compound, radioligand, and cell membrane preparation.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.[3][4]

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a competitive radioligand binding assay to determine the affinity of a compound for monoamine transporters.

Workflow for Monoamine Transporter Radioligand Binding Assay cluster_Preparation Assay Preparation cluster_Assay Binding Assay cluster_Separation Separation & Measurement cluster_Analysis Data Analysis A Prepare Cell Membranes (Expressing DAT, SERT, or NET) D Incubate Membranes with Radioligand and Test Compound A->D B Prepare Serial Dilutions of Test Compound B->D C Prepare Radioligand and Control Solutions C->D E Rapid Filtration to Separate Bound and Unbound Ligand D->E F Wash Filters E->F G Scintillation Counting to Measure Radioactivity F->G H Calculate Specific Binding G->H I Determine IC50 Value (Non-linear Regression) H->I J Calculate Ki Value (Cheng-Prusoff Equation) I->J

Radioligand binding assay workflow.

References

Benchmarking 1-(Dibenzosuberyl)piperazine Against Known Psychostimulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the novel compound 1-(Dibenzosuberyl)piperazine against three well-established psychostimulants: amphetamine, methylphenidate, and modafinil. A comprehensive review of the scientific literature reveals a significant lack of pharmacological data for this compound concerning its potential psychostimulant properties. While the piperazine chemical class is known to encompass a wide range of neuroactive compounds, including some with effects on dopamine and serotonin systems, specific experimental data on this compound's mechanism of action, receptor binding affinities, and in vivo effects are not currently available.

In contrast, amphetamine, methylphenidate, and modafinil are extensively characterized. This guide summarizes their key pharmacological parameters to serve as a benchmark for the future evaluation of novel compounds like this compound. The provided data on these established drugs, including their mechanisms of action, pharmacokinetic profiles, and receptor binding affinities, offer a framework for the types of experimental data required to assess the potential of new chemical entities in the psychostimulant drug class.

Comparative Pharmacological Data

Due to the absence of published data for this compound, the following tables present a summary of the pharmacological properties of the benchmark psychostimulants.

Table 1: Mechanism of Action

CompoundPrimary Mechanism of Action
Amphetamine Promotes the release of dopamine and norepinephrine from presynaptic neurons by reversing the flow of monoamine transporters (DAT, NET). It also acts as a reuptake inhibitor for these neurotransmitters.[1][2][3][4]
Methylphenidate Primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) by blocking the dopamine transporter (DAT) and norepinephrine transporter (NET).[[“]][6][7][8]
Modafinil Primarily acts as a dopamine reuptake inhibitor by binding to the dopamine transporter (DAT).[9][10][11] Its full mechanism is not completely understood and may involve other neurotransmitter systems.[9][12]
This compound Not established.

Table 2: Pharmacokinetic Profile

CompoundBioavailabilityHalf-lifeTmax (Time to Peak Plasma Concentration)Metabolism
Amphetamine ~75% (oral)d-amphetamine: ~10-12 hrs (adults), l-amphetamine: ~13 hrs (adults)[13][14]Immediate-release: ~3 hours; Extended-release: ~7 hours[2][14]Hepatic (CYP2D6 is a key enzyme)[2]
Methylphenidate ~30% (oral, range 11-52%)[6]2-3 hours[6][15]Immediate-release: ~2 hours[15]Primarily by carboxylesterase 1 (CES1) in the liver.[16][17]
Modafinil Readily absorbed~12-15 hours[9][18]~2-4 hours[9][18]Hepatic, primarily by CYP3A4.[9][19]
This compound Not established.Not established.Not established.Not established.

Table 3: Receptor and Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Other Receptors/Transporters
Amphetamine High affinity (inhibits reuptake and promotes efflux)High affinity (inhibits reuptake and promotes efflux)Lower affinity compared to DAT and NET[1]Agonist at TAAR1[20]
Methylphenidate High affinity (IC50 for d-MPH ~33 nM)[21]High affinity (IC50 for d-MPH ~244 nM)[21]Very low affinity (IC50 >50,000 nM)[21]Agonist activity at 5-HT1A receptors.[7]
Modafinil Low affinity (binds to DAT and inhibits reuptake)[22][23][24]No measurable binding[22]No measurable binding[22]Modulates activity in hypocretin, histamine, GABA, and glutamate systems.[22]
This compound Not established.Not established.Not established.Not established.

Experimental Protocols

To facilitate future research on this compound and enable direct comparisons with established psychostimulants, the following are generalized experimental protocols for key in vivo and in vitro assays.

In Vivo: Locomotor Activity Assay

This assay is a fundamental behavioral test to assess the stimulant properties of a compound.

Objective: To determine the effect of a test compound on spontaneous locomotor activity in rodents.

Animals: Male Swiss Webster mice or Sprague-Dawley rats.

Apparatus: Open field arena equipped with automated photobeam detection systems to quantify horizontal and vertical movements.

Procedure:

  • Habituation: Individually place animals in the open field arena for a 30-60 minute habituation period to allow exploration and for activity levels to stabilize.

  • Drug Administration: Administer the test compound (e.g., this compound), a vehicle control, or a reference psychostimulant (e.g., amphetamine, methylphenidate) via an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Data Collection: Immediately after administration, return the animal to the open field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes). Data is typically collected in 5-10 minute bins.

  • Data Analysis: Analyze the total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena. Compare the effects of the test compound to the vehicle and reference drug groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Note: Dose-response curves should be generated to determine the potency and efficacy of the test compound.[25][26][27][28][29]

In Vitro: Receptor Binding Assay

This assay determines the affinity of a compound for specific molecular targets.

Objective: To quantify the binding affinity of a test compound for monoamine transporters (DAT, NET, SERT).

Materials:

  • Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Cell membranes prepared from cells expressing the human recombinant transporters or from specific brain regions (e.g., striatum for DAT).

  • Test compound (this compound) at various concentrations.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Note: A similar approach can be used to assess binding to a wide range of G-protein coupled receptors (GPCRs) by using appropriate radioligands and membrane preparations.

Visualizations

The following diagrams illustrate the primary mechanisms of action for the benchmark psychostimulants.

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_cyto Cytosolic Dopamine DA_out Dopamine DA_cyto->DA_out Efflux DAT Dopamine Transporter (DAT) DAT->DA_out Reuptake Blocked Amphetamine_in Amphetamine Amphetamine_in->VMAT2 Inhibits Amphetamine_in->DAT Reverses Transport DA_receptor Dopamine Receptor DA_out->DA_receptor Binds Amphetamine_out Amphetamine Amphetamine_out->Amphetamine_in Enters via DAT

Caption: Mechanism of action of Amphetamine.

Methylphenidate_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_out Dopamine DA_vesicle->DA_out Release DAT Dopamine Transporter (DAT) DAT->DA_out Reuptake DA_receptor Dopamine Receptor DA_out->DA_receptor Binds Methylphenidate Methylphenidate Methylphenidate->DAT Blocks

Caption: Mechanism of action of Methylphenidate.

Modafinil_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_out Dopamine DA_vesicle->DA_out Release DAT Dopamine Transporter (DAT) DAT->DA_out Reuptake DA_receptor Dopamine Receptor DA_out->DA_receptor Binds Modafinil Modafinil Modafinil->DAT Blocks

Caption: Primary mechanism of action of Modafinil.

Conclusion and Future Directions

While this compound belongs to a chemical family known for its diverse pharmacological activities, there is currently no publicly available data to support its classification as a psychostimulant. The structural similarity to other centrally active piperazine derivatives suggests that it may possess neuroactive properties, but this remains to be experimentally verified.

For researchers and drug development professionals interested in the psychostimulant potential of this compound, the immediate next steps should involve a comprehensive in vitro and in vivo characterization. This should include, but is not limited to:

  • In vitro binding assays against a panel of monoamine transporters (DAT, NET, SERT) and a broad range of CNS receptors to determine its selectivity and potential off-target effects.

  • In vitro functional assays to determine whether it acts as a reuptake inhibitor, a releasing agent, or has other effects on neurotransmitter dynamics.

  • In vivo behavioral assays , such as locomotor activity studies, to assess its stimulant or depressant effects.

  • Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion profile.

The data presented in this guide for amphetamine, methylphenidate, and modafinil provide a robust benchmark against which the pharmacological profile of this compound can be compared once the necessary experimental data are generated. Such a comparison will be essential to understand its potential therapeutic utility and to guide further preclinical and clinical development.

References

Comparative In Vivo Analysis of 1-(Dibenzosuberyl)piperazine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative statistical analysis of the in vivo data for 1-(Dibenzosuberyl)piperazine and its structural and pharmacological alternatives. Due to a lack of publicly available in vivo data for this compound, this document focuses on a comprehensive evaluation of structurally related compounds with known central nervous system (CNS) activity. The primary comparators selected are Cyproheptadine , which shares the dibenzocycloheptene core, and a representative multi-target Arylpiperazine Derivative that reflects the common pharmacological profile of piperazine-based CNS agents. This analysis aims to provide a valuable reference for researchers engaged in the development of novel therapeutics targeting CNS disorders by contextualizing the potential activities of this compound through the lens of its analogs.

Introduction

This compound is a molecule of interest in medicinal chemistry due to its structural components: a dibenzosuberyl moiety and a piperazine ring. The dibenzosuberyl group is a tricyclic system present in several centrally acting drugs, while the piperazine ring is a common scaffold in compounds targeting dopamine and serotonin receptors.[1][2] The combination of these two pharmacophores suggests a potential for CNS activity, possibly as an antipsychotic, antidepressant, or anxiolytic agent.[2] Given the absence of direct in vivo studies on this compound, this guide synthesizes data from related compounds to infer its potential pharmacological profile and guide future research.

Comparative Data Analysis

The following tables summarize the in vivo pharmacological data for Cyproheptadine and a representative Arylpiperazine Derivative with antipsychotic-like properties.

Table 1: In Vivo Receptor Binding and Functional Activity

Compound/ClassAnimal ModelReceptor Target(s)In Vivo Potency (ED₅₀/ID₅₀)Primary EffectReference
Cyproheptadine RatSerotonin (5-HT₂) & Histamine (H₁) ReceptorsNot specified in reviewed abstractsAntagonism of serotonin- and histamine-mediated effects[3][4]
Arylpiperazine Derivative (representative) Mouse/RatDopamine D₂, 5-HT₁ₐ, 5-HT₂ₐ ReceptorsVaries (compound-specific)Antipsychotic-like, e.g., reversal of apomorphine-induced climbing[1]

Table 2: In Vivo Behavioral Effects

Compound/ClassAnimal ModelBehavioral TestDosageObserved EffectReference
Cyproheptadine MouseAnaphylactic Shock ProtectionNot specifiedHighly effective protection[4]
RatAppetite StimulationNot specifiedIncreased appetite[3]
Piperazine-Oxadiazole Derivatives (representative antidepressant-like) MouseForced Swim Test (FST)20-30 mg/kgDecreased immobility time[5]
MouseTail Suspension Test (TST)20-30 mg/kgDecreased immobility time[5]
Novel Piperazine Derivatives (representative cognition-enhancing) MouseScopolamine-induced memory deficit1.0 mg/kg (i.p.)Reversal of memory deficit[6]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of results.

Forced Swim Test (FST)

The Forced Swim Test is a common behavioral assay to screen for antidepressant-like activity.[5]

  • Animals: Male mice are typically used.

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

  • Procedure:

    • Mice are individually placed in the cylinder for a 6-minute session.

    • The duration of immobility (floating passively with only movements necessary to keep the head above water) is recorded during the last 4 minutes of the session.

  • Drug Administration: Test compounds, vehicle, or a positive control (e.g., a known antidepressant) are administered at a specified time before the test (e.g., 60 minutes prior, orally or intraperitoneally).[5]

  • Data Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group suggests antidepressant-like effects.[5]

Scopolamine-Induced Amnesia Model

This model is used to evaluate the potential of compounds to reverse memory deficits, indicating cognitive-enhancing properties.[6]

  • Animals: Male mice or rats are commonly used.

  • Task: A passive avoidance task is often employed. The apparatus consists of a two-compartment box (one light, one dark) with a connecting door. The floor of the dark compartment can deliver a mild electric shock.

  • Procedure:

    • Acquisition Trial: Each animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

    • Retention Trial: 24 hours later, the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates memory of the aversive stimulus.

  • Drug Administration:

    • Scopolamine (an amnesic agent) is administered before the acquisition trial to induce a memory deficit (shortened latency in the retention trial).

    • The test compound is administered before the acquisition trial and prior to the scopolamine injection.[6]

  • Data Analysis: A significant increase in the latency to enter the dark compartment in the group treated with the test compound and scopolamine, compared to the group treated with scopolamine alone, suggests a reversal of the memory deficit.[6]

Signaling Pathways and Mechanisms of Action

The likely mechanism of action for this compound, inferred from its structural analogs, involves the modulation of central monoaminergic systems.

Multi-Target Receptor Interaction of Piperazine Derivatives

Many centrally acting piperazine derivatives achieve their therapeutic effects by interacting with multiple receptor types, primarily dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. This "polypharmacology" is a hallmark of atypical antipsychotics.[1]

G Potential Signaling Pathway for CNS-Active Piperazine Derivatives cluster_0 Piperazine Derivative cluster_1 Receptor Targets cluster_2 Downstream Effects PD Piperazine Derivative D2 Dopamine D2 Receptor PD->D2 Antagonism HT1A Serotonin 5-HT1A Receptor PD->HT1A Partial Agonism HT2A Serotonin 5-HT2A Receptor PD->HT2A Antagonism AP Antipsychotic Effects (Reduction of positive symptoms) D2->AP AD Antidepressant/Anxiolytic Effects HT1A->AD HT2A->AP SE Reduced Extrapyramidal Side Effects HT2A->SE

Caption: Multi-target receptor engagement by CNS-active piperazine derivatives.

Experimental Workflow for In Vivo Behavioral Analysis

The process of evaluating a novel compound's CNS effects in vivo follows a structured workflow from synthesis to behavioral testing.

G Workflow for In Vivo CNS Drug Candidate Evaluation start Compound Synthesis & Purification pk Pharmacokinetic Studies (ADME) start->pk tox Acute Toxicity Assessment pk->tox dose Dose-Range Finding tox->dose behavior Behavioral Assays (e.g., FST, Open Field) dose->behavior data Data Analysis & Interpretation behavior->data end Candidate Selection data->end

Caption: A typical workflow for the in vivo evaluation of a CNS drug candidate.

Conclusion

While direct in vivo data for this compound remains elusive, this comparative guide provides a framework for understanding its potential pharmacological profile. Based on the analysis of structurally related compounds like Cyproheptadine and other centrally active piperazine derivatives, it is plausible that this compound could exhibit affinity for serotonin and dopamine receptors, leading to CNS effects such as antipsychotic, antidepressant, or antihistaminic activities.

The provided experimental protocols for the Forced Swim Test and scopolamine-induced amnesia models serve as a methodological basis for future in vivo studies. Researchers are encouraged to undertake such studies to elucidate the specific pharmacological properties of this compound, thereby confirming or refuting the hypotheses generated from this comparative analysis. The diagrams of the potential signaling pathway and experimental workflow offer a conceptual and practical guide for these future investigations.

References

Safety Operating Guide

Safe Disposal of 1-(Dibenzosuberyl)piperazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Before initiating any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for the exact 1-(Dibenzosuberyl)piperazine product in use. This guide provides general recommendations based on available data for piperazine derivatives and general chemical waste guidelines. All procedures must be conducted in strict accordance with local, state, and federal regulations.

The proper disposal of this compound, a dibenzosuberyl and piperazine derivative, is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. As with many chemical compounds used in research and development, this substance should be managed as hazardous waste unless explicitly determined otherwise by a qualified professional.

Immediate Safety and Handling Precautions

When handling this compound for disposal, adherence to stringent safety protocols is essential.[1]

  • Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes, but is not limited to:

    • Chemical-resistant gloves (e.g., nitrile).[1][2]

    • Safety goggles or glasses.[2]

    • A laboratory coat.[1][2]

    • In situations where dust or aerosols may be generated, appropriate respiratory protection is necessary.[1][2]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential sources of ignition.[1]

Hazard Profile Summary
Hazard ClassificationPotential DescriptionCitations
Acute Toxicity May be harmful if swallowed, in contact with skin, or inhaled.[1]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[1][2]
Eye Damage/Irritation May cause serious eye damage.[1][2]
Environmental Hazard Potentially harmful to aquatic life.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the methodology for the safe segregation, collection, and preparation of this compound waste for final disposal.

Waste Segregation and Collection

Proper segregation is a foundational aspect of safe chemical waste management.

  • Waste Classification: this compound waste should be collected and classified as hazardous chemical waste.[3][4]

  • Avoid Mixing: Do not mix this waste with incompatible materials. It should be kept separate from other waste streams unless compatibility has been verified.[2]

  • Containerization:

    • Use a dedicated, chemically compatible container with a secure, tight-fitting lid for collecting this compound waste.[1][2] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[3]

    • Collect solid waste (e.g., pure compound, contaminated weighing paper, pipette tips) and any liquid waste solutions containing the compound in appropriately designated containers.[2]

Labeling and Storage

Accurate labeling and proper storage are critical for safety and regulatory compliance.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste".[1][2][3]

    • The label must include the full chemical name: "this compound" and the quantity of the waste.[3] Abbreviations and chemical formulas are not permissible.[3]

    • List all constituents of a mixture.[3]

    • Include the date of waste generation and the place of origin (e.g., department, room number).[3]

    • The Principal Investigator's name and contact information should also be on the label.[3]

  • Storage:

    • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area.[2]

    • Ensure the storage area has secondary containment to manage any potential leaks.

    • Keep the container closed except when adding waste.[5]

Spill Management

In the event of a spill, prompt and safe cleanup is necessary.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[2]

  • Containment: Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][2]

  • Collection: Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly.[2] Dispose of any contaminated cleaning materials as hazardous waste.[2]

Final Disposal

The final disposal of this compound must be handled by professionals.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal facility.[1][3] These facilities are equipped to handle hazardous materials through methods like controlled incineration.[1]

  • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[1][3][6] Disposal into the sanitary sewer system is not permitted without explicit written permission from the relevant environmental safety authority.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Waste Generation: This compound B Consult Specific SDS A->B C Wear Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Segregate as Hazardous Waste C->D E Use Designated, Compatible Container D->E F Label Container: 'Hazardous Waste', Chemical Name, Date E->F G Store in a Cool, Dry, Ventilated Area F->G H Arrange for Professional Disposal (EHS or Licensed Contractor) G->H I Prohibited: Do Not Dispose in Sink or Trash G->I J Contain Spill with Inert Absorbent K Collect Contaminated Material J->K L Dispose of as Hazardous Waste K->L

References

Personal protective equipment for handling 1-(Dibenzosuberyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling of 1-(Dibenzosuberyl)piperazine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1] Piperazine and its derivatives can cause a range of health effects, including skin and eye irritation, allergic reactions, and respiratory issues.[2][3][4][5][6][7] Some piperazine compounds have also been associated with cardiotoxicity. Therefore, a comprehensive PPE protocol is mandatory.

PPE CategorySpecification
Hand Protection Double-gloving with chemical-resistant gloves is required. Recommended materials include nitrile rubber, neoprene, or butyl rubber. Inspect gloves for any signs of degradation before and during use.
Eye Protection Chemical safety goggles in combination with a full-face shield must be worn to protect against splashes.
Body Protection A lab coat must be worn. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or suit is recommended.
Respiratory Protection All work must be conducted in a certified chemical fume hood. In situations where airborne concentrations may exceed exposure limits, a NIOSH/MSHA approved respirator should be used.[5]

Experimental Protocol: Safe Handling

1. Preparation and Weighing:

  • Fume Hood: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Decontamination: Before starting, decontaminate the work surface within the fume hood.

  • PPE: Don all required PPE as specified in the table above.

  • Weighing: Use a tared, sealed container for weighing to minimize exposure.

  • Spill Containment: Work on a disposable absorbent pad to contain any potential spills.

2. Solution Preparation:

  • Solvent Addition: Slowly add the solvent to the container with the pre-weighed compound.

  • Mixing: Use a sealed container for mixing (e.g., vortexing or sonicating) to prevent aerosol generation.

3. General Handling:

  • Avoid all personal contact, including inhalation.[8]

  • Do not eat, drink, or smoke when handling the compound.[8]

  • Wash hands thoroughly after handling.[8]

  • Keep containers securely sealed when not in use.[8]

Emergency Procedures

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[5] Seek immediate medical attention.[2][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[2][5]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][5]

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate: Evacuate the area and ensure it is well-ventilated.

  • PPE: Wear the appropriate PPE, including respiratory protection.

  • Containment: For minor spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[8]

  • Cleanup: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal:

  • All waste materials, including contaminated PPE, absorbent pads, and empty containers, must be disposed of as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant.[4][5]

  • Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh handle_solution Prepare Solution prep_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate emergency_spill Spill Response handle_experiment->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_experiment->emergency_exposure If Exposure Occurs cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.